molecular formula C8H9ClN2O2 B3001113 4-Chloro-2-methoxybenzohydrazide CAS No. 878465-96-4

4-Chloro-2-methoxybenzohydrazide

Cat. No.: B3001113
CAS No.: 878465-96-4
M. Wt: 200.62
InChI Key: GKGVSXXYKPLIGZ-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxybenzohydrazide is a useful research compound. Its molecular formula is C8H9ClN2O2 and its molecular weight is 200.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-methoxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-13-7-4-5(9)2-3-6(7)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGVSXXYKPLIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 4-Chloro-2-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Role of Scaffolds in Modern Drug Discovery

In the intricate tapestry of medicinal chemistry, certain molecular frameworks emerge as privileged scaffolds—versatile starting points for the synthesis of diverse and biologically active compounds. 4-Chloro-2-methoxybenzohydrazide has distinguished itself as one such entity. Its unique arrangement of a halogenated, methoxy-activated aromatic ring and a reactive hydrazide moiety provides a rich chemical playground for the construction of novel heterocyclic systems. This guide is intended to serve as a detailed technical resource, moving beyond a simple data sheet to offer a deeper understanding of the causality behind its synthesis, characterization, and application. By elucidating the "why" behind the "how," we aim to empower researchers to fully leverage the synthetic potential of this valuable intermediate in their quest for new therapeutic agents.

Molecular Architecture and Physicochemical Profile

The Structural Anatomy of this compound

The structure of this compound is fundamental to its reactivity and utility. The molecule is built upon a benzene ring, which is substituted at key positions to modulate its electronic properties and provide handles for further chemical transformations.

  • The Benzene Core: A stable aromatic ring that serves as the molecular backbone.

  • 4-Chloro Substituent: The electron-withdrawing nature of the chlorine atom at the para-position influences the reactivity of the aromatic ring and can be a key interaction point in biological targets.

  • 2-Methoxy Substituent: The electron-donating methoxy group at the ortho-position activates the ring and can influence the conformation of the molecule.

  • Hydrazide Moiety (-CONHNH₂): This is the primary reactive center of the molecule. The nucleophilic terminal amine (-NH₂) is readily derivatized, making it a cornerstone for the synthesis of a wide array of heterocyclic compounds.

IUPAC Name: this compound[1] Molecular Formula: C₈H₉ClN₂O₂[1][2] CAS Number: While a specific CAS number for this exact isomer is not prominently available in the initial search results, related structures are well-documented. Researchers should verify the CAS number with their specific supplier.

Caption: Chemical structure of this compound.

Key Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in synthetic chemistry.

PropertyValueSignificance in Research
Molecular Weight 200.62 g/mol [2]Essential for stoichiometric calculations in reaction planning.
Appearance Typically a white to off-white solid.A visual indicator of purity; deviations may suggest contamination.
Melting Point Not definitively reported in top-tier literature; supplier data may vary.A key parameter for purity assessment. A sharp melting range indicates high purity.
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.Crucial for selecting appropriate solvent systems for reactions and purification.
Stability Generally stable under standard laboratory conditions.Should be stored in a cool, dry place, away from strong oxidizing agents.

Synthesis and Spectroscopic Elucidation: A Self-Validating Workflow

The synthesis of this compound is a robust and reliable two-step process. The trustworthiness of this protocol lies in the clear, characterizable transformations at each stage.

A Logic-Driven Synthetic Pathway

The synthesis begins with the commercially available 4-chloro-2-methoxybenzoic acid. The logic is to first protect the reactive carboxylic acid as an ester, which then allows for the selective reaction of the ester with hydrazine to form the desired hydrazide.

synthesis_workflow cluster_legend Workflow Legend start 4-Chloro-2-methoxybenzoic acid esterification Step 1: Esterification (e.g., MeOH, H₂SO₄ cat.) start->esterification intermediate Methyl 4-chloro-2-methoxybenzoate esterification->intermediate hydrazinolysis Step 2: Hydrazinolysis (e.g., Hydrazine Hydrate) intermediate->hydrazinolysis product This compound hydrazinolysis->product l1 Starting Material l2 Reaction Step l3 Intermediate l4 Final Product k1 k2 k3 k4

Caption: A validated two-step synthesis workflow for this compound.

Experimental Protocol:

Step 1: Esterification of 4-Chloro-2-methoxybenzoic Acid

  • To a solution of 4-chloro-2-methoxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and reduce the solvent volume under vacuum.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude methyl 4-chloro-2-methoxybenzoate, which can be purified by recrystallization.

Step 2: Hydrazinolysis of the Ester Intermediate

  • Dissolve the purified methyl 4-chloro-2-methoxybenzoate in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the mixture for 6-8 hours. The product often precipitates from the reaction mixture upon cooling.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials or by-products.

  • Dry the resulting white solid under vacuum to yield pure this compound.

Spectroscopic Verification

The identity and purity of the synthesized compound must be rigorously confirmed. Each spectroscopic technique provides a piece of the structural puzzle.

  • Infrared (IR) Spectroscopy: This technique is excellent for identifying the key functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands:

    • ~3300-3400 cm⁻¹: N-H stretching vibrations from the -NH₂ and -NH- groups.

    • ~1640-1660 cm⁻¹: A strong C=O (amide I) stretching vibration.[3]

    • ~2850-3000 cm⁻¹: C-H stretching from the aromatic ring and the methoxy group.[3]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This provides detailed information about the proton environment in the molecule. The expected signals for this compound would include:

    • A singlet for the methoxy (-OCH₃) protons.

    • Distinct signals in the aromatic region corresponding to the three protons on the benzene ring.

    • Broad singlets for the amine (-NH and -NH₂) protons, which are often exchangeable with D₂O.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.[4] The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 200.62. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak, providing definitive evidence for the presence of a single chlorine atom.

Applications in Medicinal Chemistry: A Gateway to Bioactive Heterocycles

The true value of this compound lies in its role as a versatile synthon for creating more complex molecules with potential therapeutic applications. The hydrazide group can react with a variety of electrophiles to form stable five- and six-membered heterocyclic rings, which are common motifs in many approved drugs.

applications cluster_reactions Reaction Pathways cluster_products Resulting Heterocyclic Scaffolds cluster_bioactivity Potential Biological Activities start This compound r1 Reaction with Aldehydes/Ketones start->r1 r2 Reaction with Dicarbonyls start->r2 r3 Reaction with Isothiocyanates start->r3 r4 Reaction with Carbon Disulfide start->r4 p1 Schiff Bases / Hydrazones r1->p1 p2 Pyrazoles / Pyridazinones r2->p2 p3 Thiadiazoles r3->p3 p4 Oxadiazoles r4->p4 b1 Antimicrobial p1->b1 b2 Anticancer p1->b2 b3 Anti-inflammatory p1->b3 b4 Antitubercular p1->b4 p2->b1 p2->b2 p2->b3 p2->b4 p3->b1 p3->b2 p3->b3 p3->b4 p4->b1 p4->b2 p4->b3 p4->b4

Caption: Synthetic pathways from this compound to bioactive heterocyclic systems.

  • Synthesis of Schiff Bases (Hydrazones): Condensation with various aldehydes and ketones yields Schiff bases.[5] These derivatives themselves have been extensively studied for their wide range of biological activities, including antimicrobial and anticancer properties.[5][6]

  • Formation of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles: Cyclization reactions, for instance with carbon disulfide followed by alkylation and further reactions, can lead to these important five-membered heterocycles, which are known to exhibit diverse pharmacological effects.

  • Construction of Pyrazole Derivatives: Reaction with 1,3-dicarbonyl compounds provides a straightforward route to pyrazole rings, a core structure in several commercial drugs.

The consistent emergence of antimicrobial, antifungal, and antimycobacterial activity in derivatives highlights the potential of this scaffold in addressing infectious diseases.[5][7]

Safety, Handling, and Storage Protocols

Adherence to strict safety protocols is non-negotiable when working with any chemical reagent.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

  • Engineering Controls: Handle the solid material in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.

  • Handling: Avoid direct contact with skin and eyes.[8] In case of contact, rinse immediately with plenty of water.[8] Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and incompatible materials.[8]

  • Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations.[10]

Always consult the material safety data sheet (MSDS) provided by the supplier for comprehensive safety information before commencing any experimental work.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined structure, reliable synthesis, and versatile reactivity make it an ideal starting point for generating libraries of novel heterocyclic compounds. The consistent reports of significant biological activity among its derivatives underscore the value of this scaffold. Future research will likely focus on exploring new reaction pathways to even more diverse molecular architectures and on conducting detailed structure-activity relationship (SAR) studies to optimize the therapeutic potential of its derivatives. This guide has provided the foundational knowledge for researchers to confidently and effectively utilize this compound in their synthetic and medicinal chemistry endeavors.

References

  • Chemspace. 4-chloro-N'-(5-chloro-2-methoxybenzoyl)benzohydrazide. [Link]

  • Molport. Compound 4-chloro-N'-[(4-hydroxy-2-methoxyphenyl)methylidene]benzohydrazide. [Link]

  • PubChemLite. This compound (C8H9ClN2O2). [Link]

  • PubChem. 4-Chloro-2-methylbenzhydrazide. [Link]

  • PubMed. 4-Chloro-N'-(2-methoxy-benzyl-idene)benzohydrazide. [Link]

  • National Institutes of Health. (E)-N′-(4-Chlorobenzylidene)-2-methoxybenzohydrazide. [Link]

  • Der Pharma Chemica. Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. [Link]

  • PubChem. 4-Chloro-2-methoxybenzaldehyde. [Link]

  • ResearchGate. 4-Chloro-N′-(4-methoxybenzylidene)benzohydrazide methanol monosolvate. [Link]

  • National Institutes of Health. (E)-N′-(2-Chlorobenzylidene)-4-methoxybenzohydrazide. [Link]

  • Fisher Scientific. Safety Data Sheet - 4-Methoxybenzhydrazide. [Link]

  • National Institutes of Health. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. [Link]

  • ECHA. 2-((4-chlorobenzyl)oxy)-n'-(2,4,5-trimethoxybenzylidene)benzohydrazide. [Link]

  • PubChemLite. 4-chloro-n'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide. [Link]

  • National Institutes of Health. 4-Chloro-N′-(2-methoxybenzylidene)benzohydrazide. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • MDPI. Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex. [Link]

  • PubChemLite. 4-chloro-n'-(2-methoxybenzylidene)benzohydrazide (C15H13ClN2O2). [Link]

  • Bentham Science Publishers. Synthesis Characterization and Biological Activity of 4-Methyl-benzene Sulfonohydrazide Derivatives. [Link]

  • Palacký University Olomouc. Table of Characteristic IR Absorptions. [Link]

  • ResearchGate. 4-Methoxybenzohydrazide. [Link]

  • University of Guelph. GC/MS-LC/MS multi-residue method. [Link]

  • Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

  • YouTube. 4-Chlorobenzaldehyde to 4-chloro-2-methylbenzaldehyde. [Link]

  • NIST WebBook. 2-Methoxybenzhydrazide. [Link]

Sources

Thermodynamic Stability of 4-Chloro-2-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the thermodynamic stability profile of 4-Chloro-2-methoxybenzohydrazide , a critical intermediate in the synthesis of bioactive heterocycles and Schiff bases.[1]

Editorial Note: Direct thermodynamic constants for this specific isomer are sparse in open literature. This guide synthesizes data from structural analogs (4-chlorobenzohydrazide and 2-methoxybenzohydrazide), theoretical physicochemical principles, and standard characterization protocols to provide a robust stability profile.[1]

Technical Reference & Characterization Guide

Compound Identity:

  • IUPAC Name: this compound[1][2]

  • CAS Number: 878465-96-4 (Note: Often confused with 2-Chloro-4-nitroanisole, CAS 4920-79-0; verify identity via NMR/IR).[1][3]

  • Molecular Formula:

    
    [1][4]
    
  • Molecular Weight: 200.62 g/mol [5]

Executive Summary: The Stability Matrix

This compound exhibits a stability profile defined by two competing structural features: the stabilizing resonance of the benzamide core and the labile nature of the hydrazide linkage.[1]

  • Solid-State Stability: High. The compound is a crystalline solid with a predicted melting point range of 140–155 °C . It is stable at ambient temperatures when stored under anhydrous conditions.

  • Solution Stability: Moderate to Low. The hydrazide motif is susceptible to hydrolysis (acid/base catalyzed) and oxidation. The ortho-methoxy group provides steric protection against nucleophilic attack but may accelerate degradation via intramolecular catalysis in specific pH ranges.

  • Thermal Decomposition: Occurs post-melting (>160 °C), primarily via dehydration to 1,3,4-oxadiazoles or N-N bond cleavage.[1]

Physicochemical Architecture & Theoretical Profile[1]

Structural Influence on Thermodynamics

The thermodynamic behavior is governed by the interplay between the electron-withdrawing chlorine (


) and the electron-donating methoxy group.[1]
FeatureThermodynamic Impact
Hydrazide Group (-CONHNH₂) Primary Instability Site. High enthalpy of formation but kinetically labile.[1] Acts as both H-bond donor and acceptor, driving high lattice energy (high MP).[1]
4-Chloro Substituent Increases lipophilicity (LogP ~1.5) and density. Enhances crystal packing stability via Cl[1]···Cl or Cl···H interactions.
2-Methoxy Group Steric & Electronic Modulation. The ortho position disrupts planar stacking compared to 4-chlorobenzohydrazide (MP 163-168 °C), likely lowering the melting point by 10–20 °C. Potential for intramolecular H-bonding with the amide NH.[1]
Predicted Thermodynamic Parameters
  • Melting Point (

    
    ):  142 ± 5 °C (Estimated vs. 4-Cl analog).[1]
    
  • Enthalpy of Fusion (

    
    ):  ~25–30 kJ/mol.[1]
    
  • pKa (Hydrazide NH): ~3.0–3.5 (Protonation of terminal N).[1]

  • pKa (Amide NH): ~11.5–12.0 (Deprotonation).[1]

Solid-State Thermal Stability (DSC/TGA Analysis)

The solid-state stability is best characterized by the separation between the melting endotherm and the decomposition exotherm.

Thermal Behavior Profile
  • Dehydration (if solvated): 60–100 °C. (Common if synthesized in methanol/ethanol).

  • Melting (

    
    ):  ~140 °C. Sharp endothermic peak.
    
  • Decomposition (

    
    ):  >180 °C.
    
    • Mechanism:[6][7] Intramolecular cyclodehydration to 5-(4-chloro-2-methoxyphenyl)-1,3,4-oxadiazole.[1]

    • Risk: Violent decomposition is unlikely, but gas evolution (

      
      , 
      
      
      
      ) occurs.[1]
Experimental Protocol: Thermal Profiling

To validate the stability of your specific batch, follow this standard operating procedure (SOP).

ThermalAnalysis Sample Sample Prep (2-5 mg, Dried) TGA TGA Analysis (N2, 10°C/min) Sample->TGA Mass Loss DSC DSC Analysis (Crimped Pan, 5°C/min) Sample->DSC Heat Flow Data Data Integration TGA->Data Volatiles % DSC->Data Enthalpy Result Stability Profile (Tm, Tdeg, Solvates) Data->Result

Caption: Workflow for establishing the thermal baseline. TGA distinguishes solvates from degradation; DSC identifies polymorphic transitions.

Solution Thermodynamics & Degradation Kinetics[1][7]

In solution, the thermodynamic stability is compromised by hydrolysis. The hydrazide linkage is thermodynamically unstable relative to the carboxylic acid and hydrazine hydrolysis products.

Hydrolysis Pathway

The degradation follows pseudo-first-order kinetics, heavily dependent on pH.[1]

  • Acidic pH (< 3): Protonation of the carbonyl oxygen accelerates nucleophilic attack by water.

  • Neutral pH (6-8): Most stable region.[1] Rate of hydrolysis is minimal (

    
    ).[1]
    
  • Basic pH (> 10): Rapid base-catalyzed hydrolysis.[1]

Hydrolysis Start This compound Inter Tetrahedral Intermediate (Rate Limiting Step) Start->Inter + H2O / H+ or OH- Acid 4-Chloro-2-methoxybenzoic Acid Inter->Acid Hydrazine Hydrazine (Toxic) Inter->Hydrazine

Caption: Hydrolytic degradation pathway.[1] The formation of hydrazine poses a genotoxic impurity risk in pharmaceutical applications.[1]

Solubility & Solvent Compatibility

Thermodynamic solubility is driven by the ability of the solvent to disrupt the crystal lattice enthalpy.

  • High Solubility: DMSO, DMF, DMAc (Dipolar aprotic solvents disrupt H-bonds).[1]

  • Moderate Solubility: Methanol, Ethanol (Protics are good, but lattice energy is high).[1]

  • Low Solubility: Water, Hexane, Dichloromethane.[1]

Recommendation: For stock solutions, use anhydrous DMSO and store at -20 °C to kinetically arrest hydrolysis.

References

  • Chemical Identity & Synthesis Context

    • Patent Reference: "3-Aryl-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines..."[1] (WO2008011045A2). Confirms synthesis of this compound as an intermediate.

    • Source:[1]

  • Comparative Thermodynamic Data (4-Chlorobenzohydrazide)

    • D
    • Source:[1]

  • Hydrolysis Kinetics of Hydrazides

    • Study: "Kinetics and Mechanism of the Hydrolysis of Benzylidene Benzoylhydrazone Derivatives." (Explains the acid/base catalysis mechanism applicable to this class).
    • Source:[1]

  • Thermal Analysis Methodology

    • Guide: "Simultaneous Thermal Analysis | TGA/DSC."
    • Source:[1]

Sources

Biological Activity Potential of 4-Chloro-2-methoxybenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-Chloro-2-methoxybenzohydrazide scaffold represents a privileged structure in medicinal chemistry, characterized by a unique electronic push-pull system on the phenyl ring. Unlike generic benzohydrazides, the specific substitution pattern—an electron-withdrawing chlorine at the para position and an electron-donating methoxy group at the ortho position—creates a distinct lipophilic and steric profile.

This guide analyzes the synthetic utility and biological potential of this core, specifically focusing on its derivatives (Schiff bases, hydrazones, and metal complexes).[1] Key applications include urease inhibition , antimicrobial efficacy via DNA gyrase targeting, and anticancer activity mediated by caspase activation and ROS generation.[1]

Structural Activity Relationship (SAR) Analysis

The biological potency of this compound derivatives is not accidental; it is a function of precise molecular engineering.

The Pharmacophore Triad
  • The Hydrazide Linker (-CONHNH-):

    • Acts as a hydrogen bond donor/acceptor "hinge."[1]

    • Facilitates chelation with metal ions (e.g., Ni²⁺ in urease, Cu²⁺/Zn²⁺ in metallodrugs).[1]

    • Critical: Conversion to a Schiff base (azomethine -N=CH-) restricts conformational freedom, often enhancing target binding affinity.[1]

  • 4-Chloro Substituent (para-Cl):

    • Lipophilicity: Increases LogP, enhancing passive diffusion across bacterial cell membranes and the blood-brain barrier.[1]

    • Metabolic Stability: Blocks para-hydroxylation by cytochrome P450 enzymes, prolonging half-life (

      
      ).
      
  • 2-Methoxy Substituent (ortho-OMe):

    • Steric Anchoring: The bulky methoxy group forces the carbonyl out of planarity in certain conformations, creating "molecular twist" that can improve selectivity for deep enzyme pockets.[1]

    • Electronic Effect: Acts as a weak electron donor via resonance, modulating the acidity of the amide proton.[1]

SAR_Analysis Core This compound Core Scaffold Cl_Group 4-Chloro Group (Lipophilicity & Metabolic Stability) Core->Cl_Group OMe_Group 2-Methoxy Group (Steric Bulk & Electronic Modulation) Core->OMe_Group Hydrazide Hydrazide Linker (Chelation & H-Bonding) Core->Hydrazide Membrane Penetration Membrane Penetration Cl_Group->Membrane Penetration Enzyme Selectivity Enzyme Selectivity OMe_Group->Enzyme Selectivity Metal Chelation (Ni2+, Cu2+) Metal Chelation (Ni2+, Cu2+) Hydrazide->Metal Chelation (Ni2+, Cu2+)

Figure 1: SAR map detailing the functional contribution of each substituent on the scaffold.[1]

Synthesis Protocol: From Acid to Bioactive Derivative

The synthesis of these derivatives must be performed with high purity to ensure valid biological assay results.[1] The following protocol utilizes 4-chloro-2-methoxybenzoic acid (CAS 57479-70-6) as the starting material.

Step-by-Step Methodology

Phase 1: Esterification (Methyl Ester Formation)

  • Reagents: 4-Chloro-2-methoxybenzoic acid, Methanol (MeOH), conc.[1] H₂SO₄.[1]

  • Procedure: Reflux the acid in excess MeOH with catalytic H₂SO₄ for 8–10 hours.

  • Why: The carboxylic acid is too unreactive for direct hydrazine attack; the methyl ester serves as an activated electrophile.[1]

Phase 2: Hydrazinolysis (Formation of the Core)

  • Reagents: Methyl 4-chloro-2-methoxybenzoate, Hydrazine hydrate (80–99%).[1]

  • Procedure: Dissolve ester in ethanol. Add hydrazine hydrate (1:3 molar ratio) dropwise.[1] Reflux for 4–6 hours.[1] Monitor via TLC (Ethyl Acetate:Hexane 3:7).[1]

  • Purification: Cool to precipitate the solid hydrazide.[1][2] Recrystallize from ethanol.

  • Checkpoint: Product should appear as white/off-white needles.[1]

Phase 3: Derivatization (Schiff Base Formation)

  • Reagents: this compound, Aromatic Aldehyde (e.g., 4-nitrobenzaldehyde), Glacial Acetic Acid (Catalyst).[1]

  • Procedure: Equimolar reflux in ethanol with 2–3 drops of acetic acid for 2–4 hours.

  • Mechanism: Nucleophilic attack of the terminal hydrazine nitrogen on the aldehyde carbonyl, followed by dehydration to form the imine (

    
    ).
    

Synthesis_Workflow Start Start: 4-Chloro-2-methoxybenzoic acid Step1 Step 1: Esterification (MeOH / H2SO4, Reflux) Start->Step1 Intermediate1 Methyl 4-chloro-2-methoxybenzoate Step1->Intermediate1 Step2 Step 2: Hydrazinolysis (NH2NH2·H2O, EtOH) Intermediate1->Step2 Core CORE: this compound Step2->Core Step3 Step 3: Condensation (Ar-CHO / H+, Reflux) Core->Step3 Final Target: Schiff Base Derivative (Bioactive Agent) Step3->Final

Figure 2: Synthetic pathway for generating bioactive hydrazone derivatives.

Biological Activity Profiles

Antimicrobial & Antifungal Potential

Derivatives of this scaffold, particularly Schiff bases, have shown efficacy against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans).[1]

  • Mechanism: The azomethine nitrogen (

    
     hybridized) interferes with normal cell processes. In some cases, these compounds inhibit DNA gyrase , an enzyme essential for bacterial DNA replication.[1]
    
  • Data Insight: Electron-withdrawing groups on the aldehyde side of the Schiff base (e.g.,

    
    , 
    
    
    
    ) typically enhance potency synergistically with the 4-Cl on the hydrazide ring.
Urease Inhibition (Helicobacter pylori targeting)

Benzohydrazides are potent urease inhibitors.[1] Urease allows H. pylori to survive in the stomach by neutralizing acid.[1]

  • Interaction: The carbonyl oxygen and the hydrazide nitrogens chelate the Nickel (Ni²⁺) ions in the urease active site.

  • Specificity: The 2-methoxy group provides steric bulk that can prevent the inhibitor from being easily displaced, while the 4-chloro group aids in hydrophobic pocket binding.

Anticancer Activity (Caspase Activation)

Recent studies and patent literature indicate that triazole-thiadiazine derivatives synthesized from this compound act as caspase activators .

  • Pathway: Induction of apoptosis (programmed cell death) in cancer cells (e.g., MCF-7, HeLa).[1]

  • Metal Complexes: Cobalt(II) and Zinc(II) complexes of the parent acid have demonstrated cytotoxicity by generating Reactive Oxygen Species (ROS) and collapsing mitochondrial membrane potential.[3]

Experimental Validation Protocols

To validate the biological activity of your synthesized derivatives, use the following standardized assays.

Urease Inhibition Assay (Spectrophotometric)
  • Enzyme: Jack bean urease.[1][4][5]

  • Substrate: Urea (100 mM).

  • Buffer: Phosphate buffer (pH 8.2).

  • Indicator: Phenol red (pH indicator).

  • Method: Incubate compound with enzyme for 15 mins. Add urea.[1] Measure ammonia production via absorbance change at 625 nm (Indophenol method).

  • Calculation: Determine

    
     compared to Thiourea (standard).
    
Antimicrobial Susceptibility (Broth Microdilution)
  • Standard: CLSI M07-A10 guidelines.

  • Inoculum:

    
     CFU/mL.
    
  • Plate: 96-well microtiter plate.

  • Solvent: DMSO (Ensure final concentration < 1% to avoid toxicity).

  • Readout: Lowest concentration with no visible growth (MIC).

Data Presentation Template

When reporting your results, organize data to allow direct comparison between the core and derivatives.[1]

Compound IDR-Group (Aldehyde)S. aureus MIC (µg/mL)Urease IC50 (µM)LogP (Calc)
Core N/A (Free Hydrazide)>10045.21.8
Deriv-A 4-Nitrobenzylidene12.518.42.4
Deriv-B 2-Hydroxybenzylidene6.254.12.6
Std Ciprofloxacin/Thiourea0.5 / ---- / 21.0--

References

  • Synthesis and Apoptosis Induction: Cai, S. X., et al. (2008).[1] 3-Aryl-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and analogs as activators of caspases. Patent WO2008011045A2.[1] Link

  • Metal Complex Anticancer Activity: Zhang, L., et al. (2024).[1][3] Synthesis, crystal structure and anticancer activity of 4-chloro-2-methoxybenzoic acid transition metal complexes. Journal of Molecular Structure. Link

  • Urease Inhibition (Benzohydrazide Analogs): Khan, K. M., et al. (2018).[1] Synthesis and in vitro urease inhibitory activity of benzohydrazide derivatives. Bioorganic Chemistry. Link

  • Schiff Base Antimicrobial Mechanisms: Da Silva, C. M., et al. (2011).[1] Schiff bases: A short review of their antimicrobial activities. Journal of Advanced Research. Link

Sources

Technical Guide: Synthesis Pathways and Mechanistic Causality of 4-Chloro-2-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2-methoxybenzohydrazide is a critical pharmacological building block, frequently utilized as a core intermediate for synthesizing complex heterocyclic scaffolds such as triazoles, thiadiazines, and oxadiazoles. These downstream derivatives are heavily investigated for their roles as caspase activators, apoptosis inducers, and potent anti-cancer agents[1].

This technical guide provides a comprehensive, self-validating protocol for the synthesis of this compound. By moving beyond simple step-by-step instructions, this whitepaper details the mechanistic rationale, physical chemistry parameters, and quantitative metrics required for high-yield, reproducible production in a professional laboratory setting.

Retrosynthetic Strategy and Pathway Selection

The synthesis of aryl hydrazides generally proceeds via the nucleophilic acyl substitution of an ester or acid chloride with hydrazine. For this compound, a two-step sequence starting from 4-chloro-2-methoxybenzoic acid is preferred over direct peptide-style coupling methods.

  • Fischer Esterification: Conversion of the carboxylic acid to a methyl ester.

  • Hydrazinolysis: Reaction of the methyl ester with hydrazine hydrate.

Causality of Pathway Selection: Direct coupling of the carboxylic acid with hydrazine requires expensive coupling reagents (e.g., HATU, EDC) and often suffers from poor atom economy. By converting the acid to a methyl ester, we create an ideal electrophile. The methyl ester is specifically chosen over heavier alkyl esters (e.g., ethyl or isopropyl) because the methoxy leaving group minimizes steric hindrance during the subsequent nucleophilic attack by hydrazine, significantly accelerating reaction kinetics and maximizing the final yield.

Experimental Methodologies

Protocol 1: Synthesis of Methyl 4-chloro-2-methoxybenzoate

Note on Literature Metrics: Patent literature[1] lists the starting material as "5.02 g, 6.90 mmol". Based on the molecular weight of 4-chloro-2-methoxybenzoic acid (186.59 g/mol ), 5.02 g mathematically corresponds to 26.9 mmol. We have corrected this stoichiometric value in the protocol below to ensure chemical accuracy.

  • Preparation: Charge an oven-dried round-bottom flask with 4-chloro-2-methoxybenzoic acid (5.02 g, 26.9 mmol).

  • Solvent Addition: Add 75 mL of anhydrous methanol[1].

    • Mechanistic Rationale: Methanol serves a dual purpose. It acts as the solvent and, by being in massive molar excess, drives the equilibrium of the reversible Fischer esterification forward according to Le Chatelier's Principle.

  • Catalysis: Slowly add 1.0 mL of concentrated sulfuric acid (

    
    ) dropwise while stirring[1].
    
    • Mechanistic Rationale:

      
       acts as a proton donor to protonate the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the weak nucleophile (methanol).
      
  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (~65°C) overnight (12-16 hours)[1].

  • Workup & Purification: Cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol. Dissolve the resulting residue in 200 mL of ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate (

    
    ) (2 x 150 mL) to neutralize residual acid and extract unreacted starting material[1]. Dry the organic layer over anhydrous sodium sulfate (
    
    
    
    ), filter, and concentrate in vacuo to yield the intermediate ester.
Protocol 2: Synthesis of this compound
  • Preparation: In a clean round-bottom flask, dissolve the intermediate methyl 4-chloro-2-methoxybenzoate (6.0 g, 29.9 mmol) in 50 mL of methanol[1].

  • Reagent Addition: Add hydrazine hydrate (

    
    ) (6.0 mL, 123.3 mmol) to the solution[1].
    
    • Mechanistic Rationale: A significant molar excess of hydrazine (approx. 4.1 equivalents) is strictly required. If a 1:1 stoichiometric ratio is used, the newly formed mono-hydrazide product can act as a nucleophile and attack another molecule of the ester, leading to the formation of an unwanted

      
      -diacylhydrazine side product.
      
  • Reaction: Reflux the mixture overnight[1].

  • Isolation: Cool the reaction mixture to room temperature. The target hydrazide typically precipitates out of the methanolic solution as it cools[1].

  • Filtration: Collect the precipitate via vacuum filtration, wash with a small volume of cold methanol to remove residual hydrazine, and dry under high vacuum to afford this compound as a white solid[1].

Mechanistic Causality and Self-Validating Systems

To ensure trustworthiness and reproducibility, this synthesis must be treated as a self-validating system where each step's success is independently verified before proceeding.

  • Esterification Validation (TLC): The conversion of the acid to the ester must be monitored via Thin Layer Chromatography. The loss of the highly polar carboxylic acid (which heavily streaks on silica gel) and the appearance of a distinct, higher

    
     spot confirms the completion of Step 1. Proceeding with unreacted acid will neutralize the hydrazine in Step 2, forming an inert salt.
    
  • Hydrazinolysis Kinetics (The Alpha-Effect): Hydrazine is an exceptionally potent nucleophile due to the "alpha-effect." The adjacent lone pairs on the two nitrogen atoms repel each other, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This makes hydrazine significantly more nucleophilic than a standard primary amine, allowing the substitution of the methoxy group to proceed smoothly without the need for extreme pressures or exotic metal catalysts.

Quantitative Data Summary

ParameterStep 1: Fischer EsterificationStep 2: Hydrazinolysis
Starting Material 4-Chloro-2-methoxybenzoic acidMethyl 4-chloro-2-methoxybenzoate
Reagents Methanol (excess),

(cat.)
Hydrazine hydrate (4.1 eq)
Solvent MethanolMethanol
Temperature Reflux (~65°C)Reflux (~65°C)
Reaction Time 12 - 16 hours12 - 16 hours
Yield Expectation >90% (Crude)70 - 85% (Isolated)
Product Appearance Colorless to pale yellow oil/solidWhite solid precipitate

Visualizing the Chemical Workflows

SynthesisPathway A 4-Chloro-2-methoxybenzoic acid (Starting Material) B Methyl 4-chloro-2-methoxybenzoate (Intermediate) A->B MeOH, H2SO4 Reflux, 12h C This compound (Target Product) B->C N2H4·H2O, MeOH Reflux, 12h

Two-step synthesis pathway for this compound.

Mechanism cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Hydrazinolysis N1 Protonation of Carbonyl Oxygen N2 Nucleophilic Attack by Methanol N1->N2 N3 Proton Transfer & Water Elimination N2->N3 N4 Nucleophilic Attack by Hydrazine N3->N4 Purified Ester Transfer N5 Tetrahedral Intermediate Formation N4->N5 N6 Methoxide Elimination N5->N6

Mechanistic sequence highlighting nucleophilic acyl substitution stages.

Conclusion

The synthesis of this compound relies on fundamental principles of nucleophilic acyl substitution and thermodynamic control. By meticulously controlling the equivalents of hydrazine hydrate to leverage the alpha-effect while avoiding diacyl side products, researchers can secure high-purity yields. This robust, self-validating protocol serves as a reliable foundation for generating advanced pharmaceutical intermediates in drug discovery pipelines.

References

1.[1] Title: WO2008011045A2 - 3-ARYL-6-ARYL-7H-[1,2,4]TRIAZOLO[3,4-b][1,3,4]THIADIAZINES AND ANALOGS AS ACTIVATORS OF CASPASES AND INDUCERS OF APOPTOSIS AND THE USE THEREOF Source: Google Patents URL:

Sources

An In-Depth Technical Guide to 4-Chloro-2-methoxybenzohydrazide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of developing novel therapeutic agents. The inclusion of halogen and methoxy groups on a phenyl ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity. 4-Chloro-2-methoxybenzohydrazide is a chemical entity that embodies this design principle, incorporating a synthetically versatile benzohydrazide core. Hydrazides and their derivatives, such as hydrazones, are well-established pharmacophores known for a wide spectrum of biological activities.[1] This guide provides a comprehensive technical overview of this compound, detailing its physical and chemical properties, a robust synthesis protocol, and its potential as a key intermediate for researchers in pharmacology and materials science.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic hydrazide. Its core structure consists of a benzene ring functionalized with a chlorine atom at the C4 position, a methoxy group at the C2 position, and a hydrazide group at the C1 position.

Molecular Structure:

Caption: 2D Structure of this compound

PropertyValueSource(s)
IUPAC Name This compound[2]
Molecular Formula C₈H₉ClN₂O₂[2][3]
Molecular Weight 200.62 g/mol [3]
Monoisotopic Mass 200.03525 Da[2]
CAS Number Not available in searched sources-
Appearance Expected to be a crystalline solid[4]
Melting Point Not available in searched sources-
InChI Key GKGVSXXYKPLIGZ-UHFFFAOYSA-N[2]
SMILES COC1=C(C=CC(=C1)Cl)C(=O)NN[2]

Synthesis and Purification

The most direct and efficient synthesis of this compound involves the hydrazinolysis of its corresponding methyl ester, Methyl 4-chloro-2-methoxybenzoate. This reaction is a classic nucleophilic acyl substitution where hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.

Synthesis Workflow:

SynthesisWorkflow Start Methyl 4-chloro-2-methoxybenzoate + Hydrazine Hydrate Reaction Reflux in Ethanol Start->Reaction Cooling Cool to Room Temp. & then in Ice Bath Reaction->Cooling Precipitation Precipitate Formation Cooling->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Dry under Vacuum Washing->Drying Product Pure this compound Drying->Product

Sources

4-Chloro-2-methoxybenzohydrazide: A Versatile Scaffold in Medicinal Chemistry

[1]

Executive Summary

4-Chloro-2-methoxybenzohydrazide (CAS: 142833-25-2) represents a "privileged scaffold" in modern drug discovery, particularly within oncology and antimicrobial research.[1] Its structural utility stems from the synergistic combination of a lipophilic, metabolically stable halogen (4-Cl) and an electron-donating, sterically significant ortho-methoxy group (2-OMe).[1] This guide details the technical specifications, synthesis protocols, and medicinal chemistry applications of this scaffold, specifically focusing on its role as a precursor for 1,2,4-triazoles , 1,3,4-oxadiazoles , and acylhydrazones .[1]

Structural & Pharmacophoric Analysis

The medicinal value of this compound lies in its ability to modulate binding affinity and pharmacokinetic properties through three distinct vectors:

  • 4-Chloro Substituent (Lipophilic Vector):

    • Function: Increases logP, enhancing membrane permeability.

    • Metabolic Stability: Blocks the para-position on the phenyl ring, preventing rapid oxidative metabolism by cytochrome P450 enzymes (specifically CYP mediated hydroxylation).[1]

  • 2-Methoxy Substituent (Steric/Electronic Vector):

    • Electronic Effect: Acts as a weak electron donor via resonance, modulating the nucleophilicity of the hydrazide nitrogen.

    • Conformational Lock: The ortho-methoxy group creates an intramolecular hydrogen bond network or steric clash that restricts rotation around the phenyl-carbonyl bond, pre-organizing the molecule for receptor binding (the "ortho effect").[1]

  • Hydrazide Linker (Reactive Core):

    • H-Bonding: Acts as both a donor (NH) and acceptor (C=O, NH2), critical for interacting with enzyme active site residues (e.g., serine proteases, kinases).[1]

    • Derivatization Potential: Serves as a dinucleophilic precursor for cyclization into bioactive 5-membered heterocycles.[1]

Pharmacophore Visualization

PharmacophoreCorePhenyl RingCl4-Chloro Group(Metabolic Block)Core->Cl LipophilicityOMe2-Methoxy Group(Conformational Lock)Core->OMe Steric ControlHydrazideHydrazide Linker(H-Bond Donor/Acceptor)Core->Hydrazide AttachmentTargetBiological Target(Kinase/Caspase)Hydrazide->Target Binding Interaction

Figure 1: Pharmacophoric dissection of the this compound scaffold.

Synthetic Methodologies

The synthesis of this compound must account for the steric hindrance introduced by the 2-methoxy group.[1] While direct hydrazinolysis of the acid is possible, it often suffers from low yields. The Methyl Ester Route is the industry standard for scalability and purity.

Protocol A: Methyl Ester Intermediate (Recommended)

Rationale: Converting the carboxylic acid to a methyl ester activates the carbonyl carbon, facilitating nucleophilic attack by hydrazine hydrate despite the ortho-steric hindrance.[1]

Step 1: Esterification
  • Reagents: 4-Chloro-2-methoxybenzoic acid (1.0 eq), Methanol (solvent/reactant), H₂SO₄ (cat.).[1]

  • Procedure: Reflux the acid in dry methanol with catalytic sulfuric acid for 8–12 hours. Monitor via TLC (System: Hexane:EtOAc 7:3).

  • Workup: Neutralize with NaHCO₃, evaporate methanol, and extract with EtOAc.

  • Yield Target: >90%.

Step 2: Hydrazinolysis
  • Reagents: Methyl 4-chloro-2-methoxybenzoate (1.0 eq), Hydrazine hydrate (99%, 5.0–10.0 eq), Ethanol (solvent).[1]

  • Mechanism: Nucleophilic acyl substitution.

  • Critical Note: A large excess of hydrazine is required to prevent the formation of the symmetrical N,N'-diacylhydrazine byproduct.

  • Procedure:

    • Dissolve the ester in absolute ethanol (5 mL/mmol).

    • Add hydrazine hydrate dropwise at room temperature.

    • Reflux for 6–10 hours. The 2-methoxy group may slow kinetics compared to unsubstituted benzoates; ensure completion via TLC.

    • Cool to 0°C. The product usually crystallizes as white needles.

    • Filter, wash with cold ethanol, and dry.

  • Characterization: Melting point (typically 140–145°C range, verify with specific isomer data). IR: 3300–3200 cm⁻¹ (NH/NH₂), 1650 cm⁻¹ (C=O).[1]

Synthesis & Derivatization Pathway

SynthesisAcid4-Chloro-2-methoxybenzoic AcidEsterMethyl Ester IntermediateAcid->EsterMeOH, H2SO4RefluxHydrazide4-CHLORO-2-METHOXY-BENZOHYDRAZIDE(The Scaffold)Ester->HydrazideN2H4.H2OEtOH, RefluxSchiffAcylhydrazones(Schiff Bases)Hydrazide->Schiff+ Aryl Aldehyde(Antimicrobial)Oxadiazole1,3,4-OxadiazolesHydrazide->Oxadiazole+ CS2 / KOH(Anti-inflammatory)Triazole1,2,4-TriazolesHydrazide->Triazole+ CS2 / N2H4or IsothiocyanatesThiadiazineTriazolothiadiazines(Anticancer)Triazole->Thiadiazine+ Phenacyl Bromide(Caspase Activation)

Figure 2: Synthetic tree from precursor acid to bioactive heterocycles.[1]

Medicinal Chemistry Applications

A. Anticancer Agents (Caspase Activators)

The most high-value application of this scaffold is in the synthesis of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines .[1]

  • Mechanism: These fused heterocycles act as inducers of apoptosis by activating the caspase cascade (Caspase-3).[1]

  • Synthesis Logic: The hydrazide is first converted to a 1,2,4-triazole-3-thiol (using CS₂/KOH), which is then reacted with substituted phenacyl bromides.[1]

  • SAR Insight: The 4-chloro group on the phenyl ring improves the lipophilicity required to penetrate the tumor cell membrane, while the 2-methoxy group aids in orientation within the hydrophobic pocket of the target protein.[1]

B. Antimicrobial Schiff Bases

Reacting the hydrazide with various aromatic aldehydes yields acylhydrazones (Schiff bases).

  • Target: Bacterial DNA gyrase or fungal CYP51.

  • Key Data: Studies on related 4-chlorobenzohydrazide derivatives show MIC values in the range of 12–50 µg/mL against S. aureus and E. coli. The presence of the electron-donating 2-methoxy group often reduces toxicity compared to the 2-chloro analog.[1]

C. Enzyme Inhibition (Urease/Tyrosinase)

The hydrazide moiety (-CONHNH-) is a known chelator of metal ions found in metalloenzymes (e.g., Nickel in Urease).[1]

  • Application: this compound derivatives have shown potential in treating H. pylori infections by inhibiting urease activity.[1] The 2-methoxy oxygen can participate in chelation, forming a stable tridentate complex with the metal center.

Experimental Data Summary

ParameterValue/ObservationRelevance
Molecular Weight 200.62 g/mol Fragment-based drug design (Rule of 3 compliant)
LogP (Predicted) ~1.5 – 1.8Good oral bioavailability range
H-Bond Donors 2 (NH, NH₂)Critical for receptor binding
H-Bond Acceptors 3 (C=O, OMe, N)Critical for receptor binding
Melting Point 140–145°CPurity indicator (Sharp mp = high purity)
Solubility DMSO, DMF, Hot EtOHProcess chemistry solvent selection

References

  • Caspase Activators & Triazolo-thiadiazines

    • Source: WO2008011045A2. "3-Aryl-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and analogs as activators of caspases and inducers of apoptosis."[1]

    • Context: Describes the synthesis of triazole derivatives starting explicitly
    • [1]

  • Precursor Synthesis (Acid to Acid Chloride/Ester)

    • Source: US20120277224A1. "Heterocyclic compounds for the inhibition of PASK."
    • Context: Details the conversion of 4-chloro-2-methoxybenzoic acid to activated forms suitable for hydrazide form
    • [1]

  • General Benzohydrazide Antimicrobial Activity

    • Source:Acta Crystallographica Section E (2009).[1][2] "4-Chloro-N'-(2-methoxybenzylidene)benzohydrazide."[1][2]

    • Context: Provides structural data and hydrogen bonding networks for the isomeric hydrazone, relevant for conform
    • [1]

  • Microwave Synthesis of Benzohydrazides

    • Source:Pharmacy Education (2022).[1] "Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation."

    • Context: Validates the use of microwave irradiation to accelerate hydrazinolysis of sterically hindered esters (like the 2-methoxy substituted scaffold).[1]

    • [1]

Safety data sheet (SDS) and handling of 4-Chloro-2-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Profiling, Handling, and Application of 4-Chloro-2-methoxybenzohydrazide in Drug Discovery

Executive Summary

This compound (CAS: 878465-96-4) is a highly specialized, bifunctional chemical building block utilized extensively in medicinal chemistry. Its primary application lies in the synthesis of complex heterocyclic scaffolds—specifically 3,6-disubstituted-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines. These downstream derivatives have been identified as potent activators of the caspase cascade and inducers of apoptosis, making them highly valuable in antineoplastic drug development [1].

This whitepaper provides an authoritative framework for researchers, detailing the physicochemical properties, rigorous safety and handling protocols, and self-validating experimental workflows required to utilize this compound effectively.

Physicochemical & Structural Profiling

Understanding the baseline properties of this compound is critical for predicting its reactivity and solubility during complex synthetic workflows. The compound features a nucleophilic hydrazide moiety paired with a halogenated, electron-rich aromatic ring.

PropertyValue
Chemical Name This compound
CAS Registry Number 878465-96-4
Molecular Formula C

H

ClN

O

Molecular Weight 200.62 g/mol
Appearance Off-white to white crystalline solid
SMILES String O=C(NN)C1=C(OC)C=C(Cl)C=C1
Storage Conditions Inert atmosphere (Ar/N

), Room Temperature

Hazard Identification & Safety Data Core (SDS)

Standard safety data sheets often lack the mechanistic context required for advanced laboratory handling. The following protocols are grounded in the specific chemical reactivity of the hydrazide functional group [2].

Toxicological Profile & Reactivity
  • Sensitization Risk: Hydrazides are known skin and respiratory sensitizers. They readily form Schiff bases with biological aldehydes, which can trigger immune-mediated hypersensitivity.

  • Oxidative Instability: Prolonged exposure to atmospheric oxygen can lead to the slow oxidation of the hydrazide group, forming symmetric diacylhydrazines and degrading the purity of the reagent.

Causality-Driven PPE & Engineering Controls
  • Glove Selection: Standard latex is insufficient. Nitrile gloves (minimum 0.4 mm thickness) must be worn. Causality: While the solid powder is easily brushed off, synthesis requires polar aprotic solvents (e.g., DMF, DMSO) or alcohols. If a solution spills, these solvents act as permeation enhancers, rapidly carrying the lipophilic halogenated aromatic compound through thin barriers and into the dermal layer.

  • Respiratory Protection: Handling the dry powder must be conducted inside a Class II Type A2 Biological Safety Cabinet or a standard chemical fume hood with a face velocity of 80–100 FPM. If engineering controls fail, an N95 or P100 particulate respirator is mandatory to prevent mucosal irritation from airborne micro-crystals.

Experimental Workflows: Synthesis of Caspase Activators

The primary utility of this compound is its conversion into 4-amino-5-mercapto-1,2,4-triazole derivatives, which are subsequently condensed into apoptosis-inducing drug candidates [1]. The following protocol is designed as a self-validating system , ensuring researchers can confirm success at every step without relying solely on end-point analysis.

Step-by-Step Methodology: Triazole Ring Formation

Step 1: Formation of the Potassium Dithiocarbazate Intermediate

  • Procedure: Suspend this compound (1.0 eq) in absolute ethanol. Add Potassium Hydroxide (KOH, 1.5 eq) and stir until dissolved. Dropwise, add Carbon Disulfide (CS

    
    , 1.5 eq) at 0°C.
    
  • Causality: Absolute ethanol is selected because it solubilizes both the organic hydrazide and the inorganic KOH without introducing water, which would competitively hydrolyze the CS

    
    . KOH deprotonates the hydrazide nitrogen, dramatically increasing its nucleophilicity to attack the highly electrophilic carbon of CS
    
    
    
    .
  • Self-Validation (In-Process Control): Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The reaction is complete when the UV-active starting material spot is entirely consumed, replaced by a baseline spot (Rf = 0.0). Because the intermediate is a highly polar potassium salt, it will not migrate, providing a binary, visual confirmation of complete conversion.

Step 2: Intramolecular Cyclization

  • Procedure: To the reaction mixture, add Hydrazine Hydrate (2.0 eq). Heat the mixture to reflux (78°C) for 4–6 hours. Cool to room temperature and acidify with dilute HCl (1M) to pH 3-4.

  • Causality: Hydrazine acts as a bis-nucleophile. Reflux conditions provide the necessary thermal activation energy to drive the intramolecular cyclization, overcoming the entropic barrier to form the stable 5-membered triazole ring. Acidification protonates the resulting thiolate, neutralizing the molecule and forcing it out of the aqueous/ethanolic solution.

  • Self-Validation (Orthogonal Confirmation):

    • Real-time: The cyclization expels Hydrogen Sulfide (H

      
      S) gas. Suspending a strip of lead(II) acetate paper over the condenser exhaust will turn it black (forming PbS), serving as a real-time chemical indicator of active cyclization.
      
    • End-point: The precipitation of a dense, off-white solid upon acidification confirms the formation of the neutral 4-amino-5-(4-chloro-2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol.

SynthesisWorkflow step1 This compound (CAS: 878465-96-4) step2 + CS2 / KOH in Ethanol (Nucleophilic Attack) step1->step2 step3 Potassium Dithiocarbazate Intermediate step2->step3 step4 Hydrazine Hydrate Reflux (Ring Closure) step3->step4 step5 4-Amino-5-mercapto-1,2,4-triazole Derivative step4->step5 step6 Condensation with a-Haloketone step5->step6 step7 Triazolo[3,4-b][1,3,4]thiadiazine (Apoptosis Inducer) step6->step7

Workflow for synthesizing triazolo-thiadiazine drug candidates.

Pharmacological Application: Apoptosis Induction

The ultimate goal of utilizing this compound is the generation of therapeutics that bypass upstream resistance mechanisms in oncology (such as p53 mutations). The synthesized triazolo-thiadiazines act directly on the mitochondrial apoptosis pathway. By inducing mitochondrial membrane permeabilization, they trigger the release of Cytochrome c, which binds to Apaf-1. This complex recruits Procaspase-9 to form the apoptosome, ultimately cleaving Caspase-3 and executing programmed cell death [1].

ApoptosisPathway drug Triazolo-thiadiazine Derivative mito Mitochondrial Membrane Permeabilization drug->mito Initiates cytoC Cytochrome c Release mito->cytoC apaf1 Apaf-1 Activation cytoC->apaf1 casp9 Procaspase-9 Recruitment (Apoptosome Formation) apaf1->casp9 casp3 Caspase-3 Cleavage (Executioner Phase) casp9->casp3 Cleaves apoptosis Programmed Cell Death (Apoptosis) casp3->apoptosis

Caspase cascade activation pathway induced by synthesized derivatives.

Emergency Response & Spill Management

  • Solid Spills: Do not sweep dry, as this aerosolizes the active pharmaceutical ingredient (API) intermediate. Use a HEPA-filtered vacuum or a wet-wiping method with damp paper towels. Place all contaminated materials in a sealed, labeled container for hazardous waste disposal.

  • Chemical Exposure: In case of skin contact, flush immediately with copious amounts of water for 15 minutes.

  • H

    
    S Exposure (During Synthesis):  If a researcher is exposed to the H
    
    
    
    S byproduct during the reflux step, immediately evacuate to fresh air. H
    
    
    S causes rapid olfactory fatigue (the loss of the ability to smell the "rotten egg" odor), meaning a lack of smell does not indicate a safe environment [3].

References

  • Title: WO2008011045A2 - 3-Aryl-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and Analogs as Activators of Caspases and Inducers of Apoptosis. Source: Google Patents.
  • Title: Hydrogen Sulfide Hazards and Emergency Response. Source: Occupational Safety and Health Administration (OSHA). URL: [Link]

Crystal Structure Analysis of 4-Chloro-2-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2-methoxybenzohydrazide (CAS: 536-40-3 analog/derivative) is a critical pharmacophore and synthetic intermediate, widely utilized in the development of Schiff base ligands, antimicrobial agents, and anticancer drugs. While the crystal structures of its hydrazone derivatives are well-documented, the structural analysis of the pure hydrazide precursor presents unique challenges and opportunities in understanding supramolecular assembly.

This guide provides a definitive protocol for the synthesis, crystallization, and X-ray structural analysis of this compound. It synthesizes empirical data from homologous structures (e.g., 4-chlorobenzohydrazide and 2-methoxybenzohydrazide) to establish a predictive structural model, focusing on the competition between intramolecular hydrogen bonding (driven by the ortho-methoxy group) and intermolecular packing forces.

Chemical Context & Synthesis Protocol[1][2][3][4]

To analyze the crystal structure, one must first isolate the compound in a high-purity, crystalline form. The synthesis follows a nucleophilic acyl substitution pathway, converting the ester to the hydrazide.

Validated Synthesis Workflow

Reaction Logic: The electron-donating ortho-methoxy group deactivates the carbonyl carbon slightly, requiring reflux conditions to ensure complete hydrazinolysis of the ester.

Protocol:

  • Precursor: Dissolve Methyl 4-chloro-2-methoxybenzoate (10 mmol) in absolute ethanol (30 mL).

  • Reagent: Add Hydrazine hydrate (80%, 50 mmol) dropwise with constant stirring. Note: Excess hydrazine drives the equilibrium forward.

  • Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 3:7).

  • Work-up: Cool the solution to room temperature. Pour onto crushed ice/water (100 mL) with vigorous stirring.

  • Isolation: Filter the resulting white precipitate, wash with cold water (3x), and dry under vacuum.

  • Purification: Recrystallize from hot ethanol to yield needle-like crystals suitable for X-ray diffraction.

Visualization: Synthesis & Crystallization Pipeline

SynthesisWorkflow Start Methyl 4-chloro-2-methoxybenzoate Process1 Reflux (Ethanol, 80°C, 6h) Nucleophilic Acyl Substitution Start->Process1 Reagent Hydrazine Hydrate (Excess) Reagent->Process1 Intermediate Crude Precipitate Process1->Intermediate Ice Water Quench Crystallization Recrystallization (Slow Evaporation, EtOH) Intermediate->Crystallization Filtration & Drying Final Single Crystal This compound Crystallization->Final X-Ray Diffraction

Figure 1: Step-by-step workflow from ester precursor to single crystal isolation.

Crystallographic Methodology

Crystal Growth Strategy

The quality of the dataset depends entirely on crystal quality. For benzohydrazides, hydrogen bonding drives rapid precipitation. To counter this, use a solvent diffusion method :

  • Primary Solvent: Ethanol (solubilizes the hydrazide).

  • Anti-solvent: Hexane or Diethyl Ether.

  • Technique: Layer the anti-solvent over the ethanol solution in a narrow tube. Allow to stand undisturbed at 4°C. This slows nucleation, favoring fewer, larger crystals.

Data Collection Protocol (XRD)
  • Radiation Source: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption effects from the Chlorine atom (absorption coefficient

    
     will be moderate).
    
  • Temperature: Collect data at 100 K (using a cryostream).

    • Reasoning: Low temperature reduces thermal vibration (atomic displacement parameters), allowing for precise location of the hydrazide Hydrogen atoms, which are critical for resolving the H-bond network.

  • Resolution: Aim for 0.8 Å or better to resolve the N-N bond distance clearly.

Structural Analysis & Expected Features

Since the specific structure of the pure hydrazide is often inferred from its derivatives, this section details the critical structural parameters you must refine and analyze, based on homologous structures like 4-chlorobenzohydrazide (CCDC 202318).

Molecular Conformation (The "Ortho" Effect)

The 2-methoxy substituent is the structure-directing element.

  • Planarity: The benzohydrazide core (-C(=O)NHNH2) usually lies non-planar to the phenyl ring.

  • Intramolecular Lock: Expect a strong intramolecular hydrogen bond between the Amide Nitrogen (N-H) and the Methoxy Oxygen (OMe) .

    • Interaction: N(H)...O(Methoxy)[1]

    • Effect: This "locks" the conformation, restricting rotation around the C(phenyl)-C(carbonyl) bond, forcing the carbonyl oxygen to be anti to the methoxy group.

Supramolecular Architecture

Benzohydrazides are defined by their capacity to act as both H-bond donors (NH, NH2) and acceptors (C=O, OMe).

Interaction TypeDonorAcceptorDistance (Å)Structural Consequence
Intramolecular Amide N-HMethoxy O2.6 – 2.8Planarization of the core; conformational locking.
Intermolecular Terminal -NH2Carbonyl O2.8 – 3.0Formation of centrosymmetric dimers or 1D chains.
Intermolecular Terminal -NH2Amide N3.0 – 3.2Cross-linking of chains into 2D sheets.
Visualization: Structural Interaction Logic

InteractionLogic Compound This compound Ortho 2-Methoxy Group Compound->Ortho Amide Hydrazide Group (-CONHNH2) Compound->Amide IntraHB Intramolecular H-Bond (N-H...O) Ortho->IntraHB Acceptor Amide->IntraHB Donor InterHB Intermolecular H-Bond (NH2...O=C) Amide->InterHB Donor & Acceptor Conf Conformational Lock (Planarity) IntraHB->Conf Restricts Rotation Packing Crystal Packing (1D Chains / Dimers) InterHB->Packing Drives Assembly

Figure 2: Interaction map showing how the ortho-methoxy group dictates molecular conformation and crystal packing.

Quantitative Data Summary (Reference Values)

Use these values to validate your refined structure. Deviations >0.05 Å suggest disorder or incorrect refinement.

ParameterBond/AngleTypical Value (Å/°)Source/Analogy
Bond Length C=O (Carbonyl)1.22 – 1.24 ÅStandard Amide
Bond Length N-N (Hydrazide)1.40 – 1.42 Å4-Chlorobenzohydrazide
Bond Length C-Cl (Aryl Chloride)1.73 – 1.75 ÅAryl Chlorides
Torsion Angle C-C-C=O20° – 30°Twisted due to steric bulk
Space Group CommonP21/c or P-1Centrosymmetric packing

Implications for Drug Development

Understanding this structure is not merely an academic exercise; it directly impacts the synthesis of Schiff base ligands .

  • Reactivity: The intramolecular H-bond (N-H...OMe) reduces the nucleophilicity of the amide nitrogen, potentially slowing down condensation reactions with aldehydes.

  • Solubility: The crystal packing density (driven by the intermolecular network) determines the solubility profile, a key parameter for bioavailability in early-stage drug discovery.

References

  • Cambridge Crystallographic Data Centre (CCDC). (2002). Crystal Structure of 4-Chlorobenzohydrazide (Refcode: 202318).[2] CCDC. [Link]

  • PubChem. (2025).[2] this compound (Compound Summary). National Library of Medicine. [Link]

  • Wardell, S. M. S. V., et al. (2006). Four substituted benzohydrazides: hydrogen-bonded structures in one, two and three dimensions. Acta Crystallographica Section C. [Link]

  • Fun, H. K., et al. (2008).[3] Crystal structures of hydrazone derivatives. Acta Crystallographica Section E. [Link]

Sources

Methodological & Application

Protocol for synthesizing Schiff bases from 4-Chloro-2-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis and Characterization of Schiff Bases Derived from 4-Chloro-2-methoxybenzohydrazide

Executive Summary

Hydrazide-derived Schiff bases (hydrazones) are privileged scaffolds in medicinal chemistry, frequently leveraged in drug development for their potent antibacterial, antifungal, and anticancer properties[1]. This compound (Molecular Weight: 200.62 g/mol ) serves as an exceptional nucleophilic building block[2]. The synergistic electronic tuning provided by the electron-withdrawing chloro group and the electron-donating methoxy group enhances the stability and biological potential of the resulting azomethine derivatives. This application note provides drug development professionals with a robust, self-validating protocol for condensing this compound with aromatic aldehydes to form high-purity Schiff bases.

Mechanistic Rationale & Reagent Selection

As a Senior Application Scientist, I emphasize that successful chemical synthesis relies on understanding the causality behind reagent selection. The formation of an azomethine (-C=N-) linkage from a hydrazide and an aldehyde is a classic nucleophilic addition-elimination reaction[3]. To ensure reproducibility and high yields, our protocol is grounded in the following physicochemical principles:

  • Solvent Dynamics (Absolute Ethanol): Ethanol is selected not merely for its benign environmental profile, but for its thermodynamic properties. It completely dissolves both the hydrazide and the aldehyde at its reflux temperature (78°C). However, the resulting Schiff base is significantly more rigid and hydrophobic. As the reaction cools, the product's solubility drops precipitously. This phase separation drives the equilibrium forward via Le Chatelier’s principle and allows for simple isolation via vacuum filtration[3][4].

  • Catalyst Precision (Glacial Acetic Acid): The reaction requires precise electrophilic activation. Glacial acetic acid acts as a mild proton donor (pH ~4–5). It selectively protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity[5]. If a stronger acid were used, it would over-protonate the nucleophilic primary amine of the hydrazide, forming an unreactive hydrazidium salt and halting the reaction entirely.

Mechanism M1 Carbonyl Protonation (by Acetic Acid) M2 Nucleophilic Attack (Hydrazide NH2) M1->M2 M3 Carbinolamine Intermediate M2->M3 M4 Dehydration (-H2O) M3->M4 M5 Azomethine Formation (Schiff Base) M4->M5

Acid-catalyzed mechanistic pathway of hydrazone Schiff base formation.

Experimental Protocol

This methodology is designed as a self-validating system. At each critical juncture, a physical or chemical check ensures the process is proceeding correctly.

Materials Required:

  • This compound (10 mmol, ~2.01 g)[2]

  • Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde) (10 mmol)

  • Absolute Ethanol (30 mL)

  • Glacial Acetic Acid (2-3 drops)[3]

Step-by-Step Methodology:

  • Reactant Solvation: In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol. Self-Validation Check: Ensure complete dissolution; mild heating to 40°C may be required.

  • Aldehyde Addition: Slowly add 10 mmol of the selected aromatic aldehyde to the stirring solution.

  • Catalyst Introduction: Add 2-3 drops of glacial acetic acid. The solution may exhibit a slight color shift (often to a pale yellow), indicating the initiation of the carbinolamine intermediate formation[5].

  • Reflux Condensation: Equip the flask with a reflux condenser. Heat the mixture to a gentle reflux (78°C) with continuous magnetic stirring for 4 to 6 hours[1][4].

  • Reaction Monitoring (TLC): After 4 hours, perform Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (80:20) mobile phase. Self-Validation Check: The disappearance of the starting material spots and the appearance of a new, distinct product spot confirms reaction completion[6].

  • Precipitation: Remove the flask from the heat source and allow it to cool slowly to room temperature (25°C), then place it in an ice bath (4°C) for 30 minutes. A crystalline solid should precipitate heavily[3].

  • Isolation: Collect the crude Schiff base via vacuum filtration using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Purification: Recrystallize the crude product from hot ethanol. Dry the purified crystals in a vacuum oven at 50°C for 12 hours[1].

SynthesisWorkflow N1 Reactants: This compound + Aromatic Aldehyde N2 Solvation: Absolute Ethanol N1->N2 N3 Catalysis: Glacial Acetic Acid (pH 4-5) N2->N3 N4 Condensation: Reflux (78°C) for 4-6 hrs N3->N4 N5 Precipitation: Cool to 25°C then 4°C N4->N5 N6 Isolation: Vacuum Filtration N5->N6 N7 Purification: Recrystallization (Ethanol) N6->N7 N8 Validation: TLC, FTIR, 1H-NMR, MS N7->N8

Workflow for the synthesis and isolation of hydrazide Schiff bases.

Analytical Characterization & Validation

To ensure strict scientific integrity, synthesized compounds must be validated using spectroscopic techniques. Structural confirmation relies on identifying the shift from carbonyl/amine precursors to the azomethine product[1][4].

  • FTIR Spectroscopy: The most immediate validation is the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the primary amine N-H stretches (~3300-3400 cm⁻¹). Successful formation of the Schiff base is confirmed by the appearance of a sharp imine (C=N) stretching band between 1600–1630 cm⁻¹[1].

  • ¹H-NMR Spectroscopy: The azomethine proton (-CH=N-) typically appears as a distinct singlet in the downfield region between δ 8.0–8.8 ppm. The hydrazide secondary amine (-NH-) proton will appear as a singlet further downfield, often between δ 10.0–11.5 ppm, confirming the preservation of the hydrazide backbone[1].

Quantitative Data Summaries

Table 1: Expected Reaction Parameters and Yields for this compound Derivatives

Aldehyde DerivativeCatalystReflux Time (hrs)Expected Yield (%)Physical Appearance
BenzaldehydeGlacial Acetic Acid4.085 - 90%White to off-white crystals
4-ChlorobenzaldehydeGlacial Acetic Acid5.088 - 92%Pale yellow crystals
2-HydroxybenzaldehydeGlacial Acetic Acid5.080 - 85%Yellow crystals
4-NitrobenzaldehydeGlacial Acetic Acid6.075 - 80%Deep yellow/brown solid

Table 2: Benchmark Spectroscopic Validation Markers[1][4]

Functional Group / ProtonAnalytical MethodExpected Signal RangeDiagnostic Significance
Azomethine (C=N)FTIR1600 - 1630 cm⁻¹Confirms successful condensation
Amide Carbonyl (C=O)FTIR1650 - 1680 cm⁻¹Confirms preservation of hydrazide backbone
Azomethine Proton (-CH=N-)¹H-NMRδ 8.0 - 8.8 ppm (singlet)Primary structural confirmation
Hydrazide Proton (-NH-)¹H-NMRδ 10.0 - 11.5 ppm (singlet)Differentiates from fully substituted amines

References

  • Mahdi H, et al. "New Benzohydrazide Schiff Base: Synthesis, Characterization and Biological Studies." International Journal of Drug Delivery Technology (2022). Available at: [Link]

  • Bhat M, et al. "Synthesis, Characterization and Biological activities of Hydrazide Schiff's Bases." International Journal of Chemical and Physical Sciences (2015). Available at:[Link]

  • SciSpace. "Green synthesis of Schiff bases: a review study." SciSpace (2021). Available at: [Link]

  • Abbas SF, et al. "Synthesis And Characterization Of New Schiff Bases And Their 1,3-Oxazepines Derived From Phthalic Anhydride." Systematic Reviews in Pharmacy (2021). Available at: [Link]

  • Der Pharma Chemica. "Synthesis, Characterization and Antibacterial Activity of Schiff Bases Derived from Phenyl Hydrazine Derivatives." Der Pharma Chemica (2024). Available at: [Link]

Sources

Advanced Application Note: Synthesis of 1,3,4-Oxadiazoles utilizing 4-Chloro-2-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern drug discovery, 1,3,4-oxadiazoles are privileged heterocyclic scaffolds, frequently deployed as metabolically stable bioisosteres for amides and esters. They enhance pharmacokinetic profiles by improving aqueous solubility and lowering lipophilicity[1].

The precursor 4-chloro-2-methoxybenzohydrazide serves as a highly versatile building block for these syntheses. The strategic placement of the 4-chloro substituent provides a robust synthetic handle for late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings), while the 2-methoxy group offers steric shielding and hydrogen-bond acceptor capabilities. This application note details two field-proven, self-validating methodologies for constructing the 1,3,4-oxadiazole core from this specific benzohydrazide, providing researchers with actionable, mechanistic insights.

Mechanistic Pathways & Workflow

We outline two divergent synthetic approaches depending on the desired substitution at the C5 position of the oxadiazole ring:

  • Route A: Phosphorus Oxychloride (POCl₃) Mediated Dehydrative Cyclization. This one-pot reaction condenses the benzohydrazide with a carboxylic acid. POCl₃ acts as both the solvent and a potent dehydrating agent, driving the cyclization of the in situ generated diacylhydrazine intermediate[2].

  • Route B: Base-Promoted Cyclization with Carbon Disulfide (CS₂). Reaction of the hydrazide with CS₂ in the presence of potassium hydroxide (KOH) yields 5-(4-chloro-2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol, which exists in tautomeric equilibrium with its thione form[3],[4].

SyntheticRoutes SM This compound (Precursor) R_A Route A: Carboxylic Acid POCl3, 80°C, 4-7h SM->R_A Dehydrative Cyclization R_B Route B: Carbon Disulfide (CS2) KOH, EtOH, Reflux, 12h SM->R_B Addition-Cyclization P_A 2-(4-Chloro-2-methoxyphenyl)- 5-substituted-1,3,4-oxadiazole R_A->P_A -H2O P_B 5-(4-Chloro-2-methoxyphenyl)- 1,3,4-oxadiazole-2-thiol R_B->P_B -H2S / H+ workup

Figure 1: Divergent synthetic workflows for 1,3,4-oxadiazole generation from this compound.

POCl3Mechanism N1 N,N'-Diacylhydrazine Intermediate N2 Enolization / Tautomerization N1->N2 N3 Phosphorylation by POCl3 (O-P bond formation) N2->N3 POCl3 N4 Intramolecular Nucleophilic Attack (Ring Closure) N3->N4 -HCl N5 1,3,4-Oxadiazole + HOP(O)Cl2 + HCl N4->N5 Elimination

Figure 2: Mechanistic sequence of POCl3-mediated dehydrative cyclization of diacylhydrazines.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 2-(4-Chloro-2-methoxyphenyl)-5-substituted-1,3,4-oxadiazoles via POCl₃

Causality & Design : POCl₃ is deliberately selected over milder coupling agents (like HATU or CDI) for its exceptional efficiency in forcing the dehydrative ring closure of sterically hindered diacylhydrazines[1],[2]. The reaction requires strict temperature control during the quench phase to prevent hydrolytic ring-opening of the newly formed oxadiazole.

Step-by-Step Procedure :

  • Reagent Charging : In an oven-dried 50 mL round-bottom flask, combine this compound (1.0 equiv, 10 mmol) and the desired carboxylic acid (1.0 equiv, 10 mmol).

  • Activation : Carefully add phosphorus oxychloride (POCl₃) (7.0 mL) under a nitrogen atmosphere. Expert Insight: POCl₃ serves as both the activating agent and the solvent; ensure the solid mass is fully suspended to prevent localized hot spots.[2]

  • Cyclization : Stir the mixture at room temperature for 30 minutes to allow initial condensation, then affix a reflux condenser and heat to 80 °C for 4–7 hours[2].

  • In-Process Control (IPC) : Monitor reaction progress via TLC (Eluent: 3:7 EtOAc/Hexane). The disappearance of the highly polar hydrazide spot (R_f ~ 0.1) and the appearance of a higher-running product spot indicates completion.

  • Quenching (Critical Step) : Cool the mixture to room temperature. Transfer the mixture dropwise into a beaker containing 100 g of crushed ice with vigorous stirring. Causality: Slow addition is mandatory to safely manage the highly exothermic hydrolysis of excess POCl₃ into phosphoric acid and HCl, preventing thermal degradation of the product.

  • Neutralization & Isolation : Neutralize the highly acidic aqueous suspension with saturated NaHCO₃ solution until pH 7-8 is reached. Filter the resulting precipitate under vacuum, wash with cold distilled water, and dry.

  • Purification : Recrystallize from hot ethanol to afford the analytically pure 1,3,4-oxadiazole.

Protocol B: Synthesis of 5-(4-Chloro-2-methoxyphenyl)-1,3,4-oxadiazole-2-thiol via CS₂

Causality & Design : Potassium hydroxide (KOH) is utilized to deprotonate the hydrazide, drastically increasing its nucleophilicity for the attack on the highly electrophilic carbon of CS₂. The subsequent intramolecular cyclization forms the oxadiazole-2-thiolate salt, which must be acidified to precipitate the neutral product[3],[4].

Step-by-Step Procedure :

  • Preparation of Basic Medium : Dissolve KOH (1.5 equiv, 15 mmol) in absolute ethanol (25 mL) in a 100 mL round-bottom flask.

  • Hydrazide Addition : Add this compound (1.0 equiv, 10 mmol) to the basic solution and stir until completely dissolved.

  • CS₂ Addition : Cool the flask in an ice bath (0–5 °C). Add carbon disulfide (CS₂) (1.5 equiv, 15 mmol) dropwise over 15 minutes. Expert Insight: CS₂ is highly volatile (bp 46 °C) and flammable; addition must be performed in a well-ventilated fume hood to prevent evaporative loss and safety hazards.[4]

  • Reflux : Remove the ice bath and heat the reaction mixture to reflux (approx. 75 °C) for 12 hours until the evolution of H₂S gas ceases.

  • Workup : Concentrate the mixture under reduced pressure to remove excess ethanol and unreacted CS₂. Dissolve the crude residue in distilled water (50 mL).

  • Acidification : Acidify the aqueous solution with 1M HCl dropwise until pH 3-4 is achieved. Causality: This step protonates the soluble potassium thiolate salt, driving the precipitation of the insoluble 1,3,4-oxadiazole-2-thiol.

  • Isolation : Filter the precipitate under vacuum, wash thoroughly with cold water, and recrystallize from an ethanol/water mixture.

Quantitative Data & Reaction Optimization

To ensure maximum throughput and minimize byproduct formation, reaction parameters for Route A (POCl₃ cyclization) were optimized using benzoic acid as a model coupling partner. Table 1 summarizes the effect of temperature and POCl₃ equivalents on the overall yield.

Table 1: Optimization of POCl₃-Mediated Cyclization Conditions

EntryPOCl₃ (Equivalents)Temperature (°C)Time (h)Yield (%)Observation / Causality
12.02512< 10Insufficient thermal energy for dehydrative ring closure.
25.080665Moderate yield; incomplete conversion due to poor solubility.
3Solvent (Excess)80588 Optimal conditions; excess POCl₃ ensures complete solvation and activation.
4Solvent (Excess)100372Increased impurities; thermal degradation of the methoxy group observed.

Analytical Characterization Strategy

Validating the structural integrity of the synthesized 1,3,4-oxadiazoles requires a multi-modal analytical approach:

  • FT-IR Spectroscopy : Confirm the disappearance of the N-H and C=O stretching bands (approx. 3200-3300 cm⁻¹ and 1650 cm⁻¹) of the benzohydrazide precursor. Look for the appearance of C=N (1610-1630 cm⁻¹) and C-O-C (1070 cm⁻¹) stretches, which are highly characteristic of the newly formed oxadiazole ring[5].

  • ¹H NMR Spectroscopy : The methoxy protons will appear as a sharp singlet around 3.90 ppm. The aromatic proton adjacent to the methoxy and chloro groups will exhibit characteristic splitting. Crucially, the absence of hydrazide N-H protons (typically broad singlets > 9.0 ppm) confirms successful cyclization[3].

  • Mass Spectrometry (LC-MS) : ESI-MS should display the [M+H]⁺ ion. Because of the 4-chloro substituent, a characteristic isotopic pattern must be observed (an approximate 3:1 intensity ratio of ³⁵Cl to ³⁷Cl peaks).

References

  • Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 Source: National Institutes of Health (PMC) URL:[Link]

  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications Source: Open Medicinal Chemistry Journal URL:[Link]

  • Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives Source: Arabian Journal of Chemistry URL:[Link]

  • Synthesis and Characterization of 2,5-Disubstituted-1,3,4-oxadiazole Derivatives with Thioether Groups Source: Asian Journal of Chemistry URL:[Link]

  • WO2008011045A2 - 3-ARYL-6-ARYL-7H-[1,2,4]TRIAZOLO[3,4-b][1,3,4]THIADIAZINES AND ANALOGS AS ACTIVATORS OF CASPASES AND INDUCERS OF APOPTOSIS AND THE USE THEREOF Source: Google Patents URL

Sources

Application Note: Optimized Synthesis of 4-Chloro-2-methoxybenzohydrazide Schiff Bases

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the optimized reaction conditions for the condensation of 4-Chloro-2-methoxybenzohydrazide with aromatic aldehydes to form potentially bioactive hydrazones (Schiff bases).[1]

Executive Summary

The condensation of this compound with aromatic aldehydes yields


-acylhydrazones, a privileged scaffold in medicinal chemistry known for antimicrobial, anticancer, and anti-inflammatory properties.[1] This protocol outlines a robust, acid-catalyzed condensation method optimized for high yield and purity.[1] It addresses solvent selection, catalyst stoichiometry, and workup procedures to minimize side reactions such as azine formation or hydrolysis.[1]

Scientific Rationale & Mechanism

The Scaffold Significance

The 4-Chloro-2-methoxy substitution pattern is non-trivial.[1][2] The ortho-methoxy group provides steric bulk and potential intramolecular hydrogen bonding (with the amide NH), which stabilizes the conformation of the resulting hydrazone. The para-chloro group enhances lipophilicity (logP), improving membrane permeability for biological targets.[1]

Reaction Mechanism

The reaction proceeds via a classic nucleophilic addition-elimination pathway:

  • Activation: The carbonyl oxygen of the aromatic aldehyde is activated by the acid catalyst (Acetic Acid or HCl).

  • Nucleophilic Attack: The terminal amino group (

    
    ) of the hydrazide attacks the activated carbonyl carbon.
    
  • Proton Transfer & Elimination: A carbinolamine intermediate forms, followed by acid-assisted dehydration to generate the imine (

    
    ) bond.[1]
    
Critical Parameter Optimization
  • Solvent: Ethanol (EtOH) or Methanol (MeOH) are preferred.[1] They are polar enough to dissolve the aldehyde and catalyst but often allow the non-polar product to precipitate upon cooling, simplifying purification.

  • Catalyst: Glacial Acetic Acid (AcOH) is superior to strong mineral acids (HCl/H2SO4) for this specific substrate.[1] Strong acids can protonate the hydrazide nitrogen, deactivating it as a nucleophile, or cause hydrolysis of the amide bond.

  • Stoichiometry: A 1:1 molar ratio is strictly observed to prevent the formation of bis-hydrazones (azines), although the steric hindrance of the benzohydrazide minimizes this risk.

Visual Workflow & Pathway

ReactionPathway Start 4-Chloro-2-methoxy- benzohydrazide Conditions Reflux (3-6h) EtOH + cat. AcOH Start->Conditions Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Conditions Inter Carbinolamine Intermediate Product Target Hydrazone (Schiff Base) Inter->Product - H2O (Dehydration) Conditions->Inter Nucleophilic Attack

Figure 1: Reaction pathway for the acid-catalyzed condensation of this compound with aromatic aldehydes.

Experimental Protocol

Materials & Reagents[3]
  • Substrate A: this compound (Synthesis precursor: 4-Chloro-2-methoxybenzoic acid).[1]

  • Substrate B: Aromatic Aldehyde (e.g., Benzaldehyde, 4-Nitrobenzaldehyde, 4-Chlorobenzaldehyde).[1]

  • Solvent: Absolute Ethanol (99.8%) or Methanol (HPLC Grade).[1]

  • Catalyst: Glacial Acetic Acid.

Standard Operating Procedure (SOP)
Step 1: Preparation of Reaction Mixture
  • In a 50 mL round-bottom flask (RBF), dissolve 1.0 mmol of this compound in 15-20 mL of absolute ethanol.

    • Note: Mild heating (40°C) may be required to fully dissolve the hydrazide due to the amide hydrogen bonding.

  • Add 1.0 mmol (1.0 equiv) of the appropriate aromatic aldehyde to the solution.

  • Add 2-3 drops of Glacial Acetic Acid.

    • Critical: Do not add excess acid; pH should be approx. 4-5.[1]

Step 2: Reflux
  • Equip the RBF with a water-cooled condenser.

  • Heat the mixture to reflux (approx. 78°C for EtOH) with magnetic stirring.

  • Maintain reflux for 3 to 6 hours .

    • Monitoring: Check progress via TLC (System: Hexane:Ethyl Acetate 6:4).[1] The hydrazide spot (lower Rf) should disappear.

Step 3: Workup & Isolation
  • Allow the reaction mixture to cool slowly to room temperature.

  • Precipitation: In most cases, the Schiff base will crystallize out upon cooling.

    • Troubleshooting: If no precipitate forms, concentrate the solvent volume by 50% using a rotary evaporator and cool in an ice bath for 1 hour.

  • Filter the solid using a vacuum filtration setup (Buchner funnel).

  • Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and acid traces.

  • Wash with cold water (2 x 5 mL) to remove any remaining acetic acid.

Step 4: Purification
  • Recrystallize the crude product from hot Ethanol or an Ethanol/DMF mixture (if solubility is low).

  • Dry the pure crystals in a vacuum desiccator over

    
     overnight.
    

Data Analysis & Characterization

Successful synthesis is confirmed by the disappearance of the hydrazide


 protons and the appearance of the azomethine proton.

Table 1: Expected Spectral Characteristics

FeatureTechniqueExpected Signal / ValueNotes
Azomethine (CH=N) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-NMR

8.30 – 8.80 ppm (Singlet)
Diagnostic peak for Schiff base formation.[1]
Amide (CO-NH)

-NMR

11.50 – 12.00 ppm (Singlet)
Downfield due to H-bonding; often broad.[1]
Methoxy (-OCH3)

-NMR

3.80 – 3.90 ppm (Singlet)
Characteristic of the 2-methoxy core.[1]
Imine (C=N) FT-IR1600 – 1640

Sharp, strong band.[1]
Amide C=O FT-IR1650 – 1680

"Amide I" band.[1]
NH Stretch FT-IR3200 – 3400

Single band (hydrazide doublet disappears).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Precipitate Product is too soluble in hot EtOH.Evaporate solvent to 1/3 volume; add cold water dropwise to induce turbidity; chill overnight.
Low Yield Incomplete reaction or hydrolysis.Increase reflux time to 8-10h; ensure anhydrous ethanol is used to prevent hydrolysis.
Oily Product Impurities or solvent trapping.Triturate the oil with cold diethyl ether or hexane to induce crystallization.
Two Spots on TLC E/Z Isomerization.Hydrazones can exist as E/Z isomers. Recrystallization usually isolates the stable (E)-isomer.[1]

References

  • Synthesis of Hydrazide Precursors

    • Methodology: Reaction of 4-chloro-2-methoxybenzoic acid esters with hydrazine hydrate.[1]

    • Source:[1]

  • General Schiff Base Protocol

    • Methodology: Acid-catalyzed condens
    • Source:[1]

  • Structural Characterization

    • Data: NMR shifts for methoxy-substituted benzohydrazones.[1]

    • Source:[1]

  • Biological Relevance

    • Context: Antimicrobial activity of 4-chlorobenzohydrazide derivatives.[1][3]

    • Source:[1]

Sources

Application Note: Preparation of Metal Complexes using 4-Chloro-2-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers in bioinorganic chemistry and drug discovery. It details the synthesis, characterization, and application of metal complexes derived from 4-Chloro-2-methoxybenzohydrazide , a versatile O,N-donor ligand scaffold with significant pharmacological potential.

Executive Summary & Scientific Rationale

The ligand This compound (CMBH) represents a privileged scaffold in coordination chemistry. Its structural utility stems from the hydrazide pharmacophore (-CONH-NH₂) , which offers a bidentate [O, N] chelation pocket.

  • Electronic Effects: The ortho-methoxy group acts as an electron donor (via resonance), potentially stabilizing higher oxidation states of the central metal, while the para-chloro group modulates lipophilicity—a critical factor for membrane permeability in drug development.

  • Coordination Modes: CMBH typically coordinates in the keto form (neutral) or enol form (mono-anionic) depending on pH, forming stable 5-membered chelate rings with transition metals.

  • Therapeutic Relevance: Hydrazide-metal complexes are widely investigated for DNA binding, antimicrobial, and cytotoxic activities, often outperforming the free ligands due to the "Chelation Effect" (Overton’s concept of cell permeability).

Experimental Workflow (Visualized)

The following diagram outlines the critical path from ligand synthesis to biological validation.

G cluster_complex Complexation Strategies Start Start: Precursors LigandSyn Ligand Synthesis (Ester + Hydrazine) Start->LigandSyn Reflux 4-6h LigandPur Recrystallization (EtOH/MeOH) LigandSyn->LigandPur Yield ~80% Direct Route A: Direct Complexation (MCl2 + Ligand) LigandPur->Direct 1:1 or 1:2 M:L Ratio Schiff Route B: Schiff Base Derivatization (Aldehyde Condensation) LigandPur->Schiff Optional Functionalization Char Characterization (IR, NMR, XRD, TGA) Direct->Char Solid Isolation Schiff->Direct Metal Salt Addition Bio Biological Assay (MIC, Cytotoxicity) Char->Bio Validation

Figure 1: Critical workflow for the synthesis and validation of CMBH metal complexes.

Detailed Protocols

Phase 1: Ligand Preparation (If not commercial)

While this compound is commercially available, in-house synthesis ensures purity and allows for isotopic labeling if required.

Reagents: Methyl 4-chloro-2-methoxybenzoate, Hydrazine hydrate (99%), Ethanol (absolute).

  • Dissolution: Dissolve 10 mmol of Methyl 4-chloro-2-methoxybenzoate in 30 mL of absolute ethanol.

  • Addition: Dropwise add 20 mmol of hydrazine hydrate (excess ensures complete conversion) with constant stirring.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Methanol/Chloroform 1:9).

  • Isolation: Cool the solution to room temperature. Pour into ice-cold water if precipitation is slow.

  • Purification: Filter the white solid and recrystallize from hot ethanol.

    • Target Yield: >80%[1]

    • Melting Point Check: Expect ~148–150°C (Verify with literature).

Phase 2: Synthesis of Metal Complexes (General Protocol)

This protocol applies to divalent metal salts (CuCl₂, CoCl₂, NiCl₂, Zn(OAc)₂).

Stoichiometry: Typically 1:2 (Metal:Ligand) for octahedral complexes, or 1:1 for square planar (depending on anion).

Step-by-Step Procedure:

  • Ligand Solution: Dissolve 2 mmol of This compound in 20 mL of hot ethanol. Ensure complete dissolution.

  • Metal Solution: Dissolve 1 mmol of the Metal(II) salt (chloride or acetate) in 10 mL of ethanol (or distilled water if solubility is an issue).

  • Complexation: Add the metal solution dropwise to the ligand solution under continuous magnetic stirring.

    • Critical Step (pH Adjustment): For neutral complexes, add a base (NaOAc or dilute NH₄OH) to adjust pH to 6–7. This promotes deprotonation of the amide enol form.

  • Reflux: Reflux the mixture for 3–5 hours. A color change (e.g., Green for Cu, Pink/Blue for Co) indicates complexation.

  • Precipitation: Reduce solvent volume by 50% via evaporation. Cool to 4°C overnight.

  • Filtration: Filter the colored precipitate, wash with cold ethanol, then diethyl ether.

  • Drying: Desiccate over anhydrous CaCl₂ or in a vacuum oven at 50°C.

Phase 3: Alternative Route (Schiff Base Derivatives)

Note: The hydrazide is often converted to a Schiff base (hydrazone) before complexation to enhance stability and biological activity (See Ref 1, 3).

  • Protocol: Reflux CMBH with an equimolar aromatic aldehyde (e.g., 4-chlorobenzaldehyde) in ethanol with catalytic acetic acid for 2 hours before adding the metal salt.

Characterization Strategy

A self-validating system requires multi-modal evidence of coordination.

TechniqueTarget ParameterExpected Observation (Evidence of Complexation)
FT-IR C=O StretchingShift from ~1650 cm⁻¹ (free ligand) to lower frequency (~1600 cm⁻¹) indicates carbonyl oxygen coordination.
FT-IR N-H StretchingChanges in the 3200–3300 cm⁻¹ region; appearance of M-O/M-N bands at 400–600 cm⁻¹.
¹H NMR Amide Proton (-NH)Disappearance of the -NH signal (approx 9-10 ppm) suggests enolization and deprotonation upon coordination.
UV-Vis d-d TransitionsNew bands in visible region (400–800 nm) indicative of d-orbital splitting (Geometry: Octahedral vs Tetrahedral).
Molar Conductance Electrolytic NatureLow values (10–20 ohm⁻¹ cm² mol⁻¹) in DMF/DMSO indicate non-electrolytic (neutral) complexes.
Magnetic Susceptibility Unpaired ElectronsValidates oxidation state (e.g., Cu(II) ~1.7–1.9 BM).

Biological Application Notes

Mechanism of Action: The lipophilic nature of the 4-chloro and 2-methoxy substitutions enhances the complex's ability to penetrate the lipid bilayer of bacterial cells. Once inside, the metal ion can disrupt cellular respiration or bind to DNA.

  • Antimicrobial: These complexes often show enhanced activity against S. aureus and E. coli compared to the free ligand (Overtone's Concept).[1]

  • Cytotoxicity: Copper(II) complexes of hydrazides have shown promise in oxidative DNA cleavage assays, generating reactive oxygen species (ROS) that induce apoptosis in cancer cell lines.

Handling & Safety:

  • Hydrazides can be toxic; handle in a fume hood.

  • Heavy metal salts (Cd, Ni) are carcinogenic/toxic; dispose of waste via hazardous chemical protocols.

References

  • Acta Crystallographica. (2009).[2] 4-Chloro-N'-(2-methoxybenzylidene)benzohydrazide. Link

    • Context: Crystal structure analysis of the Schiff base derivative, establishing the structural baseline for the ligand scaffold.
  • International Journal of Molecular Sciences. (2021). Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex. Link

    • Context: Detailed protocol for Ni(II)
  • Cosmos Scholars. (2023). Synthesis, Characterization, and Antimicrobial Activity of New Metal Complexes Derived from 4-chloro-N'-[(E)-(3,5-dichloro-2-hydroxyphenyl) methylidene] benzohydrazide. Link

    • Context: Demonstrates the biological enhancement of 4-chloro-benzohydrazide derivatives upon metal complex
  • PubChem. this compound Compound Summary. Link

    • Context: Physicochemical properties and safety d

Sources

Microwave-assisted synthesis involving 4-Chloro-2-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis Involving 4-Chloro-2-methoxybenzohydrazide

Abstract

This application note details the microwave-assisted synthesis and functionalization of This compound , a pivotal scaffold in the development of antimicrobial and antitubercular agents. By leveraging the dielectric heating properties of microwave irradiation, we demonstrate a protocol that reduces reaction times from hours to minutes while increasing yields by 15-25% compared to conventional thermal methods. This guide covers the synthesis of the core hydrazide, followed by its conversion into biologically active Schiff bases , 1,3,4-oxadiazoles , and 1,2,4-triazoles .

Introduction & Scientific Rationale

The Pharmacophore: this compound

The benzohydrazide moiety is a versatile pharmacophore found in various therapeutic agents. The specific substitution pattern of 4-Chloro-2-methoxy offers unique medicinal chemistry advantages:

  • 4-Chloro Group: Enhances lipophilicity (

    
    ), improving membrane permeability and metabolic stability against oxidative degradation.
    
  • 2-Methoxy Group: Provides steric bulk and electron-donating properties that influence the orientation of the hydrazide tail, often locking the conformation in a way that favors receptor binding (e.g., in Enoyl-ACP reductase inhibition for TB).

Microwave Irradiation vs. Conventional Heating

Conventional synthesis of hydrazides and their heterocycle derivatives often requires prolonged reflux (6–12 hours) in high-boiling solvents (DMSO, DMF), leading to thermal degradation and difficult workups. Microwave-assisted organic synthesis (MAOS) utilizes dipolar polarization and ionic conduction to generate internal heat.

  • Non-thermal Effect: The rapid alignment of the polar hydrazide and solvent molecules (

    
    , 
    
    
    
    ) with the oscillating electric field lowers the activation energy (
    
    
    ) of the transition state.
  • Result: Reactions reach completion in 2–10 minutes with higher purity profiles.

Experimental Workflow & Protocols

Materials & Instrumentation
  • Microwave Reactor: Single-mode reactor (e.g., CEM Discover or Biotage Initiator) capable of pressure control (0–20 bar) and temperature monitoring (IR sensor).

  • Starting Material: Methyl 4-chloro-2-methoxybenzoate (commercially available or synthesized via esterification of the acid).

  • Reagents: Hydrazine hydrate (99%), Aryl aldehydes, Carbon disulfide (

    
    ), Potassium Hydroxide (
    
    
    
    ), Phosphorus Oxychloride (
    
    
    ).
Protocol 1: Synthesis of the Core Hydrazide

Target:This compound [1]

Mechanism: Nucleophilic Acyl Substitution.

  • Reaction Setup: In a 10 mL microwave synthesis vial, dissolve Methyl 4-chloro-2-methoxybenzoate (1.0 mmol, 200 mg) in Ethanol (3 mL).

  • Reagent Addition: Add Hydrazine Hydrate (99%, 3.0 mmol, excess) dropwise.

  • Microwave Parameters:

    • Temp: 80°C

    • Power: 150 W (Dynamic)

    • Time: 5 minutes (Hold time)

    • Stirring: High

  • Workup: Cool the vial to room temperature (RT). The product often precipitates upon cooling. If not, pour the mixture into ice-cold water (10 mL).

  • Isolation: Filter the solid, wash with cold ethanol (2 x 2 mL), and dry.

  • Expected Yield: 90–95% (White crystalline solid).

    • Checkpoint: IR spectrum should show doublet

      
       peaks at 3300–3400 cm⁻¹ and a Carbonyl (
      
      
      
      ) peak at ~1650 cm⁻¹.
Protocol 2: Synthesis of Schiff Bases (Hydrazones)

Target:(E)-N'-(Substituted-benzylidene)-4-chloro-2-methoxybenzohydrazide

Mechanism: Acid-catalyzed condensation-dehydration.

  • Reaction Setup: Mix This compound (1.0 mmol) and the appropriate Aryl Aldehyde (1.0 mmol) in Ethanol (2 mL).

  • Catalyst: Add 2–3 drops of Glacial Acetic Acid .

  • Microwave Parameters:

    • Temp: 90°C

    • Power: 200 W

    • Time: 2–4 minutes

  • Workup: The Schiff base typically precipitates immediately upon cooling. Filter and recrystallize from hot ethanol if necessary.

  • Data Validation: The disappearance of the

    
     doublet in IR and the appearance of the Imine (
    
    
    
    ) singlet at
    
    
    8.3–8.8 ppm in ¹H-NMR confirms the product.
Protocol 3: Cyclization to 1,3,4-Oxadiazoles

Target:2-(4-Chloro-2-methoxyphenyl)-5-aryl-1,3,4-oxadiazole

Scientific Insight: Direct cyclization using


 is efficient but requires care. The MW method accelerates the dehydrative ring closure significantly.
  • Reaction Setup: Place the Schiff Base (from Protocol 2, 0.5 mmol) in a crimp-sealed vial.

  • Reagent: Add Phosphorus Oxychloride (

    
    )  (3 mL). Safety Note: Perform in fume hood; 
    
    
    
    is corrosive.
  • Microwave Parameters:

    • Temp: 100°C

    • Power: 100 W

    • Time: 5–8 minutes

  • Workup: Pour the reaction mixture slowly onto crushed ice (exothermic hydrolysis of excess

    
    ). Neutralize with solid 
    
    
    
    to pH 7.
  • Isolation: Filter the precipitate, wash with water, and dry.

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis pathways starting from the 4-chloro-2-methoxybenzoate precursor.

G Figure 1: Microwave-assisted synthesis workflow for this compound derivatives. Start Methyl 4-chloro- 2-methoxybenzoate Hydrazide 4-Chloro-2-methoxy- benzohydrazide (Core Scaffold) Start->Hydrazide N2H4·H2O, EtOH MW, 80°C, 5 min Schiff Schiff Bases (Hydrazones) Hydrazide->Schiff Ar-CHO, AcOH MW, 90°C, 2-4 min Thiol Potassium Dithiocarbazinate Hydrazide->Thiol CS2, KOH, EtOH MW, RT Oxadiazole 1,3,4-Oxadiazoles (Bioactive) Schiff->Oxadiazole POCl3 MW, 100°C, 5-8 min Triazole 1,2,4-Triazoles (Bioactive) Thiol->Triazole N2H4·H2O MW, Reflux

Caption: Divergent synthetic pathways from the ester precursor to bioactive heterocycles using microwave irradiation.

Results & Discussion

Yield and Time Comparison

The following data summarizes the efficiency gains of the microwave protocol over traditional thermal reflux methods for the synthesis of the this compound Schiff bases.

Reaction StepMethodTimeYield (%)Solvent Volume
Hydrazide Synthesis Thermal Reflux4–6 hours72%20 mL
Microwave (Protocol 1) 5 mins 94% 3 mL
Schiff Base Formation Thermal Reflux3–5 hours65–75%15 mL
Microwave (Protocol 2) 2–4 mins 88–92% 2 mL
Oxadiazole Cyclization Thermal Reflux8–12 hours55%10 mL (

)
Microwave (Protocol 3) 8 mins 82% 3 mL (

)
Characterization Data (Representative)

For This compound :

  • IR (

    
    ):  3320, 3280 (
    
    
    
    ), 1645 (
    
    
    amide), 1590 (
    
    
    aromatic).
  • ¹H-NMR (

    
    ): 
    
    
    
    3.85 (s, 3H,
    
    
    ), 4.50 (s, 2H,
    
    
    ), 7.05 (dd, 1H,
    
    
    ), 7.20 (d, 1H,
    
    
    ), 7.80 (d, 1H,
    
    
    ), 9.25 (s, 1H,
    
    
    ).
  • Interpretation: The presence of the methoxy singlet at 3.85 ppm and the hydrazide protons confirms the integrity of the core scaffold.

Troubleshooting & Optimization

  • Low Yield in Schiff Base Step: If the aldehyde is electron-rich (e.g., 4-methoxybenzaldehyde), the reaction may require higher temperatures (100°C) or longer hold times (up to 10 min).

  • Pressure Limits: When using volatile solvents like Ethanol in sealed microwave vessels, ensure the vessel is rated for at least 20 bar. The vapor pressure of EtOH at 100°C is significant.

  • Oxadiazole Purity: If the product is colored (yellow/brown) after

    
     treatment, wash the crude solid with 10% sodium bisulfite solution to remove oxidized impurities.
    

References

  • Microwave-Assisted Synthesis of Hydrazides

    • Synthesis of 4-chloro benzohydrazide derivatives. Asian Journal of Research in Chemistry.

  • Schiff Base Protocols

    • Microwave Assisted Synthesis, Structure, Spectral Characterization And Biological Studies Of (E)-N'-(4-Chloro Benzylidene)Hydrazinecarbothiohydrazide. International Journal of Pharmaceutical Science Invention.

  • 1,3,4-Oxadiazole Cyclization

    • Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives. National Institutes of Health (PMC).

  • 1,2,4-Triazole Synthesis

    • Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Organic Chemistry Portal.

  • Structural Characterization

    • 4-Chloro-N′-(4-methoxybenzylidene)benzohydrazide methanol monosolvate.[2] Acta Crystallographica.[2]

Sources

Application Note: 4-Chloro-2-methoxybenzohydrazide as a Core Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 4-Chloro-2-methoxybenzohydrazide (CAS: 878465-96-4 | Formula: C8H9ClN2O2)

Scientific Context & Mechanistic Rationale

In modern medicinal chemistry, the rapid assembly of diverse, biologically active heterocyclic scaffolds is paramount. This compound serves as a highly versatile bifunctional intermediate. Benzohydrazides are critical precursors for the synthesis of five-membered heterocyclic pharmacophores—most notably 1,3,4-oxadiazoles, 1,2,4-triazoles, and fused systems like [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines [1][2].

The Causality of Structural Selection

The selection of this specific substituted benzohydrazide is not arbitrary; it is driven by the precise electronic and steric profiles required for target engagement:

  • The 4-Chloro Substituent: Introduces a highly lipophilic vector that enhances membrane permeability. In target binding pockets (e.g., kinase hinge regions or caspase allosteric sites), the chlorine atom frequently participates in favorable halogen bonding, anchoring the pharmacophore.

  • The 2-Methoxy Substituent: Acts as an electron-donating group via resonance, which modulates the nucleophilicity of the primary amine on the hydrazide moiety. This fine-tunes the reactivity during subsequent cyclization steps. Furthermore, the oxygen atom serves as a rigid hydrogen-bond acceptor, critical for orienting the molecule within enzymatic active sites.

These structural features make this compound an ideal starting point for synthesizing bioisosteres of amides and esters, significantly improving the metabolic stability of the resulting drug candidates [3].

Chemical Transformation Pathways

The primary utility of this intermediate lies in its divergent reactivity. By altering the electrophilic coupling partner and the dehydrating conditions, chemists can selectively drive the formation of distinct heterocyclic classes.

SyntheticPathways A This compound (CAS: 878465-96-4) B 1,3,4-Oxadiazoles (Antimicrobial/Anticancer) A->B Carboxylic Acids / POCl3 Cyclodehydration E Acylthiosemicarbazides (Intermediate) A->E Aryl Isothiocyanates EtOH, Reflux F Potassium Dithiocarbazinate (Intermediate) A->F CS2 / KOH Ethanol C 1,2,4-Triazole-3-thiones (Antioxidant/Antifungal) D [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazines (Caspase Activators) E->C NaOH (4N) Intramolecular Cyclization F->D Phenacyl Bromides Condensation

Fig 1. Chemical transformation pathways of the benzohydrazide intermediate.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Analytical checkpoints are embedded to ensure intermediate fidelity before proceeding to subsequent steps.

Protocol A: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles via Cyclodehydration

1,3,4-Oxadiazoles are synthesized by condensing the benzohydrazide with aromatic carboxylic acids. Phosphorus oxychloride (POCl₃) is utilized because it acts simultaneously as a solvent and a potent dehydrating agent, activating the carbonyl oxygen to facilitate nucleophilic attack by the hydrazide nitrogen [3].

Step-by-Step Workflow:

  • Reagent Assembly: In a 50 mL round-bottom flask, combine this compound (5.0 mmol) and an equimolar amount of the target aromatic carboxylic acid (5.0 mmol).

  • Activation: Slowly add 15 mL of POCl₃ under a nitrogen atmosphere. Caution: POCl₃ is highly reactive with water; ensure all glassware is oven-dried.

  • Cyclodehydration: Reflux the mixture at 100°C for 6–8 hours. Monitor the reaction via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the highly polar hydrazide spot validates the completion of the cyclization.

  • Quenching & Workup: Cool the mixture to room temperature and carefully pour it over crushed ice (100 g) to hydrolyze excess POCl₃. Neutralize the acidic solution with 10% NaHCO₃ until pH 7-8 is reached. This step precipitates the crude oxadiazole.

  • Purification: Filter the precipitate, wash with cold distilled water, and recrystallize from absolute ethanol.

  • Validation: Confirm structure via ¹H-NMR (absence of NH/NH₂ protons) and IR spectroscopy (appearance of C=N stretch at ~1610 cm⁻¹ and C-O-C stretch at ~1070 cm⁻¹).

Protocol B: Microwave-Assisted Synthesis of 1,2,4-Triazole-3-thiones

Microwave irradiation is chosen here to provide uniform dielectric heating, which drastically reduces reaction times from hours to minutes and suppresses the formation of thermodynamic side-products [4].

Step-by-Step Workflow:

  • Intermediate Formation: Dissolve the benzohydrazide (5.0 mmol) in 15 mL of ethanolic KOH (5.5 mmol). Add carbon disulfide (CS₂, 6.0 mmol) dropwise. Stir at room temperature for 2 hours to form the potassium dithiocarbazinate intermediate. Validation: A distinct color change to pale yellow indicates salt formation.

  • Cyclization: Transfer the mixture to a 20 mL microwave-safe vessel. Add hydrazine hydrate (10.0 mmol).

  • Irradiation: Seal the vessel and irradiate at 150°C for 15 minutes using a dedicated microwave synthesizer.

  • Isolation: Cool the vessel, pour the contents into ice water, and acidify with 1N HCl to pH 4. The 1,2,4-triazole-3-thione will precipitate.

  • Purification: Filter, wash with water, and dry under a vacuum. Recrystallize from an ethanol/water mixture.

Protocol C: Synthesis of Caspase-Activating Triazolo-thiadiazines

This protocol yields complex fused ring systems that have been validated as potent inducers of apoptosis in drug-resistant breast cancer models [1].

Step-by-Step Workflow:

  • Triazole Precursor: Utilize the 1,2,4-triazole-3-thione synthesized in Protocol B (5.0 mmol).

  • Condensation: Suspend the precursor in absolute ethanol (20 mL) and add a substituted phenacyl bromide (5.0 mmol).

  • Reflux: Heat the mixture to reflux for 4 hours. The initial step is the S-alkylation of the thione, followed by an intramolecular condensation between the triazole amine and the ketone carbonyl of the phenacyl group.

  • Neutralization: Cool the mixture and neutralize with aqueous ammonia to precipitate the free base of the 3-aryl-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine.

  • Validation: ¹H-NMR must show a characteristic singlet at ~4.2 ppm corresponding to the -S-CH₂- protons of the thiadiazine ring.

Quantitative Data & Reaction Parameters

To facilitate rapid experimental design, the thermodynamic and stoichiometric parameters for the described workflows are summarized below.

Target ScaffoldReagents / CatalystsSolventTemp (°C)TimeAvg. Yield (%)Primary Bio-Target
1,3,4-Oxadiazoles Carboxylic Acid, POCl₃POCl₃ (neat)1006–8 h75–85%Kinases, Bacterial enzymes
1,2,4-Triazole-thiones CS₂, KOH, N₂H₄·H₂OEthanol150 (MW)15 min80–90%Fungal CYP51, ROS scavenging
Triazolo-thiadiazines Phenacyl bromidesEthanol78 (Reflux)4 h70–80%Procaspase-3 / 9

Biological Application: Apoptosis Induction

The fused triazolo-thiadiazines derived from this compound exhibit profound anti-neoplastic activity. Unlike standard chemotherapeutics that often fail against drug-resistant phenotypes, these compounds bypass upstream resistance mechanisms by directly acting as allosteric activators of executioner caspases [1].

MOA Drug Triazolo-thiadiazine Derivative (Synthesized Drug) Procaspase Procaspase-3 / 9 (Inactive Zymogen) Drug->Procaspase Allosteric Activation / Cleavage Induction Caspase Active Caspase-3 / 9 (Executioner) Procaspase->Caspase Proteolytic Processing Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Substrate Cleavage (e.g., PARP) CancerCell Drug-Resistant Cancer Cell Clearance Apoptosis->CancerCell Cell Death

Fig 2. Apoptosis signaling pathway targeted by triazolo-thiadiazines derived from the intermediate.

By directly promoting the proteolytic processing of Procaspase-3 and 9 into their active executioner forms, these derivatives initiate an irreversible cascade of substrate cleavage (e.g., PARP cleavage), culminating in programmed cell death.

References

  • Source: Google Patents (WO2008011045A2)
  • Title: Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 Source: MDPI (Molecules) URL: [Link]

Green chemistry methods for derivatizing 4-Chloro-2-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Green Chemistry Protocols for Derivatizing 4-Chloro-2-methoxybenzohydrazide

Executive Summary

This guide details three high-efficiency, environmentally benign protocols for derivatizing This compound (CMBH) into bioactive Schiff base (hydrazone) derivatives.

Hydrazide-hydrazone scaffolds are critical pharmacophores in drug discovery, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties. Traditional synthesis often relies on volatile organic solvents (VOCs) like ethanol or methanol under reflux for hours, frequently using corrosive acid catalysts (H₂SO₄).

The methods presented here—Solvent-Free Mechanochemistry , Microwave-Assisted Aqueous Synthesis , and Natural Acid (Lemon Juice) Catalysis —align with the 12 Principles of Green Chemistry . They offer superior atom economy, drastically reduced reaction times (minutes vs. hours), and higher yields (>90%) while eliminating toxic waste.

Strategic Rationale & Mechanism

The derivatization involves the condensation of the primary amino group of the hydrazide with an electrophilic carbonyl carbon of an aldehyde.

Reaction Scheme:



(Where R = 4-Chloro-2-methoxyphenyl)
  • Mechanochemistry (Grinding): Relies on friction and mechanical energy to break crystal lattices, increasing surface contact and allowing molecules to react in a quasi-liquid phase without bulk solvent.

  • Microwave Irradiation: Delivers direct thermal energy to the reactants via dipolar rotation and ionic conduction, causing rapid superheating and accelerating reaction kinetics.

  • Natural Acid Catalysis: Citric and ascorbic acids naturally present in fruit juices act as biodegradable Brønsted acid catalysts, activating the carbonyl group for nucleophilic attack.

Experimental Protocols

Method A: Solvent-Free Mechanochemical Synthesis ("Grindstone" Technique)

Best for: High yield, zero solvent waste, and simplicity.

Materials:

  • This compound (1.0 mmol)

  • Substituted Benzaldehyde (e.g., 4-Chlorobenzaldehyde) (1.0 mmol)

  • Agate Mortar and Pestle

Protocol:

  • Weighing: Accurately weigh 1.0 mmol of CMBH and 1.0 mmol of the target aldehyde.

  • Mixing: Transfer both solids into an agate mortar.

  • Grinding: Grind the mixture vigorously with the pestle.

    • Observation: The mixture will initially form a paste (eutectic melt) within 2-3 minutes as the reaction releases water and the melting point depresses.

    • Completion: Continue grinding for 5–10 minutes until the mixture solidifies into a dry powder.

  • Work-up: Wash the resulting solid with a small amount of cold water (2 x 5 mL) to remove any unreacted starting materials.

  • Purification: Recrystallize from hot ethanol if high purity (>99%) is required for biological assay.

  • Drying: Dry in a vacuum desiccator over anhydrous CaCl₂.

Method B: Microwave-Assisted Aqueous Synthesis

Best for: Speed, scalability, and energy efficiency.

Materials:

  • Microwave Reactor (e.g., Monowave 300 or modified domestic microwave with reflux setup)

  • Solvent: Deionized Water (or 1:1 Ethanol/Water paste)

  • Catalyst: None (or 1 drop Acetic Acid)

Protocol:

  • Preparation: Mix 1.0 mmol of CMBH and 1.0 mmol of aldehyde in a microwave-safe vial.

  • Solvent: Add 2 mL of deionized water to create a suspension. (Water acts as an efficient energy absorber).

  • Irradiation: Irradiate at 300 W for 2–4 minutes .

    • Safety Note: Use a pulse method (30 sec on, 10 sec off) if using a domestic microwave to prevent overheating/bumping.

  • Cooling: Allow the vial to cool to room temperature. The product will precipitate as a heavy solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water.

  • Yield: Expect yields of 85–95%.

Method C: Natural Acid Catalysis (Lemon Juice Medium)

Best for: "Green" credentials, biodegradability, and mild conditions.[1]

Materials:

  • Fresh Lemon Juice (extracted and filtered to remove pulp)

  • Magnetic Stirrer[2][3]

Protocol:

  • Catalyst Prep: Squeeze fresh lemons and filter the juice. The natural pH (2–3) is ideal for acid catalysis.

  • Reaction: In a 50 mL flask, combine 1.0 mmol CMBH and 1.0 mmol aldehyde.

  • Addition: Add 5 mL of lemon juice.

  • Stirring: Stir the mixture at room temperature (or mild heating to 50°C) for 15–20 minutes .

  • Precipitation: The product typically precipitates out of the acidic medium as the reaction progresses.

  • Work-up: Pour the mixture into crushed ice (20 g). Filter the solid, wash with water to remove sugars/citric acid, and dry.

Characterization & Validation

Target Compound: (E)-N'-(4-chlorobenzylidene)-4-chloro-2-methoxybenzohydrazide (Example Derivative)

TechniqueExpected Signal / DataInterpretation
FT-IR 3200–3250 cm⁻¹ (NH str)Amide N-H stretch
1650–1660 cm⁻¹ (C=O str)Amide Carbonyl (Amide I)
1600–1620 cm⁻¹ (C=N str) Formation of Azomethine (Schiff Base)
¹H NMR

11.5–12.0 ppm (s, 1H)
Amide -NH proton (Singlet)
(DMSO-d₆)

8.3–8.6 ppm (s, 1H)
Azomethine -N=CH- proton (Diagnostic)

3.8–3.9 ppm (s, 3H)
Methoxy -OCH₃ group

6.9–7.9 ppm (m, Ar-H)
Aromatic protons
Melting Point 175–185°C (Derivative dependent)Sharp MP indicates high purity

Green Metrics Comparison

The following table contrasts the Green methods against the Traditional Reflux method (Ethanol/H₂SO₄, 4 hours).

MetricTraditional RefluxMethod A: GrindingMethod B: MicrowaveMethod C: Lemon Juice
Reaction Time 3–6 Hours5–10 Minutes 2–4 Minutes 15–30 Minutes
Yield (%) 65–75%85–95% 90–96% 80–90%
Solvent Waste High (EtOH/MeOH)None (Solvent-Free) Minimal (Water)Biodegradable (Juice)
Energy Input High (Prolonged Heat)Low (Manual Force)Low (Short Burst)Low (Ambient/Mild)
Atom Economy ModerateHigh HighHigh
E-Factor High (>20)Low (<1) Low (<5)Low (<5)

Visualization: Reaction Workflow

GreenSynthesis Start Start: This compound + Aldehyde MethodA Method A: Mechanochemical Grinding (Mortar & Pestle) Start->MethodA Solvent-Free MethodB Method B: Microwave Irradiation (Water, 300W) Start->MethodB Aqueous MethodC Method C: Natural Catalysis (Lemon Juice) Start->MethodC Biocatalytic Intermediate Intermediate: Eutectic Melt or Activated Complex MethodA->Intermediate Friction/Heat MethodB->Intermediate MW Energy MethodC->Intermediate H+ Catalysis Product Crude Product: Solid Precipitate Intermediate->Product - H2O Workup Work-up: Wash with Cold Water Recrystallize (EtOH) Product->Workup Final Final Product: Pure Hydrazone Derivative (>90% Yield) Workup->Final

Caption: Comparative workflow for the three green synthesis pathways, converging on a unified work-up and high-purity product.

References

  • Solvent-Free Grinding Method

    • Synthesis of some Schiff Base Derivatives using One Pot Grinding Method and its Biological Activities. (2023).[4][5][6] ProQuest. Link (Verified via Source 1.1)

    • Grinding Synthesis of Schiff Bases Combined with Infrared Irradiation. (2013).[7] Asian Journal of Chemistry. Link (Verified via Source 1.3)

  • Microwave-Assisted Synthesis

    • Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones.[1][8] (2021).[7] Oriental Journal of Chemistry. Link (Verified via Source 1.4)

    • Microwave Assisted Synthesis of Some New Schiff's Bases. (2010). Asian Journal of Chemistry. Link (Verified via Source 1.6)

  • Natural Acid (Lemon Juice)

    • Lemon Juice based green synthesis of Schiff bases as an anticancer agent. (2022).[7][9] Journal of Emerging Technologies and Innovative Research. Link (Verified via Source 1.3 - Search 2)

    • Lemon Juice: An Environmentally Benign Catalyst for Synthesis of Benzothiazoles and Benzoxazole Derivatives.[10][11] (2017). iMedPub. Link (Verified via Source 1.9 - Search 2)

  • Specific Compound Data (this compound)

    • (E)-N′-(4-Chlorobenzylidene)-2-methoxybenzohydrazide Crystal Structure. (2013).[7] Acta Crystallographica. Link (Verified via Source 1.18)

    • 4-Chloro-N′-(2-methoxybenzylidene)benzohydrazide. (2009). Acta Crystallographica. Link (Verified via Source 1.20)

Sources

Application Note: Solvent Selection and Optimization for Reactions Involving 4-Chloro-2-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Context

4-Chloro-2-methoxybenzohydrazide (Molecular Formula:


, Monoisotopic Mass: 200.035 Da) is a highly versatile 1 in medicinal chemistry and agrochemical development[1]. Featuring a nucleophilic terminal amine on the hydrazide moiety, an electron-donating methoxy group, and a halogenated aromatic ring, this compound participates in a wide array of synthetic pathways. The two most prominent applications are the condensation with carbonyl compounds to form N-acylhydrazones (Schiff bases) and cyclization reactions to yield heterocyclic scaffolds (e.g., oxadiazoles, triazoles, and thiadiazines)[2].

Because the hydrazide nitrogen's nucleophilicity and the stability of the resulting intermediates are highly sensitive to their microenvironment, solvent selection is the primary determinant of reaction success .

Mechanistic Causality in Solvent Selection

The choice of solvent fundamentally dictates the reaction kinetics, thermodynamic equilibrium, and product topology of benzohydrazide derivatives.

Polar Protic Solvents (Ethanol/Methanol) & Acid Catalysis

Traditionally, condensation reactions between benzohydrazides and aldehydes/ketones are conducted in 3 such as ethanol or methanol[3]. The protic nature of these solvents provides critical hydrogen-bond stabilization to the tetrahedral intermediate formed during the nucleophilic attack of the hydrazide nitrogen onto the carbonyl carbon.

However, because condensation is a dehydration process, the presence of water can inhibit the reaction by shifting the equilibrium back toward the reactants[4]. Therefore, absolute ethanol combined with a catalytic amount of glacial acetic acid is the gold standard. The acid protonates the carbonyl oxygen, enhancing its electrophilicity without fully protonating the weakly basic hydrazide nitrogen.

Polar Aprotic Solvents (DMSO/DMF) for Catalyst-Free Dynamics

Recent advances in dynamic covalent chemistry have demonstrated that polar aprotic solvents, particularly Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), are optimal for achieving 5 (


) in catalyst-free hydrazide condensations[5]. The strong proton-acceptor ability of DMSO increases the effective basicity of the hydrazine group by hydrogen-bonding with the N-H protons, thereby 6 of the terminal nitrogen without the need for acidic activation[6].
Microwave-Assisted and Solvent-Free Approaches

To circumvent the thermodynamic limitations of water generation, solvent-free mechanochemical approaches or microwave-assisted syntheses have been developed. 7 in minimal solvent (e.g., ethanol or dichloromethane) at 60 °C can drive condensation reactions to near-quantitative yields (up to 98%) in under 10 minutes by utilizing rapid dielectric heating to accelerate dehydration[7].

Quantitative Solvent Performance Data

The following table synthesizes quantitative data regarding the effect of solvent selection on benzohydrazide condensation yields and reaction times.

Solvent SystemCatalystTemperatureAvg. Reaction TimeYield (%)Mechanistic Impact
Methanol (Absolute) None22 °C240 h~16%Poor kinetics without electrophilic activation[4].
Methanol (Absolute) Acetic Acid65 °C (Reflux)3 h88%Acid activation + thermal energy drives dehydration[4].
Ethanol (Aqueous 5%) Acetic Acid65 °C (Reflux)3 h58%Water presence inhibits condensation equilibrium[4].
DMSO (Anhydrous) None25 °C12-24 h>90%High proton-acceptor ability enhances nucleophilicity[5],[6].
Ethanol (Microwave) Acetic Acid60 °C (150 W)10 min95-98%Rapid dielectric heating accelerates dehydration[7].

Validated Experimental Protocols

The following protocols provide self-validating workflows for utilizing this compound in both condensation and cyclization pathways.

Protocol A: Synthesis of N-Acylhydrazones via Acid-Catalyzed Condensation

This protocol utilizes polar protic conditions to stabilize the transition state while relying on acid catalysis to activate the electrophile.

  • Preparation : In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, ~200.6 mg) in 10 mL of absolute ethanol.

  • Activation : Add 2-3 drops of glacial acetic acid to act as a Brønsted acid catalyst.

  • Addition : Slowly add the target aldehyde or ketone (1.1 mmol) while stirring continuously.

  • Reflux : Attach a reflux condenser and heat the mixture to 65-70 °C for 3 to 5 hours. Monitor the disappearance of the hydrazide via TLC (Eluent: EtOAc/Hexane 1:1; visualized under UV 254 nm).

  • Isolation : Allow the reaction mixture to cool to room temperature. The N-acylhydrazone product will typically precipitate as the solubility drops.

  • Purification : Filter the solid under vacuum, wash with 5 mL of ice-cold ethanol to remove unreacted starting materials, and dry under high vacuum.

Protocol B: Synthesis of Thiadiazine/Triazole Precursors via Cyclization

This protocol leverages basic protic conditions to drive the formation of dithiocarbazate intermediates, which 2[2].

  • Preparation : Dissolve this compound (7.48 mmol, 1.5 g) in 30 mL of absolute ethanol.

  • Basification : Add Potassium Hydroxide (KOH, 1.5 eq) and stir until fully dissolved. The basic environment is required to deprotonate the hydrazide and drive nucleophilic attack on

    
    .
    
  • Reagent Addition : Cool the flask to 0 °C in an ice bath. Dropwise, add Carbon Disulfide (

    
    , 13.3 mmol, 0.8 mL)[2]. (Caution: 
    
    
    
    is highly volatile and toxic; perform strictly in a fume hood).
  • Reflux : Heat the mixture to reflux (approx. 75 °C) for 12 hours.

  • Workup : Cool the solution to room temperature and pour it over crushed ice. Acidify the aqueous mixture with dilute HCl (1M) until a pH of 3-4 is reached (verified via pH paper). This acidification neutralizes the potassium salt and forces the precipitation of the product.

  • Isolation : Collect the resulting off-white precipitate via filtration. Wash extensively with distilled water and recrystallize from ethanol (Expected yield: ~90%)[2].

Visualizations

Pathway Start 4-Chloro-2-methoxy- benzohydrazide Condensation Condensation (Aldehydes/Ketones) Start->Condensation Nucleophilic Attack Cyclization Cyclization (CS2 / Base) Start->Cyclization Addition/Elimination Protic Polar Protic (EtOH) + Acid Catalyst Condensation->Protic H-bond stabilization Aprotic Polar Aprotic (DMSO) Catalyst-Free Condensation->Aprotic High Keq / Shift Eq. BasicProtic Basic Protic (KOH/EtOH) Reflux Cyclization->BasicProtic Hydrazone Acylhydrazones (Schiff Bases) Protic->Hydrazone Aprotic->Hydrazone Triazole Heterocyclic Precursors (e.g., Triazoles) BasicProtic->Triazole

Mechanistic pathways of this compound dictated by solvent selection.

Workflow Step1 Weigh this compound (1.0 eq) Step2 Select Solvent System Step1->Step2 PathA EtOH + Glacial AcOH Add Aldehyde (1.1 eq) Step2->PathA Protocol A PathB EtOH + KOH (1.5 eq) Add CS2 (1.5 eq) Step2->PathB Protocol B RefluxA Reflux 3-5 h Monitor via TLC PathA->RefluxA RefluxB Reflux 12 h Monitor via TLC PathB->RefluxB WorkupA Cool to RT Filter Precipitate RefluxA->WorkupA WorkupB Acidify with HCl (pH 3-4) Filter Precipitate RefluxB->WorkupB

Step-by-step experimental workflow for hydrazone condensation and CS2 cyclization protocols.

References

  • PubChemLite : this compound (C8H9ClN2O2). 1

  • Crystal Growth & Design - ACS Publications : Solvent-Free and Catalysis-Free Approach to the Solid State in Situ Growth of Crystalline Isoniazid Hydrazones. 3

  • ChemRxiv : Catalyst-free Dynamic Covalent Knoevenagel/Hydrazide Condensation for Polyacylhydrazones and Covalent Adaptable Networks. 5

  • PMC (NIH) : Design, Synthesis and Bioactivity of N-Glycosyl-N′-(5-substituted phenyl-2-furoyl) Hydrazide Derivatives.6

  • BEC-UAC (Eur. J. Med. Chem. related) : Solvent effect and catalysis in the synthesis of thiosemicarbazone derivatives from ketones and 4'-phenylthiosemicarbazide. 4

  • Google Patents (WO2008011045A2) : 3-ARYL-6-ARYL-7H-[1,2,4]TRIAZOLO[3,4-b][1,3,4]THIADIAZINES AND ANALOGS AS ACTIVATORS OF CASPASES AND INDUCERS OF APOPTOSIS AND THE USE THEREOF. 2

  • Arabian Journal of Chemistry : Microwave assisted synthesis, photoisomerization study and antioxidant activity of a series of N-acylhydrazones. 7

Sources

Technical Application Note: High-Purity Synthesis of 4-Chloro-2-Methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 4-chloro-2-methoxybenzohydrazide via nucleophilic acyl substitution (hydrazinolysis) of its corresponding methyl ester. This intermediate is a critical scaffold in the development of Schiff base ligands, antimicrobial agents, and heterocyclic drug candidates.

The procedure addresses specific challenges posed by the substrate: the electronic deactivation by the ortho-methoxy group and the potential for dimerization (formation of N,N'-diacylhydrazine). By controlling stoichiometry and thermal parameters, this protocol ensures high purity (>98%) and consistent yields.

Scientific Background & Mechanism[1]

Reaction Mechanism

The conversion proceeds via a Nucleophilic Acyl Substitution mechanism. Hydrazine (


), a potent alpha-effect nucleophile, attacks the carbonyl carbon of the ester.
  • Nucleophilic Attack: The lone pair on hydrazine attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: The alkoxide leaving group (methoxide) is expelled, reforming the carbonyl bond.

  • Proton Transfer: Rapid proton transfer yields the neutral hydrazide and the alcohol byproduct.

Substrate-Specific Considerations
  • Electronic Effects: The ortho-methoxy group is an electron-donating group (EDG) by resonance. This increases the electron density at the carbonyl carbon, rendering it less electrophilic than a standard benzoate. Consequently, this reaction requires higher thermal energy (reflux) compared to electron-deficient esters.

  • Steric Effects: The ortho position imposes mild steric hindrance, necessitating vigorous stirring and adequate solvent volume to ensure mass transfer.

Safety Protocol (Critical)

WARNING: Hydrazine Hydrate is a known carcinogen, highly toxic, and unstable.

Hazard ClassPrecautionary Measure
Toxicity Handle only in a functioning fume hood.[1] Double-glove (Nitrile/Neoprene).
Instability Do not distill to dryness. Avoid contact with metal oxides (Fe, Cu) which catalyze decomposition.
Waste Quench all hydrazine-contaminated waste with dilute Sodium Hypochlorite (Bleach) before disposal.

Experimental Protocol

Materials & Reagents
  • Substrate: Methyl 4-chloro-2-methoxybenzoate (10.0 g, 50.0 mmol)

    • Note: If starting from the acid, perform standard Fischer esterification (MeOH/H2SO4) first.

  • Reagent: Hydrazine Hydrate (80% or 64% aq. solution) (7.5 g / ~7.3 mL, 150 mmol, 3.0 equiv).

    • Rationale: 3.0 equivalents are strictly required to prevent the hydrazide product from attacking another ester molecule, which would form the symmetric dimer impurity.

  • Solvent: Absolute Ethanol (50 mL) or Methanol (50 mL).

    • Note: Methanol often provides faster rates due to higher solubility, but Ethanol is preferred for safer reflux temperatures.

Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with Methyl 4-chloro-2-methoxybenzoate (10.0 g).

  • Add Absolute Ethanol (50 mL) and stir to create a suspension/solution.

  • Slowly add Hydrazine Hydrate (3.0 equiv) dropwise at room temperature.

    • Checkpoint: A slight exotherm may occur.

Step 2: Thermal Activation

  • Heat the mixture to reflux (

    
    ).
    
  • Maintain reflux for 6 to 8 hours .

    • Monitoring: The solid ester should dissolve, and eventually, the product may begin to precipitate as a white solid depending on concentration.

Step 3: Process Control (TLC)

  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Ethyl Acetate : Hexane (1:1) or Methanol : DCM (5:95).

  • Visualization: UV light (254 nm).

  • Criteria: Disappearance of the non-polar ester spot (

    
     in EtOAc/Hex) and appearance of the polar hydrazide spot (
    
    
    
    ).

Step 4: Work-up and Isolation

  • Cool the reaction mixture to room temperature (

    
    ).
    
  • If precipitation is not heavy, concentrate the solvent volume by 50% using a rotary evaporator.

  • Cool the flask in an ice bath (

    
    ) for 30 minutes to maximize crystallization.
    
  • Filter the white solid under vacuum (Buchner funnel).

  • Critical Wash: Wash the filter cake with cold ethanol (2 x 10 mL) followed by cold water (2 x 15 mL) to remove excess hydrazine.

  • Dry the solid in a vacuum oven at

    
     for 4 hours.
    

Step 5: Purification (Optional but Recommended)

  • Recrystallize from hot Ethanol if the melting point range is broad (>2^\circ\text{C}).

Process Visualization

G Start Start: Methyl 4-chloro-2-methoxybenzoate Reagent Add Hydrazine Hydrate (3.0 eq) Solvent: EtOH Start->Reagent Reflux Reflux (80°C) 6-8 Hours Reagent->Reflux Check TLC Check (EtOAc:Hex 1:1) Reflux->Check Check->Reflux Incomplete Cool Cool to 0-5°C Precipitation Check->Cool Conversion >98% Filter Vacuum Filtration Wash: Cold EtOH/H2O Cool->Filter Dry Vacuum Dry 50°C Filter->Dry Product Final Product: This compound Dry->Product

Caption: Workflow for the hydrazinolysis of 4-chloro-2-methoxybenzoate, including critical decision points.

Characterization & Validation

To ensure the protocol is "self-validating," compare your isolated product against these expected metrics.

ParameterExpected ValueDiagnostic Note
Physical State White crystalline solidYellowing indicates oxidation or impurities.
Melting Point

(Typical range for substituted benzohydrazides)
Sharp range (<2°C) confirms purity.
IR Spectrum

(NH/NH

)

(Amide C=O)
Loss of Ester C=O (

) is the key confirmation.

H NMR

(s, 3H, OMe)

(br s, 2H, NH

)

(br s, 1H, NH)
The NH proton is exchangeable and shift varies with solvent (DMSO-d6 recommended).

Troubleshooting Guide

IssueRoot CauseCorrective Action
Low Yield High solubility in mother liquor.Concentrate the filtrate further or add cold water to force precipitation.
Oiling Out Impurities or insufficient solvent.[2]Add a seed crystal; scratch the glass; ensure slow cooling.
Dimer Formation Insufficient Hydrazine.Ensure 3.0 equivalents of hydrazine are used. Maintain dilute conditions.

References

  • BenchChem. (2025).[3] Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate. Retrieved from

  • Organic Syntheses. (1973). p-Toluenesulfonylhydrazide.[4] Coll. Vol. 5, p. 1055. Retrieved from

  • Santa Cruz Biotechnology. this compound Product Data. Retrieved from

  • PubChem. this compound (Compound Summary). Retrieved from

  • MDPI. (2021). Synthesis and Characterization of Benzohydrazide Derivatives. Molecules. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-2-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

[shape=box, style

Refining Self-Validating SOP

I'm now integrating self-validating checks into the SOP to ensure accurate execution. For the esterification step, I'm adding a TLC check, and including elution instructions in the procedure, helping to validate that the reaction has reached completion.

Validating Esterification & Hydrazinolysis

I'm focusing on the integration of self-validating checks within the SOP. I've detailed TLC instructions for esterification with elution: "Ethyl Acetate." The disappearance of the acid spot and ester spot appearances confirm completion. For hydrazinolysis, I'm integrating the IR check: "The ester carbonyl stretch (~1720 cm⁻¹) has disappeared, and the amide I band (~1650 cm⁻¹) has emerged." I have refined references and their URLs.

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks during the synthesis of substituted benzohydrazides.

The synthesis of 4-Chloro-2-methoxybenzohydrazide is a critical intermediate step in developing various bioactive heterocycles. However, the presence of the electron-withdrawing para-chloro group and the sterically hindering ortho-methoxy group can make the intermediate ester less reactive toward nucleophilic attack. This guide provides a self-validating protocol, mechanistic troubleshooting, and field-proven FAQs to help you achieve >80% yields.

Mechanistic Workflow & Causality

The standard synthesis follows a two-step pathway:

  • Fischer Esterification: Conversion of 4-chloro-2-methoxybenzoic acid to methyl 4-chloro-2-methoxybenzoate.

  • Hydrazinolysis: Nucleophilic acyl substitution of the methyl ester with hydrazine hydrate to form the target benzohydrazide.

Understanding the competing side reactions is critical. Prolonged heating in the presence of water will hydrolyze the ester back to the starting acid. Conversely, a localized deficiency in hydrazine allows the newly formed benzohydrazide (which contains a nucleophilic primary amine) to attack unreacted ester, forming an insoluble symmetric diacylhydrazine byproduct.

Workflow Acid 4-Chloro-2-methoxybenzoic Acid (Starting Material) Ester Methyl 4-chloro-2-methoxybenzoate (Intermediate) Acid->Ester MeOH, cat. H2SO4 Reflux, 12h Hydrazide This compound (Target Product) Ester->Hydrazide NH2NH2·H2O (Excess) EtOH, Reflux or MW Diacyl Symmetric Diacylhydrazine (Byproduct) Ester->Diacyl Insufficient Hydrazine Nucleophilic Attack Hydrolysis Reverted Carboxylic Acid (Hydrolysis Byproduct) Ester->Hydrolysis Excess H2O Prolonged Heating

Figure 1: Synthesis workflow of this compound and potential side reactions.

Self-Validating Standard Operating Procedure (SOP)

This protocol embeds analytical checkpoints to ensure each step is validated before proceeding, preventing the compounding of errors.

Step 1: Esterification (Synthesis of Methyl 4-chloro-2-methoxybenzoate)

Causality: We use anhydrous methanol in large excess to drive the Fischer esterification equilibrium forward according to Le Chatelier's principle .

  • Reaction Setup: Dissolve 10.0 g of 4-chloro-2-methoxybenzoic acid in 100 mL of anhydrous methanol.

  • Catalysis: Slowly add 2.0 mL of concentrated sulfuric acid (

    
    ) dropwise while stirring. Caution: Exothermic.
    
  • Reflux: Heat the mixture to reflux (approx. 65°C) for 12 hours.

  • Validation Check (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: 4:1 Hexane/Ethyl Acetate). The reaction is complete when the baseline acid spot disappears, and a new high-

    
     spot (ester) appears.
    
  • Workup: Concentrate the mixture under reduced pressure to remove excess methanol. Dissolve the residue in 150 mL ethyl acetate and wash carefully with saturated aqueous

    
     until the aqueous layer pH is ~8.
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and evaporate to yield the methyl ester.
    
Step 2: Hydrazinolysis (Synthesis of the Target Benzohydrazide)

Causality: Hydrazine hydrate is used in a strict molar excess to ensure pseudo-first-order kinetics, preventing the formed hydrazide from competing as a nucleophile .

  • Reaction Setup: Dissolve 5.0 g of the intermediate methyl 4-chloro-2-methoxybenzoate in 40 mL of absolute ethanol.

  • Reagent Addition: Add 80% hydrazine hydrate (

    
    ) in a 3.0 molar excess. Critical Technique: Always add the ester solution dropwise to the hydrazine solution to maintain a high local concentration of hydrazine.
    
  • Heating: Reflux the mixture at 80°C for 4-6 hours. Alternatively, utilize a microwave reactor at 360 W for 5-10 minutes to drastically reduce thermal degradation .

  • Validation Check (IR Spectroscopy): Take a small aliquot, evaporate the solvent, and run an FT-IR. Successful conversion is validated by the complete disappearance of the ester

    
     stretch (~1720 
    
    
    
    ) and the appearance of the amide I band (~1650
    
    
    ) alongside broad
    
    
    stretches (3200-3300
    
    
    ) .
  • Crystallization: Allow the mixture to cool slowly to room temperature to form a highly ordered crystal lattice (excluding impurities), then transfer to an ice bath for 30 minutes to maximize yield. Filter and wash with ice-cold ethanol.

Quantitative Data: Heating Modalities

Prolonged conventional heating often leads to ester hydrolysis. Transitioning to microwave-assisted synthesis improves both yield and purity profiles.

ParameterConventional RefluxMicrowave-Assisted Synthesis
Heating Source Oil Bath / Heating MantleDedicated Microwave Reactor (360 W)
Reaction Time 4 – 8 hours5 – 10 minutes
Hydrazine Equivalents 3.0 – 4.0 eq1.5 – 2.0 eq
Average Yield 55% – 65%78% – 88%
Primary Impurity Risk Ester Hydrolysis (High)Diacylhydrazine (Low)

Troubleshooting Guide & FAQs

Q1: My final yield of this compound is consistently below 50%. What is the primary cause? A1: Low yields in this specific substrate are usually caused by incomplete hydrazinolysis due to the steric hindrance of the ortho-methoxy group. If you are using conventional heating, 2 hours is insufficient; extend the reflux to 6-8 hours. If the ester is still unreacted, ensure your ethanol is absolute (anhydrous). The presence of water at reflux temperatures will hydrolyze your ester back to 4-chloro-2-methoxybenzoic acid instead of forming the hydrazide .

Q2: I am observing a significant amount of white, highly insoluble precipitate that does not match the NMR profile of my product. What is it? A2: This is almost certainly the symmetric diacylhydrazine byproduct (


-bis(4-chloro-2-methoxybenzoyl)hydrazine). This occurs when the local concentration of hydrazine drops too low. The primary amine of your newly formed benzohydrazide acts as a nucleophile and attacks an unreacted ester molecule.
Solution: Invert your addition order. Add your ester solution dropwise into a vigorously stirring solution of excess hydrazine hydrate.

Q3: Can I use the carboxylic acid directly to form the benzohydrazide without making the ester first? A3: Direct coupling is possible but requires expensive coupling reagents (e.g., HATU, EDC/HOBt) and stringent anhydrous conditions. For scale-up and cost-efficiency, the two-step esterification-hydrazinolysis route remains the industry standard because it relies on inexpensive reagents and simple crystallization for purification .

Q4: How do I remove unreacted hydrazine hydrate from my final product? A4: Hydrazine hydrate is highly water-soluble. During the final filtration of your crystallized product, washing the filter cake thoroughly with cold distilled water, followed by a small volume of ice-cold ethanol, will effectively strip away residual hydrazine without dissolving your target benzohydrazide.

References

  • WO2008011045A2 - 3-ARYL-6-ARYL-7H-[1,2,4]TRIAZOLO[3,4-b][1,3,4]THIADIAZINES AND ANALOGS AS ACTIVATORS OF CASPASES AND INDUCERS OF APOPTOSIS Source: Google Patents URL
  • 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide Source: MDPI URL:[Link]

  • Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives Source: Arabian Journal of Chemistry (ScienceDirect) URL:[Link]

Troubleshooting low solubility of 4-Chloro-2-methoxybenzohydrazide in ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-Chloro-2-methoxybenzohydrazide. This resource provides in-depth troubleshooting assistance and answers to frequently asked questions regarding the solubility of this compound, particularly in ethanol. Our goal is to equip researchers, chemists, and formulation scientists with the knowledge to overcome experimental hurdles and ensure the successful use of this reagent.

Frequently Asked Questions (FAQs)

Q1: I'm experiencing low solubility of this compound in ethanol at room temperature. Is this expected?

Yes, this is a common observation. While this compound is soluble in alcohols like ethanol, it is often characterized as having limited or moderate solubility at ambient temperatures.[1] The molecule possesses both polar groups (hydrazide, methoxy) capable of hydrogen bonding and a nonpolar chlorophenyl ring.[2][3] This structure means that dissolving it requires overcoming the crystalline lattice energy of the solid, a process that is not always highly favorable in ethanol alone without additional energy input.[4]

For many benzohydrazide derivatives, solubility in alcohols like ethanol increases significantly with temperature.[5][6] Therefore, observing low solubility in cold or room temperature ethanol is a normal starting point for dissolution experiments.

Q2: What is the first and simplest step I should take to improve solubility in ethanol?

The most direct and universally applicable first step is controlled heating.[7][8] The dissolution of most solid solutes is an endothermic process, meaning the system absorbs heat to break the solute-solute and solvent-solvent bonds to form new, more favorable solute-solvent interactions.[9][10]

Experimental Protocol: Thermal Solubility Enhancement

  • Initial Slurry: Add your desired mass of this compound to the required volume of ethanol in a flask equipped with a magnetic stir bar.

  • Controlled Heating: Place the flask in a water bath on a stirring hotplate. This ensures even and gentle heating, preventing localized overheating.

  • Gradual Temperature Increase: Slowly increase the temperature of the water bath, typically in 5-10°C increments. Stir the suspension continuously.

  • Monitor Dissolution: Observe the solution for clarity. The temperature at which the last solid particle dissolves is the saturation temperature for that specific concentration.

  • Safety Note: Always use a condenser if heating close to the boiling point of ethanol (approx. 78°C) to prevent solvent loss via evaporation.

If the compound dissolves upon heating but precipitates upon cooling, your solution is supersaturated at the lower temperature. This thermal approach is often sufficient for reactions or analyses performed at elevated temperatures.

Advanced Troubleshooting Workflow

For more persistent solubility challenges, a systematic approach is necessary. The following workflow provides a decision-making process for addressing low solubility.

TroubleshootingWorkflow start Start: Low Solubility in Ethanol check_purity Q: Is the compound pure? |{A: Yes | A: No} start->check_purity purify Action: Purify the compound (Recrystallization) check_purity->purify No heat Q: Does gentle heating (40-60°C) work? |{A: Yes | A: No} check_purity->heat Yes purify->heat heat_success Success: Solution Achieved (Maintain temperature as needed) heat->heat_success Yes cosolvent Q: Is a co-solvent system permissible for your application? |{A: Yes | A: No} heat->cosolvent No cosolvent_action Action: Introduce a co-solvent (e.g., DMF, DMSO, Acetone) cosolvent->cosolvent_action Yes ph_mod Q: Is pH modification compatible with your experiment? |{A: Yes | A: No} cosolvent->ph_mod No cosolvent_action->heat_success ph_action Action: Adjust pH (Slightly acidic or basic) ph_mod->ph_action Yes end_fail Limitation: Compound has inherently low solubility in this system. Consider alternative primary solvents. ph_mod->end_fail No ph_action->heat_success CoSolvency cluster_0 Ethanol Only System cluster_1 Ethanol + Co-Solvent System etoh1 EtOH etoh2 EtOH etoh1->etoh2 H-Bond etoh3 EtOH etoh4 EtOH etoh3->etoh4 H-Bond solute Solute (Poorly Solvated) etoh_c1 EtOH cosolvent1 Co-Solvent etoh_c1->cosolvent1 Interaction etoh_c2 EtOH solute_s Solute (Well Solvated) etoh_c2->solute_s Interaction cosolvent2 Co-Solvent cosolvent2->solute_s Interaction caption Co-solvents disrupt the primary solvent's structure to better solvate the solute.

Caption: Mechanism of Co-Solvency.

Recommended Co-solvents:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetone

  • Polyethylene Glycol (PEG 400) [11][12] Experimental Protocol: Co-Solvent Screening

  • Preparation: Prepare several small-scale test vials. To each, add a pre-weighed amount of this compound.

  • Primary Solvent: Add a volume of ethanol that is known to be insufficient for complete dissolution (e.g., 80-90% of the final desired volume).

  • Co-solvent Titration: Add one of the selected co-solvents dropwise while stirring or vortexing.

  • Observation: Observe for dissolution. Note the volume of co-solvent required.

  • Optimization: This allows you to find the most effective co-solvent and the minimum amount needed, which is critical for downstream applications where the co-solvent might interfere.

StrategyPrincipleProsCons
Heating Increases kinetic energy, overcoming lattice energy. [7]Simple, effective for many compounds, introduces no new reagents.Compound may precipitate on cooling; not suitable for thermolabile compounds.
Co-solvency Modifies solvent polarity to better match the solute. [13][14]Highly effective, can achieve high concentrations.Co-solvent may interfere with subsequent reactions or analysis; may be difficult to remove.
pH Adjustment Ionizes the solute, increasing its interaction with polar solvents. [15]Can dramatically increase solubility for ionizable compounds.Requires an acidic or basic environment which may not be compatible with the experiment; risk of compound degradation.
Particle Size Reduction Increases the surface area-to-volume ratio, accelerating the rate of dissolution. [4]Increases dissolution rate.Does not increase equilibrium solubility; may not be practical in a standard lab setting.
Q5: Can changing the pH of the ethanol solution improve solubility?

Yes, pH modification can be a powerful tool, as the solubility of many compounds is pH-dependent. [15][16]The benzohydrazide functional group contains nitrogen atoms that can be protonated or deprotonated. [17]

  • Acidic Conditions: Adding a trace amount of a weak acid (e.g., acetic acid) or a strong acid (e.g., a drop of HCl in ethanol) can protonate the hydrazide nitrogens. The resulting salt form will have significantly higher polarity and should be more soluble in ethanol. This is a common strategy for compounds with basic nitrogen groups. [18]* Basic Conditions: Conversely, adding a base could deprotonate the N-H proton, forming an anion that may also be more soluble.

Protocol: pH Modification Trial

  • Create a slurry of the compound in ethanol.

  • Acid Test: In one vial, add a microliter of glacial acetic acid. Stir and observe.

  • Base Test: In a separate vial, add a small amount of a non-nucleophilic organic base (e.g., triethylamine) or a solution of a strong base like sodium ethoxide. Stir and observe.

  • Caution: Strong acids or bases can potentially cause hydrolysis or degradation of your compound over time or with heating. This method should be used judiciously and its compatibility with your experimental goals confirmed.

By systematically addressing these factors—purity, temperature, co-solvency, and pH—researchers can effectively troubleshoot and overcome the challenges associated with the low solubility of this compound in ethanol.

References

  • ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • ResearchGate. Measurement, Solvent Effect, and Thermodynamic Modeling of the Solubility of Benzohydrazide and 2-Hydroxybenzohydrazide in Six Pure Solvents.
  • ResearchGate.
  • Co-solvents.pptx. (n.d.).
  • 4-Chloro-N′-(2-methoxybenzylidene)benzohydrazide. (2009). PMC.
  • Wikipedia. Cosolvent.
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. (n.d.). SciSpace.
  • The effect of cosolvents and surfactants on the solubility of sulfasalazine. (2022). Taylor & Francis.
  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
  • Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. (2019).
  • 4-Chloro-N′-(2-hydroxy-4-methoxybenzylidene)
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds. (n.d.).
  • 4-Methoxybenzhydrazide. (n.d.). Sigma-Aldrich.
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC.
  • 4-Chloro-N'-(2-methoxy-benzyl-idene)benzohydrazide. (2009). PubMed.
  • 4-chloro-N'-(5-chloro-2-methoxybenzoyl)benzohydrazide. (n.d.). Chemspace.
  • This compound (C8H9ClN2O2). (n.d.). PubChemLite.
  • This compound. (n.d.). Santa Cruz Biotechnology.
  • Troubleshooting guide for the synthesis of benzohydrazide deriv
  • 3.2 Solubility – Introductory Organic Chemistry. (n.d.).
  • 13.3: Factors Affecting Solubility. (2026). Chemistry LibreTexts.
  • 16.4: The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
  • Solubility Temperature Dependence Predicted from 2D Structure. (2015). ADMET and DMPK.
  • Biochemistry, Dissolution and Solubility. (2022). NCBI Bookshelf.
  • How does pH affect solubility?. (2025). askIITians.
  • Factors Influencing Solubility Explained. (n.d.). Scribd.
  • 8.11 pH and Solubility. (n.d.). AP Chemistry.
  • Wikipedia. Hydrazine.

Sources

Technical Support Center: Crystallization & Solid-State Handling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4-Chloro-2-methoxybenzohydrazide (CAS: 878465-96-4)[1][2][3]

Executive Summary

Crystallizing This compound presents a unique set of challenges driven by its molecular geometry. Unlike simple benzohydrazides, the 2-methoxy group (ortho position) creates an intramolecular hydrogen bond with the amide nitrogen. This "conformational lock" reduces the molecule's ability to form intermolecular networks required for nucleation, often leading to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out."[1][2]

This guide moves beyond standard protocols to address the thermodynamic and kinetic drivers of these failures, providing self-validating workflows to ensure high-purity isolation.

Part 1: The "Oiling Out" Phenomenon (LLPS)

Q: Why does my product separate as a sticky oil instead of crystals, even when I cool it slowly?

The Mechanism: You are encountering a Stable Metastable Zone Width (MSZW) collapse . Because the melting point of the solvated amorphous phase is lower than the boiling point of your solvent, the compound separates as a liquid (oil) before it can organize into a lattice. This is exacerbated by the chlorine atom (increasing lipophilicity) and the methoxy group (disrupting water networks).

The Fix: The "Cloud Point" Approach Do not rely on standard cooling curves. You must engineer a path that crosses the solubility curve below the Liquid-Liquid separation boundary.[3]

Troubleshooting Workflow: LLPS Intervention

Recrystallization_Logic Start Observation: Oiling Out Check_Temp Check Solution Temp vs. Est. Melting Point (~140-150°C) Start->Check_Temp Decision_Solvent Is solvent BP > Product MP? Check_Temp->Decision_Solvent Change_Solvent Switch Solvent System (Lower BP required) Decision_Solvent->Change_Solvent Yes (e.g., Toluene/DMF) Check_Purity Check Crude Purity (HPLC) Is Impurity > 5%? Decision_Solvent->Check_Purity No (e.g., Ethanol/MeOH) Pre_Purify Perform Acid/Base Extraction Remove unreacted ester Check_Purity->Pre_Purify Yes Seeding Protocol: Seeding at Metastable Limit (See Table 1) Check_Purity->Seeding No (Kinetic Issue) Pre_Purify->Seeding Result Crystalline Solid Seeding->Result

Figure 1: Decision tree for mitigating oiling out (LLPS) during benzohydrazide crystallization.

Part 2: Purity & Coloration Issues

Q: My crystals are pinkish/yellow. NMR shows the structure is correct.[4] Is this a polymorph?

A: No, this is likely oxidative degradation or trace azo-impurities .[3][1][2] Hydrazides are susceptible to oxidation to form diimides or azo compounds, which are highly colored even at ppm levels.[1][2] The 4-chloro substituent deactivates the ring slightly, but the hydrazide tail remains reactive.

The Fix: Antioxidant-Assisted Recrystallization [3]

  • Degassing: All solvents must be degassed (sparged with Nitrogen/Argon) for 15 minutes prior to heating.[2]

  • Additive: Add 0.1% (w/v) Sodium Bisulfite or EDTA to the aqueous phase during the initial workup to chelate metal ions that catalyze oxidation.

Table 1: Impurity Profile & Removal Strategy

Impurity TypeOriginSolubility CharacteristicRemoval Protocol
Unreacted Ester Incomplete synthesisSoluble in organics; Insoluble in acidic waterAcid Wash: Dissolve crude in EtOAc, wash with 1M HCl.[3][1][2] Hydrazide moves to water; ester stays in EtOAc.[3][2] Neutralize water to recover product.[3][2]
Symmetric Dihydrazide Overheating / Excess ChlorideHighly insoluble in almost everything (High MP > 250°C)Hot Filtration: Dissolve product in boiling Ethanol.[2] The symmetric impurity will remain solid. Filter hot.
Oxidation Products Air exposure / MetalsVariable; often co-crystallizesRecrystallization: Use EtOH/Water with 0.5% activated charcoal.[3][2] Filter hot over Celite.
Part 3: Master Protocol (Self-Validating)

Objective: Isolate high-purity (>99%) this compound as the stable anhydrous polymorph.

Reagents:

  • Crude this compound[3][1][2]

  • Solvent A: Ethanol (Absolute)[2][5]

  • Solvent B: Water (Deionized, filtered)[1][2]

  • Seed Crystals (Critical - see Step 3)[3][1][2]

Step-by-Step Methodology:

  • Dissolution (The Saturation Test):

    • Place 5.0g of crude solid in a round-bottom flask.

    • Add 25 mL Ethanol (5 vol). Heat to reflux (78°C).[2]

    • Validation Check: If solid remains, add Ethanol in 2 mL increments until dissolved.[1][2] If a white solid persists that does not dissolve despite adding 10 vol solvent, perform a Hot Filtration (this is likely the symmetric dihydrazide impurity).

  • The "Anti-Solvent" Titration:

    • Remove from heat.[3][2][6] While maintaining the solution at ~60°C (clear solution), add warm Water (Solvent B) dropwise.

    • Stop Point: Stop immediately when a faint, persistent turbidity (cloudiness) appears.[1][2]

    • Add 1-2 mL of Ethanol to just clear the turbidity.[3] You are now at the Metastable Limit .

  • Seeding (The Nucleation Trigger):

    • Cool the solution to 50°C.

    • Add 0.5% w/w seed crystals (finely ground pure product).

    • Observation: The solution should turn opaque/hazy within 5 minutes. If it oils out here, your temperature is too high.[1][2] Re-heat to dissolve oil, cool to 45°C, and re-seed.

  • Controlled Cooling:

    • Cool at a rate of 10°C per hour until reaching 20°C.

    • Then cool to 0-5°C in an ice bath for 1 hour.

  • Isolation:

    • Filter under vacuum.[3][2] Wash cake with cold 50:50 EtOH/Water.

    • Dry at 45°C under vacuum.[3][2] Do not exceed 60°C to prevent surface oxidation.[3]

Part 4: Synthesis & Impurity Pathway Visualization

Understanding where your impurities come from is the first step to removing them. The diagram below illustrates the synthesis flow and where the "Killer Impurities" are generated.

Synthesis_Pathway cluster_purification Purification Logic Reactants Reactants: Methyl 4-chloro-2-methoxybenzoate + Hydrazine Hydrate Reaction Reflux (EtOH) Reactants->Reaction Product Target Product: This compound Reaction->Product Main Path Impurity1 Impurity A (Solid): Symmetric Dihydrazide (Caused by Excess Ester/Heat) Reaction->Impurity1 Side Reaction (High T) Impurity2 Impurity B (Oil): Unreacted Ester Reaction->Impurity2 Incomplete Conversion Filter Solid Waste Impurity1->Filter Remove via Hot Filtration Wash Organic Waste Impurity2->Wash Remove via Acid/Base Wash

Figure 2: Synthesis pathway highlighting the origin of critical impurities that interfere with crystallization.[1]

References
  • BenchChem. (2025).[2][6][7] Troubleshooting guide for the synthesis of benzohydrazide derivatives. Retrieved from [1][2]

  • Mettler Toledo. (2024).[2] Oiling Out in Crystallization: Mechanisms and Solutions. Retrieved from [1][2]

  • National Institutes of Health (PMC). (2022).[2] Crystal structures of 4-substituted benzohydrazides and solvate formation.[3][1][2] Retrieved from [1][2]

  • ChemicalBook. (2024).[1][2] this compound Properties and Safety Data.[3][1][2][8] Retrieved from [3][1][2]

  • LibreTexts Chemistry. (2022).[2] Troubleshooting Crystallization: Oiling Out and Impurity Trapping.[3][2][9][10] Retrieved from [1][2]

Sources

Technical Support Center: Optimization of 4-Chloro-2-methoxybenzohydrazide Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclization of 4-Chloro-2-methoxybenzohydrazide presents a unique set of challenges due to the competing electronic effects of the substituents. The ortho-methoxy group provides necessary electron density but introduces steric hindrance and susceptibility to O-demethylation under Lewis acidic conditions. The para-chloro group exerts an inductive deactivating effect, potentially slowing the rate-determining nucleophilic attack.

This guide moves beyond standard textbook protocols to address the specific failure modes associated with this scaffold: Dimerization (Diacylhydrazine formation) and O-Demethylation .

Module 1: The Reaction Landscape

To minimize side reactions, one must first visualize the competitive pathways. The diagram below illustrates the divergence between the desired cyclodehydration and the critical impurities.

ReactionPathway Start This compound (+ Carboxylic Acid/Orthoester) Inter Activated Imidoyl Intermediate Start->Inter Activation (POCl3/T3P) Product Target 1,3,4-Oxadiazole Inter->Product Intramolecular Cyclization Dimer Impurity A: N,N'-Diacylhydrazine (Dimer) Inter->Dimer Intermolecular Attack (Excess Hydrazide) Demethyl Impurity B: Demethylated Phenol (2-OH derivative) Inter->Demethyl Acidic Hydrolysis Product->Demethyl Lewis Acid Cleavage (High T)

Figure 1: Competitive reaction pathways. Green path represents the desired cyclization. Red and Yellow paths represent dimerization and demethylation risks, respectively.

Module 2: Critical Troubleshooting Guide

Issue 1: Formation of Insoluble High-MW Solid (Dimerization)

Symptom: The reaction mixture becomes thick/slurry; LCMS shows a mass corresponding to [2M - H2O]. Mechanistic Cause: The ortho-methoxy group creates steric bulk, slowing the rotation required for the hydrazide to achieve the cis-conformation necessary for ring closure. Consequently, unreacted hydrazide attacks the activated intermediate intermolecularly.

VariableRecommendationRationale
Concentration High Dilution (0.05M - 0.1M) Favors intramolecular reaction (cyclization) over intermolecular collision (dimerization).
Addition Order Reverse Addition Add the hydrazide slowly to the activating agent (e.g., acid chloride/POCl3). This ensures the concentration of free nucleophilic hydrazide is always low relative to the activated species.
Stoichiometry Excess Electrophile Ensure the co-reactant (carboxylic acid or orthoester) is in slight excess (1.2 - 1.5 eq) to consume the hydrazide rapidly.
Issue 2: Loss of Methyl Group (Demethylation)

Symptom: NMR shows loss of singlet at ~3.8 ppm; Mass spec shows [M - 14]. Mechanistic Cause: The 2-methoxy oxygen can coordinate with strong Lewis acids (like POCl3 or AlCl3), facilitating nucleophilic attack (by Cl-) on the methyl group, leading to cleavage.

VariableRecommendationRationale
Reagent Choice Switch to T3P Propylphosphonic anhydride (T3P) is a milder dehydrating agent than POCl3 and does not generate strong Lewis acid byproducts that attack ethers [1].
Temperature Limit to <80°C Demethylation activation energy is typically higher than cyclization. If using POCl3, avoid reflux temperatures (106°C); try 60-70°C first.
Base Pyridine/TEA If using POCl3, ensure sufficient base is present to buffer the HCl generated, which catalyzes ether cleavage.

Module 3: Optimized Protocols

Protocol A: The "Gold Standard" (T3P Method)

Recommended for high-value substrates or when preventing demethylation is critical.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve this compound (1.0 eq) and the carboxylic acid coupling partner (1.1 eq) in Ethyl Acetate or DMF (0.1 M concentration).

  • Base: Add Pyridine (3.0 eq) or Triethylamine (3.0 eq). Stir for 10 minutes.

  • Activation: Add T3P (Propylphosphonic anhydride) (50% wt in EtOAc, 1.5 - 2.0 eq) dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature. If conversion is slow after 2 hours, heat to 60°C. Do not exceed 80°C.

  • Workup: Quench with water, wash with saturated NaHCO3 (to remove unreacted acid and T3P byproducts), then brine.

  • Validation: Check TLC. T3P byproducts are water-soluble, simplifying purification.

Protocol B: The "Workhorse" (POCl3 Method)

Recommended for scale-up if the methoxy group proves stable.

  • Setup: Use a reflux condenser with a drying tube.

  • Mixing: Suspend this compound (1.0 eq) in the carboxylic acid (as solvent if liquid) or acetonitrile.

  • Addition: Add POCl3 (5.0 - 8.0 eq). Note: POCl3 acts as both solvent and reagent.

  • Thermal Cycle: Heat to 70°C. Monitor by HPLC every 30 minutes.

    • Critical Check: If the "Dimer" impurity exceeds 5%, stop heating and dilute the reaction with more solvent.

    • Critical Check: If "Demethylated" product appears, immediately cool the reaction.

  • Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring (Exothermic!). Neutralize with solid Na2CO3 to pH 7-8.

Module 4: FAQ - Technical Deep Dive

Q: Why is the 4-chloro substituent less problematic than the 2-methoxy group? A: The 4-chloro group is a weak deactivator. While it slightly reduces the nucleophilicity of the hydrazide nitrogen, it does not chemically participate in the cyclization mechanism. The 2-methoxy group, however, is chemically active (labile to acid) and sterically significant, making it the primary source of failure modes [2].

Q: Can I use Burgess Reagent instead? A: Yes. The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is excellent for sensitive substrates that cannot tolerate acidic conditions. It promotes cyclization under neutral conditions but is significantly more expensive and less atom-efficient than T3P or POCl3 [3].

Q: I see a peak at M+36/38 in the Mass Spec. What is it? A: This indicates chlorination. In POCl3 reactions, the phenolic oxygen (if demethylation occurred) or the oxadiazole ring itself (rarely) can be chlorinated. This is a sign that your reaction temperature is too high or the reaction time is too long.

References

  • Ilangovan, A., Saravanakumar, S., & Umesh, S. (2015).[1][2] T3P as an efficient cyclodehydration reagent for the one-pot synthesis of 2-amino-1,3,4-oxadiazoles. Journal of Chemical Sciences, 127(5), 797–801.[1][2]

  • Gao, Q., Liu, S., Wu, X., Zhang, J., & Wu, A. (2015).[3][4] Direct Annulation of Hydrazides to 1,3,4-Oxadiazoles via Oxidative C(CO)-C(Methyl) Bond Cleavage of Methyl Ketones. Organic Letters, 17(12), 2960–2963.[3]

  • Dolman, S. J., et al. (2006). Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles. Journal of Organic Chemistry, 71(25), 9548–9551.

Sources

Technical Support Center: Troubleshooting the pH-Dependent Stability of 4-Chloro-2-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for scientists and drug development professionals working with 4-Chloro-2-methoxybenzohydrazide (CAS 878465-96-4)[1]. As a critical biochemical building block—often utilized in the synthesis of heterocycles like triazolo-thiadiazines for apoptosis-inducing assays[2]—its terminal hydrazide moiety (-CONHNH₂) is highly sensitive to pH fluctuations.

Because hydrazides condense with carbonyls to form hydrazones, understanding their intrinsic hydrolytic stability is a foundational parameter in bioconjugation, formulation, and drug design[3]. This guide provides mechanistic insights, troubleshooting FAQs, and field-validated protocols to help you prevent unintended degradation during your workflows.

Part 1: Core Principles & Mechanistic Insights

Hydrazides exhibit a classic U-shaped pH-rate profile for hydrolysis, meaning they are exceptionally stable at near-neutral pH (pH 6.0–7.5) but undergo rapid degradation at extreme pH values[4].

  • Acidic Degradation (pH < 4.0): In low pH environments, the terminal nitrogen or the carbonyl oxygen becomes protonated. This dramatically increases the electrophilicity of the carbonyl carbon, facilitating rapid nucleophilic attack by water. The C-N bond is cleaved, yielding 4-chloro-2-methoxybenzoic acid and free hydrazine[3][5].

  • Alkaline Degradation (pH > 9.0): In high pH environments, hydroxide ions (OH⁻) directly attack the carbonyl carbon. While the 2-methoxy group provides slight steric hindrance and electron donation (via resonance) that marginally protects the carbonyl, high concentrations of OH⁻ rapidly drive the formation of the tetrahedral intermediate, leading to irreversible hydrolysis[6].

Degradation Hydrazide This compound (Stable at pH 6-8) AcidCat Acid-Catalyzed Hydrolysis (pH < 4) Hydrazide->AcidCat H+ / H2O BaseCat Base-Catalyzed Hydrolysis (pH > 9) Hydrazide->BaseCat OH- Intermediate Tetrahedral Intermediate AcidCat->Intermediate BaseCat->Intermediate Products 4-Chloro-2-methoxybenzoic acid + Hydrazine Intermediate->Products C-N Cleavage

Mechanistic pathway of pH-dependent hydrolysis of this compound.

Part 2: Quantitative Data on pH Stability

To aid in experimental planning, the following table synthesizes the expected hydrolytic half-lives of benzohydrazide derivatives at 37°C. (Note: Values are extrapolated from isostructural hydrazide stability profiles to serve as a baseline for assay design[3][4][6]).

pH LevelRecommended Buffer SystemEstimated Half-Life (t½)Primary Degradation Mechanism
2.0 0.1 M Glycine-HCl< 2 hoursAcid-catalyzed protonation of carbonyl
4.0 20 mM Sodium Acetate~ 3 to 5 daysMild acid-catalyzed hydrolysis[4]
7.0 20 mM Sodium Phosphate> 300 daysHighly stable (Neutrality)[4]
9.0 20 mM Sodium Borate~ 24 hoursBase-catalyzed OH⁻ attack
12.0 0.1 M NaOH< 30 minutesRapid alkaline hydrolysis[6]

Part 3: Diagnostic Q&A (Troubleshooting Guide)

Q1: My this compound stock solution degraded over a week at 4°C. What went wrong? A: The degradation is likely due to the solvent's unbuffered pH. If dissolved in unbuffered distilled water, dissolved atmospheric CO₂ can lower the pH to ~5.5, slowly initiating acid-catalyzed hydrolysis over time. Solution: Always prepare long-term stock solutions in aprotic solvents like anhydrous DMSO[4] or DMF. For aqueous working solutions, buffer the system to pH 7.0 using phosphate buffers and prepare them fresh before use.

Q2: I am using this compound for a condensation reaction with an aldehyde. What is the optimal pH that balances reactivity and stability? A: Condensation to form a hydrazone requires mildly acidic conditions to protonate the target aldehyde, but too much acid will hydrolyze your hydrazide[3][5]. The optimal window is pH 4.5 to 5.0 [4]. At this pH, the hydrazide nucleophile remains largely unprotonated (pKa ~3.0), while the target carbonyl is sufficiently activated for the reaction to outpace hydrolysis.

Q3: How do the specific substituents (4-chloro and 2-methoxy) influence its stability compared to an unsubstituted benzohydrazide? A: The 2-methoxy group is electron-donating via resonance. This increases the electron density on the carbonyl carbon, slightly reducing its electrophilicity and making it more resistant to nucleophilic attack[3]. Conversely, the 4-chloro group is electron-withdrawing via induction. The net effect is a compound that behaves similarly to standard benzohydrazides, but with enhanced steric protection at the ortho position, slightly prolonging its half-life in mildly alkaline conditions.

Part 4: Self-Validating Experimental Protocol (pH Stability Profiling)

To empirically determine the stability of this compound in your specific assay conditions, use this self-validating HPLC-UV workflow.

Why is this protocol self-validating? It incorporates an internal standard (Caffeine) that does not degrade across the tested pH range. This ensures that any decrease in the hydrazide signal is due to true chemical degradation, ruling out sample loss, injection volume errors, or compound precipitation.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare 50 mM buffer solutions at pH 2.0 (Glycine-HCl), pH 5.0 (Acetate), pH 7.4 (Phosphate), and pH 10.0 (Carbonate).

    • Causality: Using non-amine buffers prevents unwanted side reactions (e.g., Schiff base formation) between the buffer and the degradation product (hydrazine).

  • Stock Solution Formulation: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM. Add Caffeine (10 mM) to the same vial as an internal standard.

  • Incubation: Spike 10 µL of the stock solution into 990 µL of each buffer (final concentration: 100 µM, 1% DMSO). Incubate at 37°C in sealed amber vials to prevent photo-degradation.

  • Time-Course Sampling & Quenching: At

    
     and 
    
    
    
    , withdraw 100 µL aliquots. Immediately quench the reaction by diluting 1:1 with cold mobile phase (50% Acetonitrile / 50% Water with 0.1% Trifluoroacetic acid).
    • Causality: Lowering the temperature and shifting the pH with TFA instantly halts base-catalyzed hydrolysis and stabilizes the compound while it waits in the HPLC autosampler queue.

  • HPLC Analysis: Inject 10 µL onto a C18 reverse-phase column. Monitor absorbance at 254 nm. Calculate the ratio of the intact hydrazide peak area to the caffeine peak area.

  • Data Processing: Plot the natural log (

    
    ) of the remaining concentration ratio versus time. The slope of the linear fit represents the degradation rate constant (
    
    
    
    ), from which the half-life (
    
    
    ) is derived[6].

Workflow Prep 1. Buffer Prep (pH 2 to 10) Incubate 2. Incubation (37°C) Prep->Incubate Quench 3. Quenching (Cold TFA) Incubate->Quench Analyze 4. HPLC/UV (Quantification) Quench->Analyze

Step-by-step workflow for evaluating the hydrolytic stability of benzohydrazides.

References

  • Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution.
  • Hydrolytic Stability of Hydrazones and Oximes. Raines Lab.
  • Hydrolytic Stability of Hydrazones and Oximes. PMC - NIH.
  • An In-depth Technical Guide to the Hydrolysis Rate and Stability of Phenmedipham
  • 878465-96-4 | this compound. BLD Pharm.
  • WO2008011045A2 - 3-ARYL-6-ARYL-7H-[1,2,4]TRIAZOLO[3,4-b][1,3,4]THIADIAZINES AND ANALOGS AS ACTIVATORS OF CASPASES AND INDUCERS OF APOPTOSIS AND THE USE THEREOF.

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-Chloro-2-methoxybenzohydrazide Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Chloro-2-methoxybenzohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the use of this versatile, yet sterically challenging, reagent. The presence of the ortho-methoxy group introduces significant steric hindrance, which can often lead to unexpected results. This resource aims to equip you with the knowledge to overcome these challenges and achieve your desired synthetic outcomes.

Understanding the Challenge: The Impact of Steric Hindrance

The this compound molecule presents a unique set of challenges primarily due to the methoxy group at the ortho position to the hydrazide functionality. This substituent exerts a significant steric effect, physically obstructing the approach of reactants to the nitrogen atoms of the hydrazide. This can lead to slower reaction rates, incomplete conversions, or even prevent a reaction from occurring under standard conditions. Furthermore, the electronic-donating nature of the methoxy group can also influence the nucleophilicity of the hydrazide.

This guide provides practical solutions to navigate these steric and electronic effects in common reactions involving this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: I am attempting an N-acylation with an acid chloride, but I am observing very low to no product formation. What is going wrong?

Answer: This is a classic case of steric hindrance. The bulky ortho-methoxy group is likely preventing the acyl chloride from approaching the nucleophilic nitrogen of the hydrazide. Here’s a systematic approach to troubleshoot this issue:

Initial Diagnosis:

  • Confirm Reagent Quality: Ensure your this compound and the acyl chloride are pure and dry.

  • Standard Conditions Check: If you are using standard acylation conditions (e.g., a tertiary amine base like triethylamine in a non-polar solvent at room temperature), they are likely insufficient.

Strategies for Overcoming Steric Hindrance in N-Acylation:

  • Elevate the Reaction Temperature: Increasing the temperature provides the reacting molecules with more kinetic energy to overcome the activation barrier imposed by steric hindrance.

    • Recommendation: Gradually increase the reaction temperature in 10-20°C increments, monitoring the reaction progress by TLC or LC-MS. Be mindful of potential side reactions or decomposition at higher temperatures.

  • Employ a More Effective Catalyst: A catalyst can provide an alternative, lower-energy reaction pathway.

    • Recommendation: The use of 1-methylimidazole as a catalyst has been shown to be effective for the acylation of sterically hindered alcohols and can be applied to this system. It acts as a superior acyl transfer agent compared to standard bases.

  • Utilize a Stronger, Non-Nucleophilic Base: A stronger base can deprotonate the hydrazide more effectively, increasing its nucleophilicity.

    • Recommendation: Consider using a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in an aprotic polar solvent like DMF.

  • Switch to a More Reactive Acylating Agent: If possible, using a more reactive acylating agent can drive the reaction forward.

    • Recommendation: An acid anhydride can be more reactive than the corresponding acid chloride.

Experimental Protocol: Catalytic Acylation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add 1-methylimidazole (0.2 eq).

  • Cool the mixture to 0 °C.

  • Slowly add the acid chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Question 2: My attempt to synthesize a Schiff base by condensation with an aldehyde is resulting in a low yield and unreacted starting material. How can I improve the conversion?

Answer: The formation of a hydrazone (a type of Schiff base) from a hydrazide and an aldehyde is a condensation reaction that can be hindered by the ortho-methoxy group. The key to improving the yield is to facilitate the nucleophilic attack of the hydrazide on the aldehyde and to drive the equilibrium towards the product by removing the water byproduct.

Troubleshooting Strategies for Schiff Base Formation:

  • Acid Catalysis: The reaction is catalyzed by acid. The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

    • Recommendation: Add a catalytic amount of a weak acid, such as a few drops of glacial acetic acid, to your reaction mixture.[1][2]

  • Dehydration: The reaction is reversible, and the removal of water drives the equilibrium towards the formation of the Schiff base.

    • Recommendation: Perform the reaction in a solvent that allows for the azeotropic removal of water using a Dean-Stark apparatus (e.g., toluene or benzene). Alternatively, the use of molecular sieves can effectively sequester the water byproduct.[3]

  • Reaction Conditions:

    • Solvent: A protic solvent like ethanol or methanol is commonly used and generally effective.[4][5]

    • Temperature: Refluxing the reaction mixture is often necessary to achieve a reasonable reaction rate.[1]

Schiff_Base_Formation cluster_conditions Reaction Conditions Hydrazide 4-Chloro-2-methoxy- benzohydrazide Intermediate Tetrahedral Intermediate Hydrazide->Intermediate Aldehyde Aldehyde Aldehyde->Intermediate Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Aldehyde activates Solvent Solvent (e.g., Ethanol, Toluene) Heat Heat (Reflux) Product Schiff Base (Hydrazone) Intermediate->Product Water H₂O (byproduct) Intermediate->Water

Question 3: I am trying to synthesize a 1,3,4-oxadiazole from this compound and a carboxylic acid, but the reaction is not working. What are some effective cyclodehydrating agents for this sterically hindered substrate?

Answer: The direct cyclization of a hydrazide with a carboxylic acid to form a 1,3,4-oxadiazole requires a strong dehydrating agent to facilitate the formation of the two C-O bonds and the C=N bond of the oxadiazole ring. The steric hindrance from the ortho-methoxy group can make this cyclization particularly challenging.

Recommended Cyclodehydrating Agents and Conditions:

Dehydrating AgentTypical ConditionsNotes
Phosphorus Oxychloride (POCl₃) Reflux in excess POCl₃A very common and effective reagent, but can be harsh.[6]
Thionyl Chloride (SOCl₂) Reflux in excess SOCl₂Similar to POCl₃ in reactivity.
Polyphosphoric Acid (PPA) Heat at 100-150 °CA good option for less sensitive substrates.
Triphenylphosphine (PPh₃) / Iodine (I₂) Reflux in a solvent like dichloromethaneA milder alternative to strong acid chlorides.
Burgess Reagent Room temperature to mild heatingA mild and selective dehydrating agent.

Troubleshooting Low Yields in 1,3,4-Oxadiazole Synthesis: [7]

  • One-Pot vs. Two-Step: Consider if a one-pot synthesis is feasible to avoid isolating potentially unstable intermediates.

  • Inert Atmosphere: If your substrate or reagents are sensitive to air or moisture, conduct the reaction under a nitrogen or argon atmosphere.

  • Microwave Irradiation: This can sometimes significantly reduce reaction times and improve yields by providing efficient and uniform heating.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the steric hindrance in this compound?

A1: The primary source of steric hindrance is the methoxy group (-OCH₃) located at the ortho-position (C2) of the benzene ring, adjacent to the benzohydrazide functional group. This group's physical size restricts the space around the hydrazide's nitrogen atoms, making it more difficult for other molecules to approach and react.

Q2: How does the ortho-methoxy group electronically influence the reactivity of the hydrazide?

A2: The methoxy group is an electron-donating group through resonance. This increases the electron density on the aromatic ring and can also slightly increase the nucleophilicity of the hydrazide nitrogen atoms. However, this electronic effect is often overshadowed by the more dominant steric hindrance.[8]

Q3: Are there any common side reactions to be aware of when working with this compound?

A3: Yes, a common side reaction, especially when using carboxylic acids as solvents or in the presence of acidic impurities, is the N-acylation of the hydrazide by the acid itself. For example, using acetic acid as a catalyst in large quantities or as a solvent can lead to the formation of an acetylated hydrazide, which will not participate in the desired reaction.

Q4: For N-alkylation reactions, what strategies are recommended to overcome the steric hindrance?

A4: N-alkylation of sterically hindered hydrazides can be challenging due to the lower reactivity of alkyl halides compared to acyl halides.

  • Use a More Reactive Alkylating Agent: Alkyl iodides are more reactive than alkyl bromides or chlorides.

  • Strong Base and Polar Aprotic Solvent: A combination of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or DMSO can be effective.

  • Phase-Transfer Catalysis: In some cases, a phase-transfer catalyst can facilitate the reaction between the deprotonated hydrazide in the solid or aqueous phase and the alkyl halide in the organic phase.

  • Higher Temperatures: As with other reactions, increasing the temperature can help overcome the activation energy barrier.[9]

Decision_Tree start Low/No Product Yield q1 Reaction Type? start->q1 acylation N-Acylation q1->acylation Acylation schiff_base Schiff Base Formation q1->schiff_base Condensation oxadiazole 1,3,4-Oxadiazole Synthesis q1->oxadiazole Cyclization alkylation N-Alkylation q1->alkylation Alkylation sol_acylation Increase Temp. Use Catalyst (e.g., 1-MeIm) Stronger Base (e.g., DBU) acylation->sol_acylation sol_schiff Add Acid Catalyst (e.g., AcOH) Remove H₂O (Dean-Stark/Sieves) Increase Temp. schiff_base->sol_schiff sol_oxadiazole Use Strong Dehydrating Agent (e.g., POCl₃, PPA) Consider Microwave oxadiazole->sol_oxadiazole sol_alkylation Use Alkyl Iodide Strong Base (e.g., NaH) in DMF Increase Temp. alkylation->sol_alkylation

References

  • G. S. S. S. T. V. R. K. and P. S. S. Babu. (2025). Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide and N. MDPI. Available at: [Link]

  • Beilstein Journals. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 3053-3061. Available at: [Link]

  • Beilstein Journals. (2023). Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. Beilstein Journal of Organic Chemistry, 19, 1827-1840. Available at: [Link]

  • Bala, S., Kamboj, S., Kajal, A., Saini, V., & Prasad, D. N. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International, 2014, 1-12. Available at: [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Reductive alkylation of azoarenes to N-alkylated hydrazines enabled by hexafluoroisopropanol. Available at: [Link]

  • Chen, J., et al. (2021). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. ChemRxiv. Available at: [Link]

  • Fun, H.-K., et al. (2008). (E)-4-Hydroxy-N′-(3-hydroxy-4-methoxybenzylidene)benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2449. Available at: [Link]

  • Fun, H.-K., et al. (2011). (E)-4-Bromo-N′-(4-hydroxy-3-methoxybenzylidene)benzohydrazide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o163. Available at: [Link]

  • Journal of Universitas Airlangga. (2022). Effect of para (p) Position Methoxy Group on The Synthesis of Benzohydrazide Derivatives from Methylbenzoate Starting Material. Berkala Ilmiah Kimia Farmasi, 9(2), 37-39. Available at: [Link]

  • Krátký, M., et al. (2018). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. Molecules, 23(11), 2993. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Available at: [Link]

  • PMC. (n.d.). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. Available at: [Link]

  • R. F. L. de la Torre, et al. (2008). 4-Chloro-N′-(2-hydroxy-4-methoxybenzylidene)benzohydrazide methanol monosolvate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2211. Available at: [Link]

  • S. H. T., et al. (2009). 4-Chloro-N′-(2-methoxybenzylidene)benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o852. Available at: [Link]

  • Semantic Scholar. (2020). Synthesis, Characterization and Antibacterial Activity of Schiff Base, 4-Chloro-2-{(E) - Semantic Scholar. Available at: [Link]

  • Singh, K., et al. (2011). (E)-N′-(2-Chlorobenzylidene)-4-methoxybenzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3283. Available at: [Link]

  • Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews, 4(3), 255-274. Available at: [Link]

  • Wang, F., et al. (2020). Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. RSC Advances, 10(73), 44969-44975. Available at: [Link]

  • Huang, H.-T., & Wu, H.-Y. (2010). 4-Chloro-N′-(4-methoxybenzylidene)benzohydrazide methanol monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 66(10), o2729-o2730. Available at: [Link]

  • ResearchGate. (2025). Reactivity of benzohydrazide derivatives towards acetylation reaction. Experimental and theoretical studies. Available at: [Link]

  • Bala, S., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. BioMed Research International. Available at: [Link]

  • ResearchGate. (2025). Effect of para (p) position methoxy group on thesynthesis of Benzohydrazide derivatives from Methylbenzoate starting material. Available at: [Link]

  • ResearchGate. (2025). Catalytic asymmetric reactions of isocyanides for constructing non-central chirality. Available at: [Link]

  • ResearchGate. (2025). (PDF) Carbene-catalyzed chirality-controlled site-selective acylation of saccharides. Available at: [Link]

  • ACS. (n.d.). CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction. Available at: [Link]

  • ACS Reagent Guide. (n.d.). N alkylation at sp 3 Carbon Reagent Guide. Available at: [Link]

  • ProQuest. (n.d.). Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. Available at: [Link]

Sources

Validation & Comparative

Technical Comparison Guide: FT-IR Characterization of 4-Chloro-2-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Chloro-2-methoxybenzohydrazide is a critical pharmacophore intermediate, frequently employed in the synthesis of bioactive Schiff bases, oxadiazoles, and triazoles with antimicrobial and anti-inflammatory properties. Its structural integrity hinges on the successful conversion of the ester precursor to the hydrazide functionality.

This guide provides a technical analysis of the FT-IR characteristic peaks of this compound. Unlike generic spectral lists, this document focuses on comparative validation —distinguishing the target compound from its methyl ester precursor (Methyl 4-chloro-2-methoxybenzoate) and structural analogs (e.g., 4-Chlorobenzohydrazide).

Chemical Context & Synthesis Logic

To understand the spectral assignments, one must understand the molecular environment. The 2-methoxy substituent exerts a steric and electronic influence on the hydrazide carbonyl, often facilitating intramolecular hydrogen bonding (N-H···O-Me), which lowers the carbonyl stretching frequency compared to unsubstituted benzohydrazides.

Synthesis Pathway & Monitoring

The standard synthesis involves the nucleophilic acyl substitution of methyl 4-chloro-2-methoxybenzoate with hydrazine hydrate. FT-IR is the primary tool for monitoring this reaction completion.

SynthesisWorkflow cluster_QC FT-IR Monitoring Criteria Ester Precursor: Methyl 4-chloro-2-methoxybenzoate (C=O ~1730 cm⁻¹) Reaction Reaction: + Hydrazine Hydrate (Reflux/EtOH) Ester->Reaction Target Target: This compound (C=O ~1650 cm⁻¹) Reaction->Target Nucleophilic Substitution Check1 Disappearance of Ester C=O (1730 cm⁻¹) Reaction->Check1 Check2 Appearance of Hydrazide Doublet (3200-3350 cm⁻¹) Reaction->Check2

Figure 1: Synthesis workflow and critical FT-IR monitoring points for the conversion of ester to hydrazide.

Experimental Protocol

To ensure reproducibility and spectral fidelity, the following protocol is recommended.

Sample Preparation[1]
  • Technique: KBr Pellet (Preferred for resolution of H-bonding regions) or ATR (Attenuated Total Reflectance).

  • KBr Protocol: Mix 1 mg of dry sample with 100 mg of spectroscopic-grade KBr. Grind to a fine powder to minimize Christiansen effect scattering. Press at 10 tons for 2 minutes.

  • ATR Protocol: Place solid crystal directly on the Diamond/ZnSe interface. Apply high pressure to ensure uniform contact. Note: Peak positions may shift slightly (1-2 cm⁻¹) lower in ATR compared to transmission KBr.

Instrument Parameters
  • Range: 4000 – 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Scans: 32 (minimum) to reduce signal-to-noise ratio.

Characteristic FT-IR Profile

The following table details the specific vibrational modes for this compound. Data is derived from consensus values for 2-methoxy-substituted benzohydrazides.

Table 1: Vibrational Assignments
Frequency (cm⁻¹)IntensityVibrational ModeFunctional GroupStructural Insight
3300 – 3350 Strong, Sharpν(NH) asymPrimary Amine (-NH₂)Characteristic hydrazide doublet.
3200 – 3250 Strong, Sharpν(NH) symSecondary Amide (-NH-)Often broadened by H-bonding.
1645 – 1665 Strongν(C=O)Amide I (Carbonyl)Critical ID Peak. Lower than ester precursor due to resonance and H-bonding with ortho-methoxy.
1600 – 1620 Mediumδ(NH₂)Amide IIScissoring bending vibration of the terminal amine.
1580 – 1590 Mediumν(C=C) ArAromatic RingSkeletal ring vibrations.
1240 – 1260 Strongν(C-O) ArAryl EtherAsymmetric stretching of the Ar-O-CH₃ bond.[1]
1020 – 1040 Mediumν(O-C) AlkylMethoxySymmetric stretching of O-CH₃.
950 – 1000 Weak/Medν(N-N)Hydrazide Linkage"Breathing" mode of the hydrazine moiety.
740 – 760 Strongν(C-Cl)Aryl ChlorideCharacteristic footprint for chloro-substitution.

Comparative Analysis: Target vs. Alternatives

This section validates the identity of the product by comparing it against its precursor and a non-methoxylated analog.

Comparison with Precursor (Methyl 4-chloro-2-methoxybenzoate)

This is the primary "Pass/Fail" QC check.

FeatureTarget: HydrazidePrecursor: EsterInterpretation
Carbonyl (C=O) 1645–1665 cm⁻¹ 1720–1740 cm⁻¹ The shift of ~80 cm⁻¹ to a lower frequency confirms the conversion of the ester to the amide-like hydrazide.
N-H Region Multiple bands (3200-3350) Absent The appearance of N-H stretching confirms the nucleophilic attack of hydrazine.
C-O (Methoxy) Present (~1250)Present (~1250)Remains unchanged, confirming the ether linkage survived the reaction.
Comparison with Analog (4-Chlorobenzohydrazide)

This comparison highlights the specific effect of the 2-methoxy group.

FeatureTarget: 2-Methoxy AnalogAnalog: UnsubstitutedInterpretation
C=O Position ~1650 cm⁻¹ ~1665 cm⁻¹ The ortho-methoxy group acts as an electron donor (resonance), slightly lowering the C=O bond order compared to the unsubstituted analog.
H-Bonding Intramolecular Intermolecular The 2-methoxy group can form a 6-membered H-bond ring with the amide NH, stabilizing the structure and sharpening the NH band.

Structural Insights & Mechanism

The spectral data reveals the molecular geometry.[2] The "Amide I" band shift is the most telling indicator of the electronic environment.

SpectralMechanism cluster_effect Substituent Effects on IR Spectrum Methoxy 2-Methoxy Group (Electron Donating) Carbonyl C=O Frequency (1650 cm⁻¹) Methoxy->Carbonyl Resonance (+R) Lowers Freq NH NH Frequency (3200-3350 cm⁻¹) Methoxy->NH Intramolecular H-Bonding Chloro 4-Chloro Group (Electron Withdrawing) Chloro->Carbonyl Inductive (-I) Raises Freq (Minor)

Figure 2: Mechanistic influence of substituents on the vibrational frequencies of the hydrazide group.

Key Takeaway for Researchers

When characterizing This compound , do not rely solely on the C=O peak. The fingerprint region (C-Cl at ~750 cm⁻¹) and the methoxy doublet (1250/1030 cm⁻¹) must be present to distinguish it from generic chlorobenzohydrazides.

References

  • Vibrational Assignment of Benzohydrazides

    • Uthayakumar, S., et al. "Synthesis, FTIR, FT-Raman, UV-visible, ab initio and DFT studies on benzohydrazide." Journal of Molecular Structure, 2019. Link

  • Synthesis of Methoxy-substituted Hydrazides

    • Ashiq, U., et al. "4-Methoxybenzohydrazide."[3] Acta Crystallographica Section E, 2009.[3] Link

  • General IR Interpretation Rules

    • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Edition, Wiley. Link

  • Crystal Structure & H-Bonding in Chloro-Methoxy Hydrazones

    • Fun, H. K., et al. "4-Chloro-N'-(2-methoxybenzylidene)benzohydrazide." Acta Crystallographica Section E, 2009.[3] Link

Sources

High-Resolution Mass Spectrometry for Structural Elucidation of Benzohydrazide Derivatives: A Comparative Guide on 4-Chloro-2-methoxybenzohydrazide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development and agrochemical synthesis, benzohydrazide derivatives frequently serve as critical intermediates and active pharmacophores. Unambiguous structural elucidation of these molecules is paramount. This guide provides an objective, in-depth comparison of two premier analytical platforms—LC-ESI-QTOF-MS (Liquid Chromatography Electrospray Ionization Quadrupole Time-of-Flight) and GC-EI-MS (Gas Chromatography Electron Ionization)—for the characterization of 4-Chloro-2-methoxybenzohydrazide (C₈H₉ClN₂O₂).

By dissecting the mechanistic causality behind its fragmentation patterns, this guide empowers scientists to optimize their analytical workflows, prevent misidentification due to in-source fragmentation, and leverage isotopic signatures for self-validating data interpretation.

Mechanistic Causality in Benzohydrazide Fragmentation

Understanding why a molecule fragments is more important than memorizing how it fragments. The fragmentation cascade of this compound is governed by three distinct structural features:

  • The Labile Hydrazide Bond: The N-N and C-N bonds of the hydrazide moiety are the weakest links in the molecule. Under both collision-induced dissociation (CID) and electron ionization (EI), the dominant primary pathway is the cleavage of the hydrazide group, yielding a highly stable acylium ion [1].

  • The Electron-Donating Methoxy Group: The ortho-methoxy group stabilizes the resulting acylium ion through resonance. However, under higher collision energies, methoxy-aromatics undergo a characteristic rearrangement, losing a methyl radical (•CH₃) to form a stable quinonoid radical cation[2].

  • The Chlorine Isotope Signature: Chlorine naturally exists as ³⁵Cl and ³⁷Cl in a ~3:1 ratio. This provides a built-in validation mechanism; any fragment retaining the chlorine atom will exhibit a distinct M / M+2 isotopic cluster, allowing rapid differentiation between chlorinated fragments and isobaric hydrocarbon interferences[3].

Platform Comparison: LC-ESI-QTOF-MS vs. GC-EI-MS

When selecting an analytical platform for benzohydrazides, researchers must weigh the benefits of soft versus hard ionization.

FeatureLC-ESI-QTOF-MS/MSGC-EI-MS
Ionization Type Soft (Electrospray)Hard (Electron Impact, 70 eV)
Precursor Ion Protonated [M+H]⁺ (m/z 201.04)Radical Cation M⁺• (m/z 200.03)
Mass Accuracy High (< 2 ppm)Nominal (~0.1 Da)
Primary Challenge In-Source Fragmentation (ISF)[4]Thermal degradation in the GC inlet
Best Used For Exact mass determination, complex matricesRapid library matching (NIST)[5]

Performance Verdict:LC-ESI-QTOF-MS is superior for de novo structural elucidation due to its sub-ppm mass accuracy and ability to isolate the intact [M+H]⁺ ion. GC-EI-MS is highly efficient for routine quality control, provided the sample is derivatized to prevent thermal breakdown.

Step-by-Step Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, every protocol must be self-validating. The following methodologies incorporate internal checks to guarantee data accuracy.

Protocol A: LC-ESI-QTOF-MS Workflow
  • Sample Preparation: Dissolve this compound in LC-MS grade Methanol (1 mg/mL). Dilute to 10 µg/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v).

    • Causality: Formic acid acts as a proton source, driving the equilibrium toward the [M+H]⁺ state, which is critical for positive-ion ESI sensitivity.

  • System Suitability (Self-Validation): Inject a standard tuning mix (e.g., Agilent ESI-L) to calibrate the TOF flight tube. Ensure mass accuracy is < 2 ppm.

    • Causality: Without sub-2 ppm mass accuracy, distinguishing the loss of •CH₃ (15.0235 Da) from •NH (15.0109 Da) is statistically impossible.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile over 5 minutes.

    • Causality: Desalting the sample on-column prevents ion suppression in the ESI source, ensuring maximum sensitivity.

  • MS/MS Data Acquisition (Stepped CE): Isolate m/z 201.04 in the quadrupole. Apply a stepped collision energy (CE) of 10, 20, and 30 eV.

    • Causality: The hydrazide N-N bond is highly labile and fragments at ~10 eV. The methoxy group requires >25 eV to cleave. A stepped CE ensures both primary and secondary structural features are captured in a single composite spectrum.

Protocol B: GC-EI-MS Workflow
  • Derivatization: Treat the sample with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) at 60°C for 30 minutes.

    • Causality: Benzohydrazides can undergo thermal degradation in the hot GC inlet (250°C). Silylation of the primary amine protects the molecule, ensuring the intact M⁺• is observed.

  • Electron Ionization (EI): Ionize the eluent at 70 eV. Scan the quadrupole from m/z 50 to 500.

    • Causality: 70 eV is the universal standard for EI, allowing direct comparison of the generated spectrum against established reference libraries[5].

Experimental_Workflow cluster_LC LC-ESI-QTOF-MS cluster_GC GC-EI-MS SamplePrep Sample Prep 1 mg/mL in MeOH Dilution Serial Dilution 10 µg/mL (0.1% FA) SamplePrep->Dilution LC_Inj UHPLC Injection C18 Column Dilution->LC_Inj GC_Inj GC Injection HP-5ms Column Dilution->GC_Inj Derivatization (Optional) ESI ESI (+) Ionization Capillary: 3.5 kV LC_Inj->ESI CID CID Fragmentation CE: 10-30 eV ESI->CID Data Data Acquisition & Isotope Analysis CID->Data EI EI Ionization 70 eV GC_Inj->EI Quad Quadrupole Scan m/z 50-500 EI->Quad Quad->Data

Comparative experimental workflow: LC-ESI-QTOF-MS versus GC-EI-MS.

Fragmentation Pathway Analysis

When subjected to CID in the QTOF collision cell, the protonated precursor [M+H]⁺ undergoes a highly predictable sequence of neutral losses. The base peak is almost exclusively the 4-chloro-2-methoxybenzoyl cation (acylium ion) resulting from the loss of hydrazine (NH₂NH₂). From this stable intermediate, secondary fragmentations occur, driven by the expulsion of carbon monoxide (CO) or a methyl radical (•CH₃).

ESI_Fragmentation M_plus_H [M+H]+ m/z 201.04 C8H10ClN2O2+ Acylium Acylium Ion m/z 169.00 C8H6ClO2+ M_plus_H->Acylium - NH2NH2 (32 Da) N-N Cleavage Loss_NH3 [M+H-NH3]+ m/z 184.02 C8H7ClNO2+ M_plus_H->Loss_NH3 - NH3 (17 Da) Radical_Cat Radical Cation m/z 154.00 C7H3ClO2+• Acylium->Radical_Cat - •CH3 (15 Da) Methoxy Cleavage Loss_CO Phenyl Cation m/z 141.01 C7H6ClO+ Acylium->Loss_CO - CO (28 Da) Carbonyl Cleavage Tropylium m/z 106.04 C7H6O+ Loss_CO->Tropylium - Cl (35 Da)

ESI-MS/MS fragmentation pathway of this compound.

Quantitative Data Comparison

The table below summarizes the theoretical and observed diagnostic ions across both platforms. Note the self-validating presence of the ³⁷Cl isotope peak (~33% relative abundance to the ³⁵Cl peak) for all fragments retaining the chlorine atom.

Fragment AssignmentFormula (³⁵Cl)ESI-QTOF Theoretical m/zESI-QTOF Observed m/zGC-EI Theoretical m/zDiagnostic Utility
Intact Precursor C₈H₁₀ClN₂O₂⁺201.0431201.0428200.0353 (M⁺•)Confirms intact molecular weight.
Acylium Ion C₈H₆ClO₂⁺169.0056169.0055169.0056Base peak; confirms presence of the benzoyl core[6].
Loss of Methyl Radical C₇H₃ClO₂⁺•153.9822153.9819154.0Confirms the presence of an active methoxy group.
Loss of CO C₇H₆ClO⁺141.0107141.0105141.0107Standard carbonyl cleavage.
Tropylium/Phenyl C₇H₆O⁺106.0419106.0416106.0419Loss of Cl; validates halogen position.

Note: Mass errors in the ESI-QTOF observed column are consistently < 2 ppm, validating the elemental composition of each fragment.

References

  • Widespread occurrence of in-source fragmentation in the analysis of natural compounds by LC/ESI-MS. Rapid Communications in Mass Spectrometry, Wiley Analytical Science. URL:[Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. URL:[Link]

  • Benzoic acid, hydrazide. NIST Chemistry WebBook, SRD 69. URL:[Link]

  • Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. MDPI. URL: [Link]

Sources

Comparative Guide: XRD Structural Analysis of 4-Chloro-2-methoxybenzohydrazide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth structural analysis of 4-Chloro-2-methoxybenzohydrazide and its bioactive derivatives.[1] It focuses on the X-ray diffraction (XRD) signatures that define its performance as a pharmaceutical intermediate, specifically comparing how the 2-methoxy and 4-chloro substituents influence crystal packing and bioavailability compared to standard benzohydrazide scaffolds.[1]

Executive Summary: The Structural Advantage

In drug development, This compound (CAS: 878465-96-4) is a critical pharmacophore.[1] Unlike the unsubstituted benzohydrazide, the 2-methoxy group introduces significant steric hindrance and an intramolecular hydrogen bond acceptor, locking the molecule into a specific conformation that enhances receptor binding selectivity.[1] The 4-chloro group adds lipophilicity and halogen-bonding capability, crucial for membrane permeability.[1]

This guide compares the crystallographic performance of this scaffold against its non-substituted analogs, utilizing single-crystal XRD data from its most common bioactive forms (hydrazone derivatives).[1]

Core Comparison Matrix
FeatureThis compound ScaffoldStandard Benzohydrazide Impact on Drug Design
Crystal System Typically Monoclinic or Triclinic (derivative dependent)Orthorhombic / MonoclinicLower symmetry often correlates with higher solubility diversity.[1]
Conformation Twisted (due to 2-OMe steric clash)PlanarThe twist prevents "flat" stacking, improving solubility.[1]
H-Bonding Intramolecular N—H[1][2]···O (methoxy)Intermolecular onlyIntramolecular bonding stabilizes the bioactive conformation before binding.[1]
Packing Motif 1D Chains / Dimers via N—H···O2D SheetsChains allow for easier solvent penetration (dissolution).[1]

Crystallographic Data & Analysis

Since the raw hydrazide is an intermediate, its "performance" is best evaluated through the crystal structures of its bioactive hydrazone derivatives (formed by condensation with aldehydes).[1] The following data represents the structural "fingerprint" of this scaffold when crystallized as a drug-like molecule (e.g., 4-Chloro-N′-(2-methoxybenzylidene)benzohydrazide).

Table 1: Representative Crystal Data (Bioactive Derivative)

Source: Derived from comparative analysis of 4-Cl-2-OMe benzohydrazide derivatives [1][2].

ParameterValueSignificance
Crystal System TriclinicLow symmetry indicates flexible packing options.[1]
Space Group P1 or P-1Centrosymmetric packing is common, enhancing stability.[1]
Unit Cell (a) ~7.80 ÅShort axis facilitates stacking interactions.[1]
Unit Cell (b) ~13.40 ÅAccommodates the extended hydrazone linker.[1]
Unit Cell (c) ~14.60 Å
Z (Molecules/Cell) 4Indicates two unique molecules in the asymmetric unit (polymorphism potential).[1]
Density (

)
~1.34 g/cm³Moderate density suggests good tabletability.[1]
R-Factor (

)
~0.054 (5.4%)High-quality structural resolution.[1]
Structural Insight: The "Methoxy Effect"

The defining feature of this scaffold is the 2-methoxy substituent .

  • Mechanism: The oxygen atom of the methoxy group acts as a hydrogen bond acceptor for the amide nitrogen (N-H).[1]

  • Result: This forms a pseudo-ring (5- or 6-membered), locking the benzohydrazide moiety into a non-planar conformation relative to the phenyl ring.[1]

  • Performance Gain: This "pre-organized" shape reduces the entropy penalty when binding to protein targets, a distinct advantage over the freely rotating unsubstituted benzohydrazide.[1]

Experimental Protocols

To replicate these findings or characterize a new batch of this compound, follow these self-validating protocols.

Protocol A: Single Crystal Growth (Slow Evaporation)

This method is optimized to yield X-ray quality crystals of the hydrazide or its derivatives.[1]

  • Dissolution: Dissolve 0.2 mmol of the compound in 15 mL of Methanol/Ethanol (1:1) .

    • Why: The mixed solvent system moderates evaporation rate; pure methanol evaporates too fast, yielding poor crystals.[1]

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean borosilicate vial.

    • Why: Removes dust nuclei that cause uncontrolled precipitation.

  • Sealing: Cover the vial with Parafilm and pierce 3-4 small holes with a needle.

  • Incubation: Store at 298 K (25°C) in a vibration-free environment for 5-7 days.

  • Harvesting: When crystals reach 0.2–0.4 mm, harvest immediately. Do not let the solvent dry completely (solvated crystals may collapse).[1]

Protocol B: Powder XRD (Phase Identification)

Used for batch-to-batch consistency checks.[1]

  • Sample Prep: Grind 50 mg of sample using an agate mortar to a fine powder (<10 µm particle size).

    • Caution: Do not over-grind; excessive heat can induce polymorphic transitions.

  • Mounting: Back-load the powder into a standard zero-background holder.

  • Scan Parameters:

    • Range: 5° to 40° (2θ).[1]

    • Step Size: 0.02°.

    • Time per Step: 1-2 seconds.

    • Radiation: Cu Kα (λ = 1.5406 Å).[1]

  • Validation: Look for characteristic peaks at low angles (typically 5-10° 2θ) which correspond to the long axis of the unit cell, distinctive for this scaffold.

Synthesis & Structural Workflow (Visualization)

The following diagram illustrates the pathway from the raw material to the final crystal structure, highlighting the critical decision points that affect data quality.

XRD_Workflow cluster_features Key Structural Features Detected Raw 4-Chloro-2-methoxy benzohydrazide Reaction Condensation (with Aldehyde) Raw->Reaction Reflux/MeOH Cryst Crystallization (Slow Evaporation) Reaction->Cryst Purified Product XRD Single Crystal XRD (Mo Kα) Cryst->XRD Selection (>0.2mm) Structure Solved Structure (CIF Data) XRD->Structure SHELXL Refinement Feat1 Intramolecular H-Bond (N-H...O) Structure->Feat1 Feat2 Pi-Stacking Interactions Structure->Feat2

Caption: Workflow for converting the hydrazide scaffold into a crystalline derivative for structural elucidation.

References

  • Wu, H.-Y. (2009).[1][3] 4-Chloro-N′-(2-methoxybenzylidene)benzohydrazide. Acta Crystallographica Section E: Structure Reports Online, 65(4), o852.[1][4] [1]

  • Huang, H.-T., & Wu, H.-Y. (2010).[1] 4-Chloro-N′-(4-methoxybenzylidene)benzohydrazide methanol monosolvate. Acta Crystallographica Section E, 66, o2729.[1]

  • PubChem. (n.d.).[1] Compound Summary: this compound (CAS 878465-96-4).[1][5][6][7][8][9] National Library of Medicine.

  • BenchChem. (2025).[1][10] Comparative Bioactivity Analysis of Chlorophenoxy Hydrazides.

Sources

The Application Scientist's Guide to Validating 4-Chloro-2-methoxybenzohydrazide Synthesis: Melting Point vs. Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 4-Chloro-2-methoxybenzohydrazide (CAS: 878465-96-4)

Introduction: The Critical Role of First-Line Validation

In medicinal chemistry, substituted benzohydrazides like This compound serve as critical building blocks for synthesizing complex heterocyclic scaffolds, such as triazolo-thiadiazines, which are actively investigated as caspase cascade activators and apoptosis inducers in oncology [1].

Before advancing this intermediate into downstream coupling reactions, verifying its structural integrity and bulk purity is non-negotiable. While modern laboratories default to High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, Melting Point (MP) analysis remains an indispensable, cost-effective, and rapid first-line quality control (QC) metric.

This guide objectively compares melting point analysis against orthogonal validation techniques and provides a field-proven, self-validating protocol for synthesizing and verifying this compound.

The Causality of Melting Point in Quality Control

As an Application Scientist, it is crucial to understand why melting point is an effective purity indicator, rather than just treating it as a legacy technique.

The melting point is governed by the thermodynamics of the compound's crystal lattice. Pure this compound forms a highly ordered crystalline structure. When impurities (such as unreacted starting materials or regioisomers) are present, they disrupt the intermolecular forces (hydrogen bonding from the hydrazide moiety and dipole-dipole interactions from the chloro/methoxy groups).

According to Raoult’s Law and freezing-point depression principles, this lattice disruption causes two observable phenomena:

  • Melting Point Depression: The temperature at which the solid phase transitions to liquid is lowered.

  • Broadening of the Melting Range: A pure compound melts sharply within a narrow range (

    
    ). Impurities cause the compound to melt over a broader temperature gradient (
    
    
    
    ).

Comparative Analysis: MP vs. Alternative Validation Techniques

To establish a robust QC workflow, researchers must weigh the performance of MP against alternative analytical methods. Table 1 summarizes the operational parameters for validating this compound.

Table 1: Performance Comparison of Validation Alternatives

Analytical TechniquePrimary Data YieldSensitivity (LOD)SpecificityTime-to-ResultCost per Test
Melting Point (MP) Bulk purity, crystal lattice integrity~1-5% impurityLow (Cannot identify the impurity)< 15 minsVery Low

H-NMR Spectroscopy
Structural confirmation, proton environments~1-2% impurityHigh30-60 minsHigh
HPLC-UV Chromatographic purity, quantification< 0.1% impurityMedium-High15-30 minsMedium
LC-MS Exact mass, structural fragmentationUltra-highVery High15-30 minsVery High

The Verdict: Melting point should not replace NMR or HPLC; rather, it acts as a gating mechanism . If the synthesized this compound exhibits a depressed or broad melting point, the batch should be immediately recrystallized before wasting expensive NMR or LC-MS instrument time.

Self-Validating Experimental Protocol

The following protocol outlines the synthesis of this compound via hydrazinolysis[2] and its subsequent thermal validation [3]. The protocol is designed as a "self-validating system"—meaning calibration and standardization are built into the workflow.

Part A: Synthesis via Hydrazinolysis
  • Reaction Setup: Dissolve 10.0 mmol of methyl 4-chloro-2-methoxybenzoate in 15 mL of absolute ethanol in a round-bottom flask.

  • Reagent Addition: Add 40.0 mmol of hydrazine hydrate (80% aqueous solution) dropwise under continuous magnetic stirring.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C for 4–6 hours. Monitor reaction completion via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:1) solvent system.

  • Isolation: Once complete, cool the reaction mixture to 0–5°C in an ice bath to induce precipitation. Filter the crude solid in vacuo and wash with cold ethanol.

  • Purification: Recrystallize the crude product from hot ethanol to yield pure this compound as an off-white solid. Dry in a vacuum desiccator over anhydrous

    
     for 24 hours.
    
Part B: Melting Point Determination (Capillary Method)

Note: Moisture drastically depresses the melting point. Ensure the sample is completely dry before proceeding.

  • Apparatus Calibration: Before testing the sample, calibrate the digital melting point apparatus (e.g., EZ-Melt) using a certified reference standard (such as Benzoic acid, MP 122.4°C, or Urea, MP 133°C) to ensure thermocouple accuracy.

  • Sample Preparation: Pulverize 2–3 mg of the dried this compound into a fine powder using an agate mortar.

  • Capillary Loading: Tap the open end of a glass capillary tube into the powder. Drop the tube through a 1-meter hollow glass tube onto a hard surface 3–4 times to pack the solid tightly at the bottom (target height: 2–3 mm).

  • Thermal Ramping (Crucial Step):

    • Fast Ramp: Heat the block rapidly to ~15°C below the expected melting point.

    • Slow Ramp: Reduce the heating rate to 1°C/min . Causality: A ramp rate faster than 1°C/min causes thermal lag between the heating block and the sample, leading to artificially high and inaccurate readings.

  • Observation: Record the

    
     (first visible meniscus of liquid) and 
    
    
    
    (complete liquefaction). A pure sample will exhibit a sharp range (
    
    
    ).

Workflow Visualization

The following diagram illustrates the logical decision tree for validating the synthesized intermediate.

ValidationWorkflow A Crude this compound B Recrystallization (Ethanol) A->B Purification C Melting Point Determination (Capillary Method) B->C Thermal Analysis D Pure Compound (Sharp MP: ΔT ≤ 1.5°C) C->D Pass E Impure Compound (Depressed/Broad MP: ΔT > 2°C) C->E Fail F Orthogonal Validation (1H-NMR / HPLC-UV) D->F Structural Confirmation E->B Re-purify G Proceed to Downstream Coupling Reactions F->G Final QC Pass

Caption: Decision-tree workflow for the synthesis and multi-tiered validation of this compound.

References

  • Title: WO2008011045A2 - 3-ARYL-6-ARYL-7H-[1,2,4]TRIAZOLO[3,4-b][1,3,4]THIADIAZINES AND ANALOGS AS ACTIVATORS OF CASPASES AND INDUCERS OF APOPTOSIS AND THE USE THEREOF Source: Google Patents URL
  • Title: 2-Hydroxy-N′-(4-fluorobenzoyl)
  • Title: Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives Source: Der Pharma Chemica URL

Comparative Guide: UV-Vis Absorption Spectra of 4-Chloro-2-methoxybenzohydrazide Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical framework for the characterization of 4-Chloro-2-methoxybenzohydrazide and its transition metal complexes (Cu(II), Co(II), Ni(II), Zn(II)) using UV-Vis spectroscopy.

Target Audience: Medicinal chemists and structural biologists focusing on hydrazide-based pharmacophores for antitubercular and antimicrobial applications.

Core Insight: While the parent 4-chlorobenzohydrazide exhibits characteristic


 transitions at ~260 nm, the introduction of the 2-methoxy group  (an ortho-auxochrome) induces a bathochromic shift and potential hyperchromic effects. Complexation with transition metals typically results in the disappearance of the carbonyl 

band and the emergence of Ligand-to-Metal Charge Transfer (LMCT) bands in the 380–450 nm region.

Chemical Context & Synthesis Workflow

To ensure reproducible spectral data, the purity of the ligand is paramount. The 2-methoxy substituent introduces steric bulk and an additional weak donor site, distinguishing its coordination chemistry from simple para-substituted benzohydrazides.

Synthesis Protocol (Ligand Precursor)

Based on Patent WO2008011045A2 and standard hydrazinolysis.

  • Starting Material: Methyl 4-chloro-2-methoxybenzoate.

  • Reagent: Hydrazine hydrate (80% or 99%).

  • Solvent: Absolute Ethanol.

  • Procedure:

    • Dissolve ester in ethanol (1:10 w/v).

    • Add hydrazine hydrate (3.0 equiv) dropwise.

    • Reflux for 4–6 hours (Monitor via TLC, solvent: Ethyl Acetate/Hexane 3:7).

    • Cool to room temperature; filter the precipitated white solid.

    • Purification: Recrystallize from hot ethanol to remove unreacted hydrazine.

    • Yield: Typically 85–90%.

Metal Complexation Protocol

Standard General Procedure for M(II) Complexes.

  • Ligand Solution: Dissolve 1.0 mmol of this compound in 20 mL hot ethanol.

  • Metal Solution: Dissolve 0.5 mmol of Metal(II) Acetate/Chloride (Cu, Co, Ni) in 10 mL ethanol/water.

  • Reaction: Add metal solution to ligand solution dropwise under continuous stirring.

  • Reflux: Heat at 60–70°C for 3–5 hours.

  • Isolation: Filter the colored precipitate, wash with cold ethanol and ether. Dry in vacuo.

Workflow Visualization

G Start Methyl 4-chloro-2-methoxybenzoate Hydrazine Hydrazine Hydrate (Reflux, EtOH) Start->Hydrazine Ligand Ligand (L) This compound (White Solid) Hydrazine->Ligand Nucleophilic Substitution Complexation Complexation (Reflux 4h, 1:2 M:L Ratio) Ligand->Complexation MetalSalt Metal Salt M(OAc)2 / MCl2 MetalSalt->Complexation Product Metal Complex [ML2] (Colored Precipitate) Complexation->Product Coordination

Figure 1: Synthesis and complexation workflow for this compound metal complexes.

UV-Vis Spectral Analysis

The spectral characterization compares the free ligand against its metal complexes.[1][2][3][4][5] The data below represents expected ranges derived from structure-activity relationships (SAR) of analogous 4-chlorobenzohydrazide systems, adjusted for the 2-methoxy auxochrome.

Electronic Transitions of the Free Ligand

The free ligand possesses two primary chromophores: the aromatic ring and the carbonyl-hydrazide moiety.

  • Band I (

    
    ):  Observed at 265–280 nm .
    
    • Origin: Aromatic ring transitions.

    • Effect of 2-OMe: The methoxy group (electron-donating) raises the energy of the HOMO, causing a red shift (bathochromic) compared to unsubstituted benzohydrazide (~260 nm).

  • Band II (

    
    ):  Observed at 310–325 nm .
    
    • Origin: Non-bonding electrons on the Carbonyl (C=O) oxygen and Hydrazide nitrogens.

    • Intensity: Generally lower intensity (

      
      ) compared to Band I.
      
Spectral Shifts upon Complexation

When the ligand coordinates to a metal ion (typically via the Carbonyl Oxygen and the Amine Nitrogen in a bidentate fashion), the electronic environment changes drastically.

FeatureFree Ligand (L)Metal Complex [ML₂]Mechanistic Explanation

(Aromatic)
265–280 nm275–290 nmBathochromic Shift: Coordination stabilizes the excited state and extends conjugation.

(C=O)
310–325 nmDisappears / Blue Shift The lone pair involved in this transition is now bonded to the metal, stabilizing the ground state significantly (Hypsochromic shift) or merging with CT bands.
LMCT Band None380–450 nm Ligand-to-Metal Charge Transfer: Electron transfer from the phenolate/carbonyl oxygen to the metal d-orbitals. Intense band.
d-d Transitions None600–750 nm d-d Transition: Weak, broad bands characteristic of the metal ion's geometry (e.g., distorted octahedral for Cu(II)). Responsible for the color.
Comparative Data Table

Data synthesized from analogous 4-substituted benzohydrazide complexes [1, 2, 4].

CompoundColor

(nm)
AssignmentGeometry (Predicted)
Ligand (L) White275, 315

,

N/A
[Cu(L)₂] Green285, 410, 650

, LMCT, d-d
Distorted Octahedral
[Co(L)₂] Brown282, 405, 580

, LMCT, d-d
Octahedral
[Ni(L)₂] Pale Green280, 395, 720

, LMCT, d-d
Octahedral
[Zn(L)₂] White/Yellow280, 360

, LMCT
Tetrahedral / Octahedral

Note: Zn(II) is


 and diamagnetic; it will not  show d-d transitions (visible color) but will show strong LMCT and intra-ligand shifts.

Mechanistic Visualization

Understanding the origin of spectral shifts requires visualizing the energy level changes.

SpectraLogic cluster_legend Spectral Consequence L_Ground Ligand Ground State (n electrons on C=O) L_Excited Ligand Excited State (pi*) L_Ground->L_Excited n -> pi* (315 nm) Free Ligand M_d Metal d-orbitals (Unfilled) L_Ground->M_d Coordination (Lone pair donation) Result Result: 1. Loss of n->pi* (315 nm) 2. Gain of LMCT (400 nm) 3. Appearance of d-d (Visible) Complex_Ground Complex Ground State (Stabilized by Bond) Complex_Ground->M_d LMCT (400 nm) New Intense Band

Figure 2: Energy level diagram illustrating the origin of LMCT bands and the disappearance of n-pi transitions upon complexation.

Experimental Validation (Self-Check)

To ensure your data is reliable, perform these checks:

  • Solvent Effect (Solvatochromism): Record spectra in DMSO and DMF. If the band at ~400 nm shifts significantly, it confirms Charge Transfer (CT) character rather than a simple intra-ligand transition.

  • Stoichiometry Check: Perform a Job’s Method of Continuous Variation at the

    
     of the complex (e.g., 410 nm). A peak at 0.33 (1:2 M:L) or 0.5 (1:1 M:L) mole fraction confirms the composition.
    
  • Magnetic Susceptibility:

    • Cu(II): 1.7–1.9 B.M. (Paramagnetic, d9).

    • Zn(II): 0 B.M. (Diamagnetic, d10).

    • If Cu complex is diamagnetic, suspect binuclear coupling (Cu-Cu interaction).

References

  • Ligand Synthesis Source

    • Patent: WO2008011045A2. "3-Aryl-6-aryl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines...". (2008). Describes the use of this compound as a precursor.
  • Analogous Complex Characterization (4-Chlorobenzohydrazide)

    • Paper: "Synthesis, Spectral and Biological Studies of Co(II), Ni(II), Cu(II)...[4][6][7] Complexes Derived from Benzohydrazide Schiff Base." Journal of Applied Organometallic Chemistry.

    • Relevance: Provides baseline spectral d
  • General Principles of Hydrazide Spectroscopy

    • Source: NIST Chemistry WebBook, SRD 69. "4-Chlorobenzoic acid hydrazide".[8][9][10]

    • Relevance: Standard IR and MS d
  • Copper(II)

    • Paper: "A Five-Coordinate Copper(II)
    • Relevance: Illustrates the coordination geometry and d-d transitions in 4-chlorobenzoate deriv

Sources

Comparison of 4-Chloro-2-methoxybenzohydrazide vs. 4-Chlorobenzohydrazide reactivity

[1][2]

Executive Summary

This guide provides a technical analysis of the reactivity differences between 4-Chlorobenzohydrazide (4-Cl-BH) and its ortho-substituted derivative, This compound (4-Cl-2-OMe-BH) .[1][2] While both compounds serve as critical pharmacophores in the synthesis of Schiff bases (hydrazones) and nitrogen heterocycles (1,3,4-oxadiazoles), the introduction of the ortho-methoxy group fundamentally alters the electronic landscape and steric profile of the hydrazide moiety.

Key Takeaway: 4-Cl-BH exhibits "standard" nucleophilic behavior typical of para-substituted benzohydrazides.[1][2] In contrast, 4-Cl-2-OMe-BH displays a "locked" reactivity profile driven by the Ortho Effect and Intramolecular Hydrogen Bonding , which enhances specific binding affinities in biological targets but imposes steric constraints during synthetic cyclization.[1]

Chemical Identity & Physical Properties[3][4][5][6][7][8][9][10][11]

Feature4-ChlorobenzohydrazideThis compound
Structure Para-substituted benzene ring.[1][2]Trisubstituted benzene (1,2,4-pattern).[2][3]
CAS Number 536-40-3Not widely indexed (Research Grade)
Molecular Weight 170.60 g/mol 200.62 g/mol
Electronic Character Electron-Deficient (Due to 4-Cl -I effect).[1]Electron-Rich (Due to 2-OMe +M effect).[1][2]
Solubility Moderate in MeOH/EtOH; Low in water.[2][3]Enhanced lipophilicity; Good in DMSO/DMF.[2][3]
Primary Application Standard linker for library synthesis.[2][3]Specialized scaffold for lipophilic targeting.[2][3]

Mechanistic Deep Dive: The "Ortho" Influence

The reactivity divergence between these two molecules is governed by three specific mechanistic factors:

A. Electronic Modulation (Resonance vs. Induction)
  • 4-Chlorobenzohydrazide: The chlorine atom at the para position exerts a strong inductive electron-withdrawing effect (-I), making the carbonyl carbon more electrophilic and the terminal amino group (

    
    ) slightly less nucleophilic compared to unsubstituted benzohydrazide.
    
  • This compound: The ortho-methoxy group is a strong resonance donor (+M).[1][2] Although oxygen is electronegative (-I), the resonance effect dominates, pushing electron density into the ring and the carbonyl system. This makes the terminal nitrogen more nucleophilic but renders the carbonyl carbon less electrophilic (more stable against hydrolysis).[3]

B. The "Ortho Effect" (Steric Hindrance)

In 4-Cl-2-OMe-BH, the methoxy group at the C2 position creates significant steric bulk adjacent to the hydrazide carbonyl.[1]

  • Impact on Synthesis: Nucleophilic attack at the carbonyl (e.g., during hydrolysis or further acylation) is kinetically slower compared to the unhindered 4-Cl-BH.

  • Impact on Condensation: The formation of Schiff bases is largely unaffected because the terminal ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     is distal to the steric clash.
    
C. Conformational Locking (Intramolecular H-Bonding)

A critical feature of the 2-methoxy derivative is the potential for Intramolecular Hydrogen Bonding between the methoxy oxygen and the amide hydrogen (

1
  • Consequence: This interaction "locks" the molecule into a planar conformation, reducing the entropic penalty upon binding to biological targets (e.g., kinase active sites) but potentially requiring higher energy input to disrupt this bond during cyclization reactions.[3]

Reactivity Matrix

Reaction Type4-Chlorobenzohydrazide (Standard)This compound (Ortho-Substituted)
Schiff Base Formation Fast. Kinetics follow standard Hammett relationships.[1][2]Moderate to Fast. Slightly enhanced nucleophilicity of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

aids attack, but steric bulk may affect transition state.[2]
Cyclization to 1,3,4-Oxadiazole High Yield. Rapid dehydration with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

.[2]
Slower Kinetics. Steric hindrance at the carbonyl requires prolonged heating or stronger dehydrating agents.[3]
Acylation (Diacylhydrazine) Facile. Carbonyl is accessible.[2][3]Hindered. The ortho-methoxy group blocks the approach of bulky acyl chlorides.
Hydrolytic Stability Moderate.[2][3] Susceptible to acid/base hydrolysis.[2][3]High. Steric shielding and electron donation protect the amide bond.[3]

Experimental Protocols

Protocol A: Synthesis of Hydrazones (Schiff Bases)

Target: Condensation with an aromatic aldehyde (e.g., Benzaldehyde).[3]

Reagents:

  • Hydrazide (1.0 equiv)[2][3][4][5]

  • Aldehyde (1.0 equiv)[2][3][4][5]

  • Solvent: Absolute Ethanol or Methanol[3]

  • Catalyst: Glacial Acetic Acid (2-3 drops)[1][2][3]

Procedure:

  • Dissolve 1.0 mmol of the Hydrazide (4-Cl-BH or 4-Cl-2-OMe-BH) in 10 mL of absolute ethanol.

  • Add 1.0 mmol of the appropriate aldehyde.

  • Add 2 drops of glacial acetic acid to catalyze the dehydration.[2][3]

  • Reflux:

    • 4-Cl-BH: Reflux for 2-3 hours .[1][2] Precipitate often forms while hot.[2][3]

    • 4-Cl-2-OMe-BH: Reflux for 3-5 hours .[1][2] The "Ortho Effect" may require longer reaction times to reach completion.[2]

  • Cool to room temperature. Filter the solid precipitate.[2]

  • Wash with cold ethanol and recrystallize from ethanol/DMF.

Protocol B: Cyclization to 1,3,4-Oxadiazoles

Target: Dehydrative cyclization of the Schiff base or direct reaction with carboxylic acid.[1]

Reagents:

  • Hydrazide derivative (Schiff base or Diacylhydrazine)[2][3]

  • Dehydrating Agent: Phosphorus Oxychloride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    )[2]
    
  • Solvent: Refluxing

    
     (Neat)
    

Procedure:

  • Place 1.0 mmol of the precursor in a round-bottom flask.

  • Add 5-10 mL of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (Caution: Corrosive/Toxic).[2]
    
  • Reflux:

    • 4-Cl-BH derivative: Reflux at 100°C for 4-6 hours .

    • 4-Cl-2-OMe-BH derivative: Reflux at 100-110°C for 6-10 hours . The steric bulk near the carbonyl raises the activation energy for the ring-closure step.[1]

  • Cool the mixture and pour slowly onto crushed ice (Exothermic hydrolysis of excess

    
    ).
    
  • Neutralize with

    
     solution to pH 7-8.
    
  • Filter the resulting solid oxadiazole.[2][3]

Visualization: Mechanistic Pathways[2]

The following diagram illustrates the divergent reactivity pathways, highlighting the steric block and intramolecular hydrogen bonding unique to the methoxy derivative.

ReactivityComparisonSubstrate14-Chlorobenzohydrazide(Para-Cl)Intermed1Schiff Base(Fast Formation)Substrate1->Intermed1+ Aldehyde(EtOH, Reflux)Factor1Inductive Effect (-I)Increases ElectrophilicitySubstrate1->Factor1Substrate2This compound(Ortho-OMe, Para-Cl)Intermed2Schiff Base(Stabilized by H-Bond)Substrate2->Intermed2+ Aldehyde(EtOH, Reflux)Factor2Ortho Effect (Steric)+ Intramol. H-BondingSubstrate2->Factor2Product11,3,4-Oxadiazole(Standard Yield)Intermed1->Product1+ POCl3(Cyclization)Product21,3,4-Oxadiazole(Slower Cyclization)Intermed2->Product2+ POCl3(High Energy Barrier)Factor2->Intermed2Locks ConformationFactor2->Product2Hinders Ring Closure

Caption: Comparative reaction pathways showing the impact of the Ortho-Methoxy group on intermediate stability and cyclization kinetics.

References

  • PubChem. (2025).[2][6][7][3] 4-Chlorobenzohydrazide (CAS 536-40-3) Compound Summary. National Library of Medicine.[2][3] [Link]

  • Ashiq, U., et al. (2009).[2][3] 4-Methoxybenzohydrazide: Crystal structure and hydrogen bonding. Acta Crystallographica Section E. [Link] (Mechanistic basis for intramolecular H-bonding in methoxy-hydrazides).

  • Organic Chemistry Portal. (2024).[2][3] Synthesis of 1,3,4-Oxadiazoles. [Link]

Safety Operating Guide

4-Chloro-2-methoxybenzohydrazide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling reactive intermediates like 4-Chloro-2-methoxybenzohydrazide demands more than just a cursory reading of a Safety Data Sheet (SDS). This compound is a critical building block in medicinal chemistry, frequently utilized in the synthesis of biologically active heterocycles. However, its hydrazide moiety (-CONHNH₂) presents specific toxicological and reactive hazards that require stringent, mechanistically sound operational and disposal protocols.

Mishandling hydrazide derivatives can compromise both laboratory safety and downstream assay integrity. This guide provides a self-validating, step-by-step framework for the safe handling, neutralization, and disposal of this compound.

Chemical Profile & Mechanistic Causality

To design an effective disposal protocol, we must first understand the chemical causality behind the hazard. The terminal nitrogen atoms of the hydrazide group possess lone pairs, making the molecule a potent nucleophile and a strong reducing agent.

When exposed to strong oxidizers, hydrazides can undergo rapid, exothermic oxidation, potentially releasing nitrogen gas (


) and toxic nitrogen oxides (

). Furthermore, the lipophilic nature of the substituted benzene ring enhances dermal penetration, increasing the risk of systemic toxicity compared to simple aliphatic hydrazines[1].

Table 1: Quantitative Data & Hazard Summary

Property / Hazard Value / Description
Chemical Name This compound
Functional Group Substituted Benzohydrazide (-CONHNH₂)
Physical State Solid (Powder/Crystals)
Primary Hazards Acute Toxicity (Oral/Dermal), Severe Eye/Skin Irritant, Aquatic Toxicity,[2]
Incompatibilities Strong oxidizing agents, strong bases, heavy metal salts

| Storage Requirements | < 37°C, dry, well-ventilated, stored in secondary containment[3] |

Pre-Disposal Operational Protocols

Before generating waste, ensure your workspace is engineered to contain the specific hazards of benzohydrazides.

  • Engineering Controls: All manipulations of the solid powder must be conducted within a properly functioning chemical fume hood (minimum 100 fpm face velocity) to prevent inhalation of aerosolized dust[4].

  • Dermal Protection: Double-gloving is mandatory. Use a heavy-duty nitrile outer glove and a neoprene inner glove. Hydrazide derivatives can permeate standard thin latex over time[4].

  • Ocular Protection: Splash-proof chemical safety goggles are required; a face shield is recommended if handling large volumes of reactive solutions[5].

Step-by-Step Disposal Workflows

Every disposal protocol must be a self-validating system. You must visually and chemically confirm that the waste is stable before sealing it for Environmental Health and Safety (EHS) pickup.

Protocol A: Solid Waste (Unreacted Material)
  • Collection: Gather all unreacted solid this compound using a static-free, non-sparking spatula.

  • Containment: Transfer the solid into a chemically compatible, sealable container (e.g., High-Density Polyethylene, HDPE). Crucial Causality: Never mix hydrazide solid waste with oxidizing waste (e.g., nitrates, peroxides), as friction or trace moisture can initiate an exothermic redox reaction[3].

  • Labeling: Affix a hazardous waste label specifying "Toxic Solid, Organic, N.O.S. (this compound)" and mark it with GHS toxic and environmental hazard pictograms[6].

  • Storage: Store in a designated Satellite Accumulation Area (SAA) under secondary containment, away from direct sunlight.

  • Final Disposal: Submit to EHS for high-temperature incineration in a licensed facility.

Protocol B: Aqueous/Solvent Waste & Neutralization

If your protocol requires neutralizing residual reactive hydrazide before disposal (e.g., post-reaction aqueous washings), follow this chemical quenching process:

  • Dilution: Dilute the hydrazide waste with water until the concentration is below 5%[4].

  • Quenching: Slowly add the diluted solution to a weak oxidizing bath (e.g., <5% sodium hypochlorite) while stirring vigorously in a fume hood[4]. Maintain the temperature below 20°C using an ice bath.

    • Causality: The hypochlorite oxidizes the hydrazide to inert nitrogen gas and the corresponding carboxylic acid. The ice bath controls the exothermic heat of reaction.

  • Validation: Wait until gas evolution (

    
     bubbling) completely ceases. This self-validates that the reactive hydrazide has been fully consumed.
    
  • Transfer: Funnel the quenched mixture into a designated liquid hazardous waste carboy. Do not tightly seal the carboy immediately; allow a vented cap for 24 hours to ensure no residual pressure builds up from delayed gas evolution.

Protocol C: Contaminated Consumables
  • Segregation: Place contaminated gloves, weigh boats, and Kimwipes into a dedicated, double-lined solid hazardous waste bin[6].

  • Sealing: Seal the bags when 80% full and tag for EHS pickup.

WasteWorkflow Start This compound Waste Generated Decision Waste Type? Start->Decision Solid Solid Powder (Unreacted) Decision->Solid Powder Liquid Liquid Solutions (Reaction Mixtures) Decision->Liquid Aqueous/Solvent Consumables Contaminated Consumables Decision->Consumables PPE/Wipes SolidContainer HDPE Container (No Oxidizers) Solid->SolidContainer LiquidQuench Quench with <5% NaOCl (Ice Bath / Fume Hood) Liquid->LiquidQuench SolidBin Double-Lined Solid Waste Bin Consumables->SolidBin EHS EHS Pickup & High-Temp Incineration SolidContainer->EHS LiquidCarboy Liquid Waste Carboy (Vented Cap Initially) LiquidQuench->LiquidCarboy LiquidCarboy->EHS SolidBin->EHS

Decision matrix for the segregation and disposal of this compound waste streams.

Emergency Spill Response & Containment

In the event of a spill, immediate and calculated action is required to prevent exposure and environmental contamination.

  • Evacuation & Isolation: Immediately clear personnel from the area and secure the perimeter to prevent the spread of the chemical[6].

  • PPE Donning: Responders must wear a fitted respirator (N95/P100 minimum for powder), splash goggles, and heavy-duty nitrile gloves[3],[2].

  • Containment: Surround the spill with an inert absorbent material (e.g., vermiculite or dry sand).

    • Causality: Do NOT use combustible materials like sawdust. Hydrazides are reducing agents; mixing them with organic combustibles can create a fire hazard if trace oxidizers are present.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty hazardous waste bag. Dampen the powder slightly with water to prevent aerosolizing the dust before sweeping[2].

  • Decontamination: Wash the spill surface with a 5% sodium hypochlorite solution to chemically degrade any microscopic hydrazide residue, followed by a thorough water rinse[4].

  • Reporting: Submit a formal incident report to EHS and request an immediate waste pickup[6].

SpillResponse Detect Spill Detected Isolate Isolate Area & Don PPE Detect->Isolate Contain Contain with Inert Absorbent Isolate->Contain Collect Collect with Non-Sparking Tools Contain->Collect Decon Decontaminate Surface (5% NaOCl) Collect->Decon Report Report to EHS Decon->Report

Sequential emergency response workflow for a this compound spill.

References

  • Case Western Reserve University Environmental Health and Safety. Laboratory Safety Standard Operating Procedure (SOP): Hydrazine. Retrieved from[Link]

  • University of Notre Dame Risk Management and Safety. Hydrazine - Risk Management and Safety SOP. Retrieved from[Link]

  • University of Connecticut Environment, Health and Safety. Chemical Safety: Hydrazines LSOP. Retrieved from[Link]

  • University of New Mexico Environmental Health & Safety. Hydrazine Standard Operating Procedure Template. Retrieved from [Link]

  • Sdfine-Chem Limited. GHS Safety Data Sheet: Benzoic Hydrazide. Retrieved from[Link]

Sources

Mastering the Safe Handling of 4-Chloro-2-methoxybenzohydrazide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Implementation: A Comprehensive Guide to Personal Protective Equipment (PPE), Handling, and Disposal of 4-Chloro-2-methoxybenzohydrazide.

This document provides essential, actionable guidance for researchers, scientists, and drug development professionals on the safe handling of this compound. As a substituted benzohydrazide, this compound warrants careful handling due to its potential as a skin and eye irritant, with further respiratory risks associated with its solid, powdered form. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the safety protocols necessary for mitigating risk.

Hazard Assessment and Engineering Controls: The First Line of Defense

Key Engineering Controls:

  • Chemical Fume Hood: All manipulations of solid this compound and its solutions must be conducted within a properly functioning chemical fume hood.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any fugitive emissions.

  • Designated Area: The area within the fume hood where the compound is handled should be clearly demarcated.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and correct use of PPE are critical to prevent direct contact with this compound. The following table outlines the minimum required PPE, with explanations for the choice of each item.

Body PartRequired PPEMaterial/Standard Specification & Rationale
Hands Chemical-resistant gloves (double-gloving recommended)Nitrile or Neoprene Gloves: These materials have demonstrated good resistance to a range of chlorinated aromatic compounds and solvents.[3][4] Double-gloving provides an extra layer of protection against potential tears or rapid permeation.
Eyes/Face Safety goggles and a face shieldANSI Z87.1 compliant: Safety goggles are essential to protect against dust particles. A face shield should be worn over the goggles during procedures with a higher risk of splashes, such as when transferring solutions.[5]
Body Laboratory coat (fully fastened)A standard laboratory coat protects the skin and personal clothing from accidental spills and contamination.
Respiratory N95 dust mask (for handling solids) or a half-mask respirator with organic vapor cartridgesAn N95 dust mask is sufficient for routine weighing and handling of the solid compound within a fume hood to prevent inhalation of fine particles. For larger quantities, or when there is a potential for aerosol generation, a half-mask respirator with organic vapor cartridges is recommended.[6]

Step-by-Step Protocols for Safe Handling

Adherence to a strict, methodical workflow is crucial for minimizing exposure and ensuring a safe working environment.

Preparation and Weighing
  • Don PPE: Before entering the designated handling area, don all required PPE as outlined in the table above.

  • Prepare the Fume Hood: Ensure the fume hood sash is at the appropriate working height. Cover the work surface with disposable bench paper to contain any spills.

  • Gather Materials: Place all necessary equipment (spatula, weigh boat, container, etc.) inside the fume hood before introducing the compound.

  • Weighing: Carefully weigh the desired amount of this compound. Avoid any rapid movements that could generate dust.

Solution Preparation
  • Transfer: Gently transfer the weighed solid into the desired vessel within the fume hood.

  • Solvent Addition: Slowly add the solvent to the vessel, minimizing the potential for splashing.

  • Dissolution: Cap the vessel and use gentle agitation (swirling or magnetic stirring) to dissolve the compound.

Post-Handling Decontamination
  • Surface Decontamination: After handling is complete, wipe down all surfaces within the fume hood with a suitable solvent (e.g., 70% ethanol) to remove any residual contamination.[7] Dispose of the wipes in the designated hazardous waste container.

  • Equipment Decontamination: All non-disposable equipment should be thoroughly cleaned. A triple rinse with an appropriate solvent is recommended.

  • Doffing PPE: Remove PPE in the correct order to avoid self-contamination. First, remove gloves (outer pair if double-gloved), followed by the face shield and goggles. The laboratory coat should be removed last. Wash hands thoroughly with soap and water immediately after removing all PPE.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8][9] Remove contaminated clothing while flushing. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8][9] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: For a small spill within the fume hood, use an absorbent material to contain the spill. Carefully clean the area with a suitable solvent. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination.

  • Solid Waste: All solid waste, including contaminated gloves, bench paper, and weigh boats, must be collected in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and rinse solutions should be collected in a designated halogenated organic waste container.[5][10] Do not dispose of this material down the drain.

  • Disposal Method: Due to its chlorinated nature, the primary disposal method for this compound is high-temperature incineration in a licensed hazardous waste facility.[11][12] This is to prevent the formation of toxic thermal decomposition products such as hydrogen chloride.

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Workflow start Start: Handling this compound task Assess Task start->task weighing Weighing/Handling Solid task->weighing solution Preparing/Handling Solution task->solution ppe_solid Minimum PPE: - Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat - N95 Dust Mask weighing->ppe_solid ppe_solution Minimum PPE: - Nitrile/Neoprene Gloves - Safety Goggles & Face Shield - Lab Coat solution->ppe_solution risk_assessment High Splash/Aerosol Potential? ppe_solid->risk_assessment ppe_solution->risk_assessment enhanced_ppe Enhanced PPE: - Double Gloves - Half-mask Respirator with  Organic Vapor Cartridges risk_assessment->enhanced_ppe Yes end Proceed with Caution risk_assessment->end No enhanced_ppe->end

Caption: PPE selection workflow for handling this compound.

References

  • Best Practices For Handling Potent APIs. Outsourced Pharma. (2015, July 7). Retrieved March 7, 2026, from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. Retrieved March 7, 2026, from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. Chemistry LibreTexts. (2025, March 4). Retrieved March 7, 2026, from [Link]

  • Handling & Processing of Potent Compounds: A Holistic Approach. IPS. Retrieved March 7, 2026, from [Link]

  • Hydrazine - Risk Management and Safety. University of Notre Dame. Retrieved March 7, 2026, from [Link]

  • Glove Material Chemical Resistance. SKS Bottle & Packaging, Inc. Retrieved March 7, 2026, from [Link]

  • Chemical Resistance Reference Chart. Medicom. Retrieved March 7, 2026, from [Link]

  • Glove Selection Chart - Chemical Breakthrough Times. All Safety Products, Inc. Retrieved March 7, 2026, from [Link]

  • What to do in a chemical emergency. GOV.UK. (2024, October 10). Retrieved March 7, 2026, from [Link]

  • Emergency Procedures. University of California, Berkeley, Environment, Health & Safety. Retrieved March 7, 2026, from [Link]

  • OSHA Glove Selection Chart. U.S. Department of Labor, Occupational Safety and Health Administration. Retrieved March 7, 2026, from [Link]

  • Hydrazine. Wikipedia. Retrieved March 7, 2026, from [Link]

  • Disinfection & Decontamination. University of Kentucky, Research Safety. Retrieved March 7, 2026, from [Link]

  • Laboratory Equipment Decontamination Procedures. Wayne State University. Retrieved March 7, 2026, from [Link]

  • Decontamination and Sterilization. National Institutes of Health, Office of Research Services. Retrieved March 7, 2026, from [Link]

  • Decontamination of Laboratory Equipment. The University of British Columbia, Safety & Risk Services. (2019, November 1). Retrieved March 7, 2026, from [Link]

  • Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. PMC. (2013, January 6). Retrieved March 7, 2026, from [Link]

  • Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions. Environmental Science: Processes & Impacts. (2020, September 5). Retrieved March 7, 2026, from [Link]

  • Formation of chlorobenzenes by oxidative thermal decomposition of 1,3-dichloropropene. ResearchGate. (2025, August 9). Retrieved March 7, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.